15(S)-HETE Ethanolamide
Description
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Properties
Molecular Formula |
C22H37NO3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z,8E,11E,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4+,10-8-,11-9+,17-14+/t21-/m0/s1 |
InChI Key |
XZQKRCUYLKDPEK-YCZSTBOBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Significance of 15(S)-HETE Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an oxidized lipid mediator derived from the endocannabinoid anandamide (B1667382) (AEA). Its discovery has unveiled a deeper layer of complexity within the endocannabinoid system, highlighting the intricate interplay between the metabolic pathways of bioactive lipids. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 15(S)-HETE ethanolamide. It includes detailed experimental protocols, quantitative data, and visual representations of its biosynthesis and signaling pathways to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development.
Discovery and Biosynthesis
The discovery of this compound is intrinsically linked to the study of anandamide metabolism. Early investigations into the enzymatic fate of anandamide revealed that it is not only hydrolyzed by fatty acid amide hydrolase (FAAH) but also serves as a substrate for various oxygenases.
In 1995, Ueda and colleagues provided the first evidence that lipoxygenases can oxygenate anandamide.[1] Specifically, 15-lipoxygenase (15-LOX) was shown to convert anandamide into its 15(S)-hydroperoxy derivative, which is then rapidly reduced to this compound.[1][2] This biosynthetic pathway positions this compound as a direct, endogenously produced metabolite of a key endocannabinoid.
The enzymatic conversion is a critical step, as it diversifies the signaling potential of the initial anandamide molecule. The formation of this compound is a branch point in anandamide metabolism, diverting it from hydrolysis and the generation of arachidonic acid and ethanolamine.[3]
Biosynthetic Pathway
The biosynthesis of this compound from anandamide is a two-step enzymatic process initiated by 15-lipoxygenase.
Isolation and Quantification
The isolation and quantification of this compound from biological matrices require robust analytical techniques due to its lipophilic nature and typically low endogenous concentrations. The methodologies are largely adapted from established protocols for other N-acylethanolamines and hydroxyeicosatetraenoic acids.
Experimental Protocol: Isolation and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction, purification, and quantification of this compound from cell cultures or tissues.
2.1.1. Materials
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (IS): 15(S)-HETE-d8 ethanolamide (if available) or a structurally similar deuterated N-acylethanolamine
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Hexane, Ethyl Acetate, Formic Acid (all LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
2.1.2. Procedure
-
Sample Homogenization and Internal Standard Spiking:
-
Homogenize tissue samples in a suitable buffer (e.g., PBS). For cell pellets, resuspend in buffer.
-
Add a known amount of the internal standard to the homogenate.
-
-
Lipid Extraction (Folch Method adaptation):
-
To the homogenized sample, add a 2:1 mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the N-acylethanolamines with methanol or ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric detection in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic this compound.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental Workflow
Biological Activity and Signaling
This compound exhibits distinct biological activities, primarily through its interaction with the cannabinoid receptor 1 (CB1).
Quantitative Data
The following table summarizes the key quantitative data available for this compound's interaction with its primary target.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 600 nM | CB1 | Rat Brain | [4] |
| Ki (Anandamide) | 90 nM | CB1 | Rat Brain | [4] |
Ki: Inhibitory constant, a measure of binding affinity.
The data indicates that this compound binds to the CB1 receptor with a lower affinity compared to anandamide.[4] It is also reported to be an inhibitor of fatty acid amide hydrolase (FAAH).[4]
Signaling Pathway
Upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR), this compound is expected to initiate a signaling cascade similar to other cannabinoids, albeit with potentially different efficacy and potency due to its lower binding affinity. The canonical CB1 receptor signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.[5]
Conclusion and Future Directions
The discovery of this compound has expanded our understanding of the endocannabinoid system, demonstrating that the biological activity of anandamide extends to its oxidized metabolites. This technical guide provides a foundational resource for researchers interested in this novel lipid mediator.
Future research should focus on:
-
Quantitative Profiling: Determining the endogenous levels of this compound in various tissues and disease states to understand its physiological and pathological relevance.
-
Pharmacological Characterization: Further elucidating the functional consequences of its interaction with the CB1 receptor and its effects on FAAH activity.
-
Therapeutic Potential: Investigating whether the modulation of this compound levels could offer new therapeutic avenues for conditions where the endocannabinoid system is implicated.
The continued exploration of this compound and other oxidized endocannabinoids will undoubtedly provide deeper insights into the complex signaling networks that govern health and disease.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiological Interactions Between Stress and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Occurrence of 15(S)-HETE Ethanolamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA). Its formation, catalyzed by the enzyme 15-lipoxygenase (15-LOX), represents a key intersection between the endocannabinoid and eicosanoid metabolic pathways. While the physiological roles of its precursor, anandamide, are extensively studied, the specific functions and endogenous presence of 15(S)-HETE-EA are emerging areas of research. This technical guide provides a comprehensive overview of the current knowledge on the endogenous occurrence, biosynthesis, analytical methodologies, and signaling pathways of 15(S)-HETE-EA.
Endogenous Occurrence and Biosynthesis
15(S)-HETE-EA is formed from anandamide, a primary endocannabinoid, through the action of 15-lipoxygenase (15-LOX).[1][2] This enzymatic conversion introduces a hydroxyl group at the 15th carbon of the arachidonoyl chain in the S configuration. While specific quantitative data on the endogenous levels of 15(S)-HETE-EA in various human and animal tissues remain limited in publicly available literature, its presence is inferred from the co-localization of its precursor, anandamide, and the 15-LOX enzyme in various tissues.
The biosynthesis of 15(S)-HETE-EA is intrinsically linked to the availability of anandamide and the activity of 15-LOX. Factors that upregulate anandamide levels or 15-LOX expression and activity are likely to increase the production of 15(S)-HETE-EA.
Biosynthesis Pathway of 15(S)-HETE Ethanolamide
Caption: Enzymatic conversion of Anandamide to this compound.
Quantitative Data
While specific data for 15(S)-HETE-EA is scarce, studies have quantified its precursor, 15(S)-HETE, in various biological matrices, providing an indication of the potential for 15(S)-HETE-EA formation.
| Analyte | Matrix | Concentration/Level | Species | Reference |
| 15(S)-HETE | Human Serum | 42.75 ± 5.2 ng/mL | Human | [3] |
| 15(S)-HETE | Human Plasma (LPS stimulated, 24h) | 14.9 ± 1 ng/mL | Human | [4] |
| 15(S)-HETE | Human Plasma (Zymosan stimulated, 24h) | 20.91 ± 1 ng/mL | Human | [4] |
| 15(S)-HETE | Mouse Brain (Ischemia, 10 min) | R/S ratio close to 1, indicating non-enzymatic origin | Mouse | [5] |
| 15(S)-HETE | Human Bronchi | Major arachidonic acid metabolite | Human | [6] |
| 15(S)-HETE | Hemozoin-fed Monocytes | 9.6 µMol | Human | [5] |
Experimental Protocols
The quantification of 15(S)-HETE-EA in biological samples typically involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods for related N-acylethanolamines.
Sample Preparation and Lipid Extraction (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction of N-acylethanolamines from biological fluids like plasma or serum.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Deuterated internal standards (e.g., 15(S)-HETE-d8-EA)
-
Cold methanol (B129727)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Nitrogen gas evaporator
-
Mobile phase for LC-MS/MS
Procedure:
-
Sample Spiking and Protein Precipitation:
-
To 100 µL of the biological sample, add an appropriate amount of the deuterated internal standard.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the N-acylethanolamines with 1 mL of acetonitrile or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 15(S)-HETE-EA and its internal standard. The exact m/z values will depend on the specific molecule and instrumentation.
Experimental Workflow for Lipid Metabolite Analysis
Caption: A typical workflow for the extraction and analysis of lipid metabolites.
Signaling Pathways
15(S)-HETE-EA is known to interact with the cannabinoid receptor 1 (CB1), albeit with a lower affinity than anandamide.[7] The Ki values are reported to be around 600 nM for 15(S)-HETE-EA compared to 90 nM for anandamide at the CB1 receptor.[7] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
General CB1 Receptor Signaling
Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that typically involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[8]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[1][9]
Putative Signaling Pathway of this compound
While specific studies detailing the complete downstream signaling of 15(S)-HETE-EA are limited, based on its interaction with the CB1 receptor and the known signaling of its precursor 15(S)-HETE, a putative pathway can be proposed. The signaling of 15(S)-HETE has been shown to involve the activation of the PI3K-Akt-mTOR and ERK/MAPK pathways, as well as the mobilization of intracellular calcium.[9][10][11] It is plausible that 15(S)-HETE-EA, upon binding to the CB1 receptor, could initiate similar downstream events, although likely with different potency and efficacy compared to anandamide.
Caption: Proposed signaling cascade of 15(S)-HETE-EA through the CB1 receptor.
Conclusion
This compound is an endogenously produced oxidized metabolite of anandamide with the potential to exert unique biological activities. While research into its specific physiological roles is ongoing, its interaction with the CB1 receptor suggests it plays a modulatory role within the endocannabinoid system. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for accurately quantifying its endogenous levels in various tissues and disease states. Further elucidation of its specific downstream signaling pathways will provide a more comprehensive understanding of its function and its potential as a therapeutic target for drug development professionals. The information provided in this guide serves as a foundational resource for researchers and scientists dedicated to advancing our knowledge of this intriguing bioactive lipid.
References
- 1. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Source of the elevation Ca2+ evoked by 15-HETE in pulmonary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of ERK pathway is required for 15-HETE-induced angiogenesis in human umbilical vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biosynthesis of 15(S)-HETE Ethanolamide from Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a primary endocannabinoid, is a vital signaling molecule implicated in a myriad of physiological processes. Its biological activity is tightly regulated by a network of biosynthetic and metabolic enzymes. Beyond the well-characterized hydrolysis by fatty acid amide hydrolase (FAAH), anandamide can undergo oxidative metabolism by lipoxygenases (LOX), leading to the formation of a class of bioactive compounds known as hydroxylated anandamides. This guide focuses on the biosynthesis of one such metabolite, 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), a process catalyzed by 15-lipoxygenase (15-LOX). This document provides a comprehensive overview of the core biosynthetic pathway, quantitative data, detailed experimental protocols, and associated signaling cascades.
Core Biosynthetic Pathway
The conversion of anandamide to 15(S)-HETE-EA is a two-step enzymatic process primarily mediated by 15-lipoxygenase (15-LOX).[1][2][3][4]
-
Oxygenation: 15-LOX catalyzes the stereospecific insertion of molecular oxygen into anandamide at the carbon-15 (B1200482) position of the arachidonoyl chain. This initial reaction forms an unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HPETE-EA).[2]
-
Reduction: The 15(S)-HPETE-EA intermediate is rapidly reduced to the more stable hydroxyl derivative, 15(S)-HETE-EA, by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).[5]
This pathway represents a significant route of anandamide metabolism, generating a product with distinct biological activities.
Quantitative Data
The following tables summarize the available quantitative data for the biosynthesis of 15(S)-HETE-EA.
Table 1: Enzyme Kinetics of Human 15-Lipoxygenase-1 (15-LOX-1) with Anandamide
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Km | 108 µM | Recombinant Human ALOX15 | Anandamide | [5] |
| Vmax | Data not available | - | - | - |
| kcat | Data not available | - | - | - |
Table 2: Cellular Production and Concentrations
| Cell Type | Condition | Analyte | Concentration/Yield | Reference |
| Hodgkin lymphoma cell line (L1236) | Incubation with anandamide | Lipid hydroperoxides | More efficient production from anandamide than arachidonic acid | [5][6] |
| Mouse Splenocytes | Incubation with 15(S)-HETE-EA | 15(S)-HETE | Dose-dependent increase | [7] |
| Human Corneal Epithelial Cells | Anandamide (100 nM and 10 µM) treatment | Cytokine transcription (IL-6, IL-8) | Significant increase | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 15(S)-HETE-EA biosynthesis.
Protocol 1: 15-Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures 15-LOX activity by monitoring the formation of the conjugated diene in the product, which absorbs light at 234 nm.
Materials:
-
15-Lipoxygenase (e.g., from soybean or recombinant human)
-
Anandamide (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of anandamide in ethanol.
-
Substrate Working Solution: Dilute the anandamide stock solution in borate buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh daily.
-
Enzyme Solution: Dissolve 15-LOX in cold borate buffer to a suitable working concentration. Keep the enzyme solution on ice.
-
-
Assay Protocol:
-
Set the spectrophotometer to measure absorbance at 234 nm at a controlled temperature (e.g., 25°C).
-
Blank: To a quartz cuvette, add the appropriate volume of borate buffer and substrate working solution.
-
Reaction: To a separate quartz cuvette, add the borate buffer and the enzyme solution. Initiate the reaction by adding the anandamide substrate working solution.
-
Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).
-
The rate of increase in absorbance is proportional to the 15-LOX activity.
-
References
- 1. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of anandamide into eoxamides by 15-lipoxygenase-1 and glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anandamide Concentration-Dependently Modulates Toll-Like Receptor 3 Agonism or UVB-Induced Inflammatory Response of Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-Lipoxygenase in the Synthesis of 15(S)-HETE Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of 15-lipoxygenase (15-LOX) in the biosynthesis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA]. This document details the enzymatic conversion of anandamide (B1667382) (AEA), presents relevant quantitative data, outlines detailed experimental protocols, and illustrates the key signaling pathways involved.
Introduction
The endocannabinoid system, a crucial neuromodulatory system, includes the endogenous cannabinoid anandamide (N-arachidonoylethanolamine; AEA). The biological activity of AEA is tightly regulated by its synthesis and degradation. While fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for AEA hydrolysis, alternative metabolic pathways, such as oxidation by lipoxygenases, play a significant role in generating novel bioactive lipids.[1][2][3] 15-lipoxygenase (15-LOX), a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[4] A key function of 15-LOX in endocannabinoid metabolism is the conversion of AEA to 15(S)-HETE-EA, a molecule with distinct biological activities.[5][6]
Biosynthesis of 15(S)-HETE Ethanolamide
The synthesis of 15(S)-HETE-EA is a two-step process initiated by the enzymatic action of 15-LOX on anandamide.
-
Oxygenation: 15-LOX abstracts a hydrogen atom from the C-13 position of anandamide, leading to the formation of a lipid radical. Molecular oxygen then inserts at the C-15 position to form the hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HPETE-EA).[6]
-
Reduction: The unstable 15(S)-HPETE-EA is rapidly reduced to the more stable hydroxyl derivative, 15(S)-HETE-EA, by cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).[6]
This biosynthetic pathway represents a significant route for the metabolism of anandamide, leading to the generation of a signaling molecule with a unique biological profile.
Caption: Biosynthetic pathway of this compound from anandamide.
Quantitative Data
The enzymatic conversion of anandamide by 15-LOX has been characterized, although a complete kinetic profile is not yet fully available in the literature. The following tables summarize the known quantitative data for this reaction and the biological activity of the resulting product.
| Enzyme | Substrate | Km (µM) | Vmax | Optimal Conditions | Source |
| Human 15-LOX-1 | Anandamide | 108 | Not Reported | Not Reported | [6] |
Table 1: Kinetic Parameters of 15-Lipoxygenase with Anandamide. This table presents the Michaelis-Menten constant (Km) for the interaction between human 15-LOX-1 and its substrate, anandamide.
| Ligand | Receptor/Enzyme | Ki (nM) | Potency Comparison |
| This compound | CB1 Receptor | 600 | Less potent than Anandamide (Ki = 90 nM) |
| Anandamide | CB1 Receptor | 90 | - |
| This compound | FAAH | Inhibition observed | Ki not reported |
Table 2: Biological Activity of this compound. This table summarizes the binding affinity (Ki) of 15(S)-HETE-EA for the cannabinoid receptor 1 (CB1) and its inhibitory effect on fatty acid amide hydrolase (FAAH).[5]
Signaling Pathways of this compound and its Metabolites
The signaling actions of 15(S)-HETE-EA are complex and may be mediated directly by the molecule or indirectly through its hydrolysis product, 15(S)-HETE.
Interaction with Cannabinoid Receptors and FAAH
15(S)-HETE-EA exhibits a lower affinity for the CB1 receptor compared to anandamide, suggesting it may act as a partial or biased agonist, or an antagonist at this receptor.[5] Furthermore, its ability to inhibit FAAH suggests a potential role in modulating the levels of anandamide and other fatty acid amides, thereby indirectly influencing endocannabinoid signaling.[5]
Peroxisome Proliferator-Activated Receptors (PPARs) Signaling
Evidence suggests that 15(S)-HETE, the de-amidated metabolite of 15(S)-HETE-EA, is an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[7] Activation of PPARs by 15(S)-HETE can modulate the expression of genes involved in inflammation and metabolism.[8]
Caption: Potential signaling pathways of 15(S)-HETE-EA and its metabolite 15(S)-HETE.
Other Potential Signaling Pathways
The structurally related molecule, 15(S)-HETE, has been shown to activate G-protein coupled receptors such as the leukotriene B4 receptor 2 (BLT2) and to modulate intracellular signaling cascades including the PI3K/Akt/mTOR and ERK/MAPK pathways.[7][9] Whether 15(S)-HETE-EA directly engages these pathways or requires prior metabolism to 15(S)-HETE remains an area of active investigation.
Experimental Protocols
The following section provides detailed methodologies for the in vitro synthesis, quantification, and functional analysis of 15(S)-HETE-EA.
In Vitro Synthesis and Purification of this compound
This protocol describes the enzymatic synthesis of 15(S)-HETE-EA from anandamide using a commercially available 15-lipoxygenase, followed by purification.
Materials:
-
Anandamide (AEA)
-
Soybean 15-lipoxygenase (or other suitable 15-LOX)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Enzymatic Reaction:
-
Dissolve anandamide in a minimal amount of ethanol (B145695) and add it to the borate buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 15-lipoxygenase (e.g., 200 units/mL).
-
Incubate the reaction mixture at room temperature with gentle stirring for 30 minutes.
-
-
Reduction:
-
Stop the reaction and reduce the hydroperoxy intermediate by adding a freshly prepared solution of sodium borohydride in ethanol to a final concentration of 1 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Extraction:
-
Acidify the reaction mixture to pH 3.5 with 1 M HCl.
-
Extract the lipids twice with an equal volume of ethyl acetate.
-
Pool the organic layers and wash with saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
-
-
Purification:
-
Resuspend the dried extract in a small volume of hexane:ethyl acetate (9:1).
-
Purify the 15(S)-HETE-EA by silica gel column chromatography using a gradient of hexane:ethyl acetate.
-
Monitor the fractions by TLC and pool the fractions containing the desired product.
-
Confirm the identity and purity of the final product by LC-MS/MS.
-
Caption: General workflow for the in vitro synthesis and purification of 15(S)-HETE-EA.
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 15(S)-HETE-EA in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Deuterated internal standard (e.g., 15(S)-HETE-d8-EA, if available, or 15(S)-HETE-d8)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of the biological sample, add the deuterated internal standard.
-
Precipitate proteins by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 10% methanol in water to remove polar impurities.
-
Elute the lipids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Perform mass spectrometric detection using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) to detect the specific precursor and product ions for 15(S)-HETE-EA and the internal standard.
-
FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of 15(S)-HETE-EA on FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
15(S)-HETE-EA
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of 15(S)-HETE-EA and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compounds or vehicle control.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of 15(S)-HETE-EA and calculate the IC₅₀ value.
-
Conclusion
15-Lipoxygenase plays a crucial role in the metabolic diversification of anandamide, leading to the formation of 15(S)-HETE-EA. This technical guide provides a foundational understanding of this biosynthetic pathway, the biological activities of its product, and the experimental approaches to study its formation and function. Further research is warranted to fully elucidate the kinetic parameters of the enzymatic reaction and the detailed downstream signaling cascades of 15(S)-HETE-EA, which will be critical for understanding its physiological and pathophysiological significance and for the development of novel therapeutic strategies targeting the endocannabinoid system.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of anandamide into eoxamides by 15-lipoxygenase-1 and glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular mechanisms and intracellular signaling pathways for the modulation of eNOS in pulmonary arteries by 15-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
15(S)-HETE Ethanolamide: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is a bioactive lipid molecule derived from the metabolism of arachidonic acid. As an analog of the endocannabinoid anandamide (B1667382) (AEA), it exhibits affinity for cannabinoid receptors and modulates the activity of key enzymes in endocannabinoid signaling. This technical guide provides a comprehensive overview of the known and putative signaling pathways of 15(S)-HETE ethanolamide, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related lipid mediators.
Introduction
Endocannabinoids and their analogs are a class of lipid signaling molecules that play crucial roles in a myriad of physiological processes. This compound is an oxygenated metabolite of anandamide, formed through the action of lipoxygenases.[1] Its structural similarity to anandamide suggests a potential role in the endocannabinoid system. This guide will delve into the specifics of its known interactions and explore potential signaling cascades based on the activities of its parent compound, 15(S)-HETE.
Core Signaling Pathways of this compound
The primary established signaling interaction for this compound is with the cannabinoid receptor 1 (CB1). It also demonstrates inhibitory activity against fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide.[1]
Cannabinoid Receptor 1 (CB1) Interaction
This compound is a known cannabinoid analog that binds to the CB1 receptor.[2] However, its affinity for CB1 is lower than that of anandamide.[1] The binding of an agonist to the G-protein coupled receptor CB1 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been shown to inhibit FAAH.[1] By inhibiting this enzyme, it can potentiate and prolong the signaling of endogenous cannabinoids like anandamide. This represents an indirect signaling mechanism.
References
An In-depth Technical Guide to the Mechanism of Action of 15(S)-HETE Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide (B1667382) (AEA). As a metabolite of AEA oxygenated by 15-lipoxygenase (15-LOX), 15(S)-HETE-EA exhibits a distinct pharmacological profile, interacting with key components of the endocannabinoid system. This technical guide provides a comprehensive overview of the mechanism of action of 15(S)-HETE-EA, detailing its molecular targets, summarizing quantitative data, and providing in-depth experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related lipid signaling molecules.
Introduction
The endocannabinoid system (ECS) is a complex and widespread signaling network that plays a crucial role in regulating a multitude of physiological processes. The primary endogenous ligands of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are known to interact with cannabinoid receptors CB1 and CB2. However, the metabolic pathways of these endocannabinoids give rise to a host of related lipid molecules with their own unique biological activities. 15(S)-HETE-EA is one such molecule, formed through the action of 15-lipoxygenase on AEA.[1] Its structural similarity to AEA, coupled with the introduction of a hydroxyl group, confers a distinct pharmacological profile that modulates the ECS in a multifaceted manner.
Molecular Targets and Mechanism of Action
The primary mechanism of action of 15(S)-HETE-EA involves its interaction with the cannabinoid receptor 1 (CB1) and the fatty acid amide hydrolase (FAAH) enzyme. There is also evidence to suggest potential, albeit less characterized, interactions with other signaling pathways, largely inferred from the activity of its parent compound, 15(S)-HETE.
Cannabinoid Receptor 1 (CB1)
15(S)-HETE-EA acts as a ligand at the CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. However, its affinity for the CB1 receptor is notably lower than that of anandamide.[2] This interaction is characterized by a binding affinity (Ki) of 600 nM, whereas anandamide exhibits a Ki of 90 nM for the same receptor.[2] The binding of 15(S)-HETE-EA to the CB1 receptor can initiate downstream signaling cascades, although the potency and efficacy of this activation are likely attenuated compared to AEA due to its reduced affinity.
Fatty Acid Amide Hydrolase (FAAH)
15(S)-HETE-EA is also known to be an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] By inhibiting FAAH, 15(S)-HETE-EA can indirectly potentiate endocannabinoid signaling by increasing the synaptic levels of anandamide and other fatty acid amides. The specific IC50 value for FAAH inhibition by 15(S)-HETE-EA is not consistently reported in the literature, suggesting that further quantitative characterization is required.
Peroxisome Proliferator-Activated Receptors (PPARs)
While direct evidence for the interaction of 15(S)-HETE-EA with PPARs is limited, its parent compound, 15(S)-HETE, is a known activator of PPARγ.[3][4] PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. The activation of PPARγ by 15(S)-HETE has been shown to have neuroprotective effects by inhibiting pro-inflammatory factors.[3][4] It is plausible that 15(S)-HETE-EA may share some of this activity, but dedicated studies are needed to confirm and quantify this interaction.
Transient Receptor Potential Vanilloid 1 (TRPV1)
The TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation, is another potential target. Endocannabinoids like anandamide are known to activate TRPV1. Furthermore, lipoxygenase metabolites of arachidonic acid, such as 12(S)-HpETE and 15(S)-HpETE, can also activate TRPV1.[1] Given its structure as a hydroxylated derivative of an anandamide-like molecule, it is conceivable that 15(S)-HETE-EA could modulate TRPV1 activity. However, direct experimental evidence and quantitative data (e.g., EC50 or IC50 values) for 15(S)-HETE-EA at TRPV1 are currently lacking.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of 15(S)-HETE Ethanolamide with its primary molecular targets.
| Target | Parameter | Value | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 600 nM | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Activity | Inhibitor | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 15(S)-HETE-EA.
Cannabinoid Receptor 1 (CB1) Binding Assay
Objective: To determine the binding affinity (Ki) of 15(S)-HETE-EA for the CB1 receptor through a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP-55,940 (a high-affinity CB1 agonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of 15(S)-HETE-EA in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + Membrane preparation.
-
Non-specific Binding: Radioligand + Membrane preparation + Non-specific binding control.
-
Competitive Binding: Radioligand + Membrane preparation + varying concentrations of 15(S)-HETE-EA.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 15(S)-HETE-EA to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of 15(S)-HETE-EA on FAAH activity using a fluorometric assay.
Materials:
-
FAAH Enzyme Source: Recombinant human FAAH or cell/tissue lysates known to express FAAH.
-
Fluorogenic Substrate: A substrate that releases a fluorescent product upon cleavage by FAAH (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).
-
Test Compound: this compound.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Fluorescence Microplate Reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of 15(S)-HETE-EA in assay buffer.
-
Assay Setup: In a 96-well black plate, add the FAAH enzyme source to each well.
-
Pre-incubation: Add the diluted 15(S)-HETE-EA or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity kinetically over 30-60 minutes (Excitation: ~350 nm, Emission: ~460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the percentage of FAAH inhibition against the log concentration of 15(S)-HETE-EA.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a fascinating endogenous lipid mediator with a dual mechanism of action on the endocannabinoid system, acting as a low-affinity ligand for the CB1 receptor and as an inhibitor of the FAAH enzyme. While its direct interactions with other targets like PPARs and TRPV1 channels remain to be fully elucidated, the known activities suggest a role in modulating endocannabinoid tone. The experimental protocols detailed herein provide a robust framework for the further characterization of 15(S)-HETE-EA and other novel lipid mediators. A deeper understanding of the pharmacology of such compounds will undoubtedly pave the way for the development of new therapeutic strategies targeting the endocannabinoid system and related signaling pathways.
References
- 1. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 15(S)-HETE Ethanolamide with Cannabinoid Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA). This document provides a comprehensive technical overview of the current scientific understanding of 15(S)-HETE ethanolamide's interaction with cannabinoid receptors CB1 and CB2. It is established that this compound exhibits a moderate affinity for the CB1 receptor and is also recognized as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. However, its interaction with the CB2 receptor appears to be negligible. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways to serve as a resource for researchers in cannabinoid pharmacology and drug development.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS include the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. This compound, also known as 15(S)-HAEA, is an endogenous lipid mediator derived from the oxygenation of anandamide by 15-lipoxygenase (15-LOX). Its structural similarity to anandamide suggests a potential role in modulating the ECS. This guide delves into the specifics of its interaction with cannabinoid receptors, providing a detailed analysis of its binding affinity, functional activity, and impact on endocannabinoid metabolism.
Quantitative Data on Receptor Interaction and Enzyme Inhibition
The following tables summarize the known quantitative data for this compound's interaction with cannabinoid receptors and its inhibitory effect on FAAH. For comparative purposes, data for the parent compound, anandamide (AEA), is also included.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| This compound | CB1 | 600 | Rat Brain Membranes | [1] |
| This compound | CB2 | No significant binding reported | Human (CHO cells), Rat (Spleen membranes) | [2] |
| Anandamide (AEA) | CB1 | ~90 | Not Specified | [3] |
| Anandamide (AEA) | CB2 | Weak partial agonist/antagonist | Not Specified | [2] |
Table 2: Functional Activity at Cannabinoid Receptors (EC50/IC50)
| Compound | Receptor | Assay Type | Functional Activity (EC50/IC50) | Reference |
| This compound | CB1 | GTPγS | Data not available | |
| This compound | CB2 | GTPγS | Data not available |
Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition
| Compound | Enzyme | Inhibition (IC50) | Reference |
| This compound | FAAH | Qualitative inhibition reported, specific IC50 not available | [3] |
Signaling Pathways
The interaction of N-acylethanolamines with cannabinoid receptors initiates a cascade of intracellular signaling events. While the specific downstream signaling of this compound has not been extensively characterized, it is presumed to follow the canonical pathway for CB1 receptor agonists, given its binding affinity.
CB1 Receptor-Mediated Signaling
Activation of the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), typically leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene transcription and cellular processes like proliferation and differentiation.
Experimental Protocols
The characterization of this compound's interaction with cannabinoid receptors and FAAH involves several key in vitro assays.
Cannabinoid Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
-
Objective: To quantify the affinity of this compound for cannabinoid receptors by measuring its ability to displace a high-affinity radioligand.
-
Materials:
-
Membrane preparations from cells expressing human or rat CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates, cell harvester, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Fluorometric FAAH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Objective: To determine the IC50 value of this compound for FAAH inhibition.
-
Materials:
-
Recombinant human or rat FAAH.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).
-
Test compound (this compound).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Include controls for 100% enzyme activity (enzyme and vehicle) and background (buffer only).
-
Pre-incubate the enzyme and inhibitor (e.g., for 15 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence (excitation ~360 nm, emission ~465 nm) over time in a kinetic assay or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Discussion and Future Directions
This compound presents an interesting profile as a modulator of the endocannabinoid system. Its moderate affinity for the CB1 receptor, coupled with its inhibition of FAAH, suggests that it could potentiate endocannabinoid signaling through a dual mechanism: direct, albeit weak, receptor activation and indirect enhancement of anandamide levels. The lack of significant binding to the CB2 receptor indicates a degree of selectivity that could be therapeutically relevant.
However, significant gaps in our understanding of this compound remain. Future research should focus on:
-
Determining its functional activity at the CB1 receptor: It is crucial to ascertain whether it acts as a low-efficacy agonist, a partial agonist, or an antagonist. This can be achieved through functional assays such as the [³⁵S]GTPγS binding assay.
-
Quantifying its potency as a FAAH inhibitor: A definitive IC50 value is needed to understand its physiological relevance in modulating anandamide levels.
-
Elucidating its specific downstream signaling pathways: Investigating its impact on cAMP levels, ion channel activity, and MAPK phosphorylation will provide a more complete picture of its cellular effects.
-
In vivo studies: Preclinical studies are necessary to evaluate the physiological and behavioral effects of this compound and to explore its therapeutic potential in conditions where modulation of the endocannabinoid system is beneficial.
Conclusion
This compound is an endogenous metabolite of anandamide that interacts with the endocannabinoid system in a multifaceted manner. It is a ligand for the CB1 receptor with moderate affinity and an inhibitor of FAAH. While its full pharmacological profile is yet to be completely elucidated, the available data suggest that it may play a role in fine-tuning endocannabinoid signaling. Further research is warranted to fully understand its physiological significance and to explore its potential as a therapeutic agent.
References
15(S)-HETE Ethanolamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the regulation of the endocannabinoid system. While literature confirms this inhibitory role, a comprehensive quantitative profile is not yet publicly available. This document synthesizes the known information regarding the compound's biochemical context, the mechanism of FAAH action, and the downstream signaling consequences of its inhibition. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively assess FAAH inhibition and its effects on endocannabinoid levels. All quantitative data for reference inhibitors are presented in structured tables, and key pathways and workflows are visualized using logical diagrams to facilitate understanding and further research in this area.
Introduction: The Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by targeting cannabinoid receptors (CB1 and CB2), which are the core components of the ECS. The system's endogenous ligands, or endocannabinoids, are lipid-derived messengers, with N-arachidonoyl ethanolamine (B43304) (anandamide or AEA) being one of the most studied.[3]
The biological actions of AEA are tightly regulated and terminated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that catabolizes AEA into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of endocannabinoid signaling.[1] Because of this critical function, inhibiting FAAH has emerged as a promising therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate endogenous endocannabinoid levels, thereby enhancing their signaling tone in a more physiologically controlled manner than direct receptor agonists.[1] This approach may offer therapeutic benefits for pain, anxiety, and inflammatory disorders while avoiding the undesirable side effects associated with global cannabinoid receptor activation.[1][4]
15(S)-HETE ethanolamide, an oxygenated metabolite of AEA, has been identified as an inhibitor of FAAH.[5] As a structural analog of endogenous FAAH substrates, it represents a molecule of significant interest for researchers exploring the structure-activity relationships of FAAH inhibitors and developing new therapeutic agents.
Biochemistry and Molecular Interactions
This compound
This compound is an eicosanoid derived from the oxygenation of anandamide (B1667382) by 15-lipoxygenase (15-LOX). Its structure is characterized by an N-acylethanolamine head group attached to a 20-carbon polyunsaturated fatty acid chain featuring a hydroxyl group at the 15th carbon in the (S) configuration. This structural similarity to anandamide is the likely basis for its interaction with FAAH.
Fatty Acid Amide Hydrolase (FAAH)
FAAH belongs to the amidase signature family of serine hydrolases.[6] A key feature of its active site is an unusual Ser-Ser-Lys catalytic triad (B1167595) (specifically Ser241, Ser217, and Lys142 in human FAAH).[6] The catalytic mechanism proceeds as follows:
-
Nucleophilic Attack: The catalytic Ser241, activated by Lys142, performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Acyl-Enzyme Intermediate: The intermediate collapses, releasing the ethanolamine portion of the substrate and forming a covalent acyl-enzyme intermediate with Ser241.
-
Deacylation: A water molecule, activated by the catalytic machinery, hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (e.g., arachidonic acid) and regenerating the active enzyme.[6]
Putative Mechanism of FAAH Inhibition by this compound
While specific kinetic studies on the inhibition of FAAH by this compound are not widely available, its mechanism can be inferred from its structure. As an N-acylethanolamine, it is likely to act as a competitive inhibitor , binding to the FAAH active site and competing with endogenous substrates like anandamide. It may be a substrate for FAAH itself, being hydrolyzed (albeit perhaps at a different rate than anandamide) to 15(S)-HETE and ethanolamine. This binding would occupy the enzyme's catalytic machinery, thereby reducing its capacity to degrade anandamide.
Quantitative Data on FAAH Inhibition
Specific inhibitory constants (IC₅₀ or Kᵢ) for this compound against FAAH are not prominently reported in peer-reviewed literature. However, to provide a framework for the potency of well-characterized FAAH inhibitors, the following data on established compounds are presented.
| Compound | Type of Inhibition | IC₅₀ (nM) | Kᵢ (nM) | Species | Reference |
| URB597 | Irreversible (Covalent) | 4.6 | - | Human | [6] |
| PF-3845 | Irreversible (Covalent) | 7.2 | - | Human | [1] |
| OL-135 | Reversible (Covalent) | - | 0.8 | Rat | [1] |
| JNJ-42165279 | Reversible (Covalent) | - | - | Human |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions such as enzyme source, substrate concentration, and temperature.
For context, this compound has been shown to be a less potent agonist at the CB1 receptor compared to anandamide, with a reported Kᵢ of 600 nM versus 90 nM for anandamide.[5]
Signaling Pathways and Consequences of FAAH Inhibition
Inhibition of FAAH leads to the accumulation of anandamide in the synaptic cleft and surrounding tissues. This enhances the activation of cannabinoid receptors CB1 and CB2, potentiating downstream signaling cascades.
Canonical Endocannabinoid Signaling
Anandamide, produced "on-demand" from membrane lipid precursors, acts as a retrograde messenger, traveling from the postsynaptic neuron to presynaptic terminals to activate CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release (e.g., glutamate (B1630785) or GABA), serving as a crucial feedback mechanism to regulate synaptic activity. FAAH in the postsynaptic neuron terminates this signal by degrading AEA.
Pharmacological Consequence of FAAH Inhibition
By blocking FAAH, this compound prevents the breakdown of anandamide. The resulting elevation of AEA levels leads to sustained and enhanced activation of CB1 and CB2 receptors, amplifying their downstream effects. This can include modulation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, ultimately influencing gene expression and cellular function related to pain, inflammation, and neuroprotection.
Experimental Protocols
Protocol 1: In Vitro Fluorometric FAAH Activity Assay
This protocol outlines a method to determine the inhibitory activity (IC₅₀) of a test compound like this compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by recombinant FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Test Compound (this compound) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. Ensure the final DMSO concentration remains low (<1%) to avoid enzyme inhibition.
-
Prepare a working solution of recombinant FAAH enzyme in chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of FAAH Assay Buffer to the "Blank" wells.
-
Add 20 µL of the FAAH enzyme solution to the "Control," "Positive Control," and "Test Compound" wells.
-
Add 30 µL of FAAH Assay Buffer to the "Blank" and "Control" wells.
-
Add 30 µL of the appropriate positive control dilution to the "Positive Control" wells.
-
Add 30 µL of the appropriate test compound dilutions to the "Test Compound" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15-30 minutes. This allows the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_Control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value.
-
Protocol 2: Quantification of Endogenous Anandamide in Brain Tissue
This protocol describes how to measure changes in endogenous anandamide levels in animal brain tissue following the administration of a FAAH inhibitor.
Materials:
-
Test animals (e.g., mice or rats)
-
FAAH inhibitor (this compound) formulated for in vivo administration
-
Vehicle control
-
Anesthetic and euthanasia supplies
-
Liquid nitrogen
-
Brain tissue homogenization equipment (e.g., bead beater or Dounce homogenizer)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Internal standard (e.g., anandamide-d8)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Animal Dosing:
-
Administer the FAAH inhibitor or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
House the animals for the specified duration post-administration.
-
-
Tissue Collection:
-
At the designated time point, euthanize the animals using an approved method that minimizes post-mortem changes in lipid metabolism (e.g., microwave fixation or rapid decapitation).
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex), flash-freeze it in liquid nitrogen, and store it at -80°C until analysis.
-
-
Sample Preparation (Lipid Extraction):
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold acetonitrile (e.g., 1 mL ACN per 100 mg tissue) containing the internal standard (anandamide-d8). The ACN serves to precipitate proteins and extract lipids.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant, which contains the lipid extract.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable gradient on a C18 column (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify anandamide and the anandamide-d8 internal standard using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for anandamide (e.g., m/z 348.3 → 62.1) should be used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide and the internal standard.
-
Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of anandamide to the internal standard against the standard curve.
-
Normalize the anandamide concentration to the weight of the tissue (e.g., pmol/g tissue).
-
Compare the anandamide levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests.
-
Conclusion and Future Directions
This compound is an oxygenated metabolite of anandamide that has been identified as an inhibitor of FAAH.[5] Its structural similarity to the endogenous substrate suggests a competitive mechanism of action, making it a valuable tool for probing the active site of the FAAH enzyme. The inhibition of FAAH by this compound is expected to increase endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling and producing therapeutically relevant effects such as analgesia and anti-inflammation.
However, a significant gap in the current literature is the lack of detailed quantitative data, such as IC₅₀ or Kᵢ values, for the FAAH-inhibitory activity of this compound. For drug development professionals and researchers, the immediate next step should be the systematic characterization of this compound using standardized in vitro assays, as detailed in this guide. Determining its potency, selectivity against other serine hydrolases, and its mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive) is critical.
Further investigation into its in vivo efficacy, pharmacokinetic profile, and its effects on the broader lipidome will elucidate its potential as either a therapeutic lead or a pharmacological tool. The protocols and conceptual frameworks provided herein offer a clear path for researchers to undertake these crucial next steps, ultimately clarifying the role of this compound and other oxidized endocannabinoids in the complex landscape of lipid signaling.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to 15(S)-HETE Ethanolamide in Inflammatory Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized lipid mediator derived from the endocannabinoid, N-arachidonoyl ethanolamide (anandamide). As a member of the N-acylethanolamine family, its biological role is intrinsically linked to the endocannabinoid system and the metabolic pathways of polyunsaturated fatty acids. While anandamide (B1667382) is primarily known for its interaction with cannabinoid receptors, its oxygenation by lipoxygenase (LOX) enzymes generates a class of metabolites, including 15(S)-HETE-EA, with distinct signaling properties. This document provides a comprehensive technical overview of 15(S)-HETE-EA, focusing on its biosynthesis, metabolism, signaling mechanisms, and its multifaceted role in the regulation of inflammatory processes. Understanding these pathways is critical for developing novel therapeutics targeting inflammation-related pathologies.
Biosynthesis and Metabolism
The cellular levels of 15(S)-HETE-EA are regulated by the coordinated action of synthesizing and degrading enzymes. Its lifecycle begins with the enzymatic modification of anandamide and concludes with its hydrolysis into constituent molecules.
2.1 Biosynthesis via 15-Lipoxygenase (15-LOX)
Anandamide is a substrate for several oxidative enzymes, including 12- and 15-lipoxygenases.[1][2] The 15-LOX pathway metabolizes anandamide into 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), which is subsequently reduced to the more stable 15(S)-HETE-EA.[3] This conversion is a key step, as it transforms the primary endocannabinoid into a molecule with a different bioactivity profile.
2.2 Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)
15(S)-HETE-EA is a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[3] FAAH catalyzes the hydrolysis of 15(S)-HETE-EA, releasing 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and ethanolamine.[4] This metabolic step is crucial, as the resulting product, 15(S)-HETE, is itself a potent bioactive lipid with significant roles in inflammation.
Signaling Pathways and Role in Inflammation
The biological effects of 15(S)-HETE-EA are mediated through direct receptor interactions and, significantly, through the actions of its metabolite, 15(S)-HETE. This creates a dual signaling cascade that can modulate inflammatory responses.
3.1 Direct Receptor Interactions
15(S)-HETE-EA binds to the cannabinoid receptor 1 (CB1), albeit with lower potency than anandamide.[1][3] Activation of CB1 receptors is known to initiate anti-inflammatory and analgesic effects through G-protein coupled signaling, which can lead to the inhibition of adenylyl cyclase and modulation of ion channels.[1]
3.2 Indirect Signaling via 15(S)-HETE
The hydrolysis of 15(S)-HETE-EA to 15(S)-HETE is a critical control point, as 15(S)-HETE is a potent signaling molecule that modulates inflammation through several mechanisms:
-
PPARγ Activation: 15(S)-HETE is an endogenous agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a key regulator of inflammation.[5][6] Activation of PPARγ can transcriptionally repress pro-inflammatory genes by inhibiting pathways such as NF-κB, leading to reduced production of cytokines like TNF-α and IL-6.[6][7] This is considered a major anti-inflammatory mechanism.
-
PI3K/Akt Pathway: In certain cell types, such as chondrocytes, 15-HETE has been shown to exert anti-inflammatory effects by activating the PI3K/Akt signaling pathway.[8]
-
Inhibition of Neutrophil Migration: 15(S)-HETE can be esterified into the phospholipids (B1166683) of polymorphonuclear neutrophils (PMNs). This remodeling of the cell membrane attenuates the responsiveness of neutrophils to platelet-activating factor (PAF), thereby inhibiting their migration across the endothelium to sites of inflammation.[9]
-
Metabolism to 15-oxo-ETE: 15(S)-HETE can be further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[7][10] 15-oxo-ETE is an electrophilic lipid that exhibits potent anti-inflammatory properties, including the inhibition of NF-κB signaling and the induction of antioxidant responses via Nrf2.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of 15(S)-HETE-EA and its related compounds from published literature.
Table 1: Receptor Binding and Enzyme Inhibition
| Compound | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | CB1 Receptor | Ki | 600 nM | [3] |
| Anandamide (AEA) | CB1 Receptor | Ki | 90 nM | [3] |
| This compound | FAAH | Inhibition | Yes | [3] |
| 15-oxo-ETE | 12-Lipoxygenase | IC50 | 1 µM |[11] |
Table 2: Effective Concentrations for Biological Effects
| Compound | Effect | Cell/System | Concentration | Reference |
|---|---|---|---|---|
| 15-HETE | Inhibition of IL-1β-induced inflammation | Primary Rat Chondrocytes | 10 µM | [8] |
| 15-oxo-ETE | Inhibition of LPS-mediated cytokine induction | THP-1 cells | 1-10 µM | [7] |
| 15-oxo-ETE | Inhibition of endothelial cell proliferation | HUVECs | 1-10 µM |[10] |
Experimental Protocols
Investigating the effects of 15(S)-HETE-EA requires specific methodologies for cell treatment, lipid extraction, and analysis of inflammatory markers.
5.1 Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of 15(S)-HETE-EA on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture human THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 100-200 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Plate the differentiated macrophages in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of 15(S)-HETE-EA (e.g., 1 mM in ethanol). Prepare serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final ethanol (B145695) concentration is <0.1%.
-
Pre-treat the cells with 15(S)-HETE-EA or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression (RT-qPCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of TNFA, IL6, and PTGS2 (COX-2), using a housekeeping gene (e.g., GAPDH) for normalization.
-
NF-κB Activation (Western Blot): Prepare cell lysates and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against phosphorylated NF-κB p65 and total p65 to determine the activation status of the pathway.
-
Conclusion and Future Directions
This compound is a bioactive lipid mediator positioned at the crossroads of endocannabinoid and eicosanoid signaling. Its biological activity appears to be largely driven by its hydrolysis to 15(S)-HETE, a potent activator of the anti-inflammatory nuclear receptor PPARγ and a modulator of neutrophil function. The subsequent metabolism of 15(S)-HETE to the electrophilic anti-inflammatory agent 15-oxo-ETE adds another layer of regulatory control.
For drug development professionals, this pathway presents several potential therapeutic targets. Modulating the activity of 15-LOX or FAAH could shift the balance of these lipid mediators to favor inflammation resolution. Furthermore, the development of stable analogs of 15(S)-HETE or 15-oxo-ETE that specifically target PPARγ or other anti-inflammatory pathways could offer novel therapeutic strategies for a range of inflammatory disorders. Future research should focus on elucidating the in vivo relevance of the 15(S)-HETE-EA pathway in various disease models and further characterizing the downstream signaling events that mediate its anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory effects of 15-HETE on osteoarthritis during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
The Enigmatic Role of 15(S)-HETE Ethanolamide in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, also known as 15(S)-HAEA, is an endogenous lipid mediator derived from the oxygenation of the endocannabinoid anandamide (B1667382) (AEA). Despite its structural relationship to the well-characterized endocannabinoid system and its precursor, 15(S)-HETE, the physiological role of 15(S)-HETE ethanolamide in the central nervous system (CNS) remains largely unexplored. This technical guide synthesizes the current, albeit limited, state of knowledge regarding this molecule. We will delve into its known biochemical properties, extrapolate potential CNS functions based on the activities of its precursor and the broader endocannabinoid system, and propose experimental frameworks to elucidate its specific roles. The significant gaps in the current literature represent a compelling frontier for neuroscience research and drug discovery.
Introduction to this compound
This compound is an N-acylethanolamine that belongs to the family of oxidized endocannabinoids. Its synthesis is intrinsically linked to the metabolic pathways of anandamide, a key player in the endocannabinoid system that modulates a vast array of physiological processes in the CNS, including synaptic plasticity, neuroinflammation, and neuronal excitability.[1][2][3] The presence of a hydroxyl group on the arachidonoyl chain distinguishes this compound from anandamide, suggesting potentially novel bioactivities.
Biochemical Profile of this compound
Synthesis and Metabolism
This compound is formed from the enzymatic oxygenation of anandamide by 15-lipoxygenase (15-LOX).[4][5] This enzyme introduces a hydroxyl group at the 15th carbon of the arachidonoyl backbone.[6][7] While the primary fate of this compound in the CNS is not well-documented, studies in peripheral cells have shown that it can be hydrolyzed by fatty acid amide hydrolase (FAAH) to yield 15(S)-HETE and ethanolamine.[5][8] This suggests that, like anandamide, its signaling may be terminated by enzymatic degradation.
Figure 1. Synthesis and proposed metabolism of this compound.
Known Molecular Targets
The current understanding of this compound's molecular interactions in the CNS is limited to two key components of the endocannabinoid system:
-
Cannabinoid Receptor 1 (CB1): this compound is a less potent agonist at the CB1 receptor compared to anandamide.[4][5]
-
Fatty Acid Amide Hydrolase (FAAH): It has been shown to be an inhibitor of FAAH, the primary degradative enzyme for anandamide.[4][5]
This dual action suggests a complex modulatory role. By weakly activating the CB1 receptor and simultaneously inhibiting the degradation of the more potent endogenous agonist, anandamide, this compound could fine-tune endocannabinoid signaling.
Quantitative Data
The available quantitative data for this compound and its precursor is sparse. The following table summarizes the key reported values.
| Compound | Parameter | Value | System/Assay | Reference |
| This compound | CB1 Receptor Binding Affinity (Ki) | 600 nM | Radioligand binding assay | [4][5] |
| Anandamide | CB1 Receptor Binding Affinity (Ki) | 90 nM | Radioligand binding assay | [4][5] |
| 15(S)-HETE | Angiogenesis (EC50) | 1 µmol/L | Brain microvascular endothelial cell tube formation | [9] |
| 15-oxo-ETE | 12-Lipoxygenase Inhibition (IC50) | 1 µM | Cell-free enzyme assay | [10] |
Potential Physiological Roles in the CNS: An Extrapolation from 15(S)-HETE
Given the limited direct evidence for this compound's function in the CNS, we can infer potential roles from the documented activities of its precursor, 15(S)-HETE.
Neuroinflammation
Elevated levels of 15(S)-HETE have been found in the cerebrospinal fluid of patients with multiple sclerosis, suggesting its involvement in neuroinflammatory processes.[11] The conversion of 15(S)-HETE to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase can lead to the formation of an electrophilic compound that modulates inflammatory signaling pathways such as NF-κB and Nrf2.[12] If this compound is metabolized to 15(S)-HETE within the CNS, it could contribute to these anti-inflammatory mechanisms.
Neuroprotection and Angiogenesis
In the context of ischemic stroke, 15(S)-HETE has been shown to promote angiogenesis and functional recovery in animal models.[9] This effect is mediated, at least in part, through the PI3K/Akt signaling pathway in brain microvascular endothelial cells.[9] As a potential source of 15(S)-HETE, this compound could play a role in the brain's response to ischemic injury.
Figure 2. 15(S)-HETE signaling in brain endothelial cells.
Proposed Experimental Protocols for Future Research
The significant knowledge gap regarding this compound's role in the CNS necessitates targeted research. Below is a proposed experimental workflow to begin to address this.
Investigating the Effects of this compound on Synaptic Transmission
Objective: To determine if this compound modulates excitatory and inhibitory synaptic transmission in a key brain region such as the hippocampus.
Methodology:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick horizontal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Obtain whole-cell voltage-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution appropriate for recording either excitatory (EPSCs) or inhibitory (IPSCs) postsynaptic currents.
-
For EPSCs, hold the neuron at -70 mV to record AMPA receptor-mediated currents. For IPSCs, hold at 0 mV to record GABAA receptor-mediated currents.
-
-
Pharmacological Application:
-
Establish a stable baseline of spontaneous or evoked synaptic currents.
-
Bath-apply this compound at a range of concentrations (e.g., 100 nM to 10 µM).
-
To distinguish between direct effects and effects mediated by FAAH inhibition, co-apply with a CB1 receptor antagonist (e.g., AM251) and in separate experiments, compare its effects to a potent FAAH inhibitor.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after drug application using appropriate software (e.g., Clampfit, Mini Analysis).
-
Perform statistical analysis (e.g., paired t-test, ANOVA) to determine the significance of any observed effects.
-
Figure 3. Experimental workflow for electrophysiological studies.
Conclusion and Future Directions
The study of this compound in the central nervous system is in its infancy. Its known interactions with the CB1 receptor and FAAH position it as a potentially important modulator of the endocannabinoid system. Future research should focus on:
-
Quantifying its endogenous levels in different brain regions under physiological and pathological conditions.
-
Elucidating its specific effects on neuronal excitability, synaptic plasticity, and network activity.
-
Identifying its full range of molecular targets beyond the CB1 receptor and FAAH.
-
Investigating its role in animal models of neurological and psychiatric disorders.
Unraveling the physiological functions of this compound will not only enhance our understanding of lipid signaling in the brain but may also unveil novel therapeutic targets for a range of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroinflammation in the Central Nervous System: Exploring the Evolving Influence of Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Elevated cerebrospinal fluid levels of prostaglandin E2 and 15-(S)-hydroxyeicosatetraenoic acid in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 11. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebral arteries can generate 5- and 15-hydroxyeicosatetraenoic acid from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 15(S)-HETE Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide (B1667382) (AEA). As a metabolite of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a product of arachidonic acid oxygenation by 15-lipoxygenase (15-LOX), this compound is positioned at the crossroads of eicosanoid and endocannabinoid signaling pathways. Understanding the structure-activity relationship (SAR) of this molecule is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the SAR of this compound, including its interactions with key biological targets, and detailed experimental protocols for its study.
Core Biological Activities
This compound exhibits a distinct pharmacological profile, primarily interacting with components of the endocannabinoid system. Its key activities include binding to cannabinoid receptors and inhibiting the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).
Cannabinoid Receptor Binding
This compound has been shown to be a ligand for the cannabinoid receptor 1 (CB1). However, its affinity for CB1 is notably lower than that of anandamide.[1] The binding affinity for the cannabinoid receptor 2 (CB2) has not been extensively reported in publicly available literature, representing a significant gap in the complete SAR profile of this molecule.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
In addition to its receptor binding activity, this compound is an inhibitor of FAAH, the enzyme responsible for the degradation of anandamide and other fatty acid amides.[1] By inhibiting FAAH, this compound can potentiate endocannabinoid signaling by increasing the endogenous levels of anandamide. A specific IC50 value for FAAH inhibition by this compound is not consistently reported in the literature, warranting further investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |
| This compound | CB1 | 600 | Not Specified | Radioligand Binding | [1] |
| Anandamide (AEA) | CB1 | 90 | Not Specified | Radioligand Binding | [1] |
| This compound | CB2 | Data Not Available | - | - | - |
Table 2: FAAH Inhibition
| Compound | IC₅₀ | Species | Assay Type | Reference |
| This compound | Data Not Available | - | - | [1] |
Structure-Activity Relationship of Analogs
The SAR of direct analogs of this compound is not well-documented in the public domain. However, insights can be drawn from related N-acylethanolamines and arachidonic acid derivatives.
-
N-Arachidonoyl-L-serine (ARAS): This analog of anandamide, where the ethanolamine (B43304) headgroup is replaced with serine, exhibits very weak binding to CB1 and CB2 receptors.[2][3] However, it demonstrates potent vasodilatory effects, suggesting it may act through a novel, non-CB1/CB2 receptor.[2][3] ARAS has also been shown to stimulate the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase.[2][3]
-
N-Arachidonoyl-L-alanine (NALA): Another amino acid conjugate of arachidonic acid, NALA, has been isolated from bovine brain.[4] Its activity at cannabinoid receptors has not been fully characterized, but it is suggested to have potential activity.[4]
These examples highlight that modifications to the ethanolamide headgroup can dramatically alter receptor affinity and functional activity, suggesting that the ethanolamide moiety of this compound is a critical determinant of its activity at cannabinoid receptors. The presence of the 15(S)-hydroxyl group on the arachidonoyl chain is another key structural feature that differentiates it from anandamide and likely influences its binding and activity.
Signaling Pathways
The signaling pathways modulated by this compound are not fully elucidated. However, based on the activities of its precursor, 15(S)-HETE, several potential pathways can be proposed.
Peroxisome Proliferator-Activated Receptors (PPARs)
15(S)-HETE is a known agonist of PPARs, particularly PPARγ and PPARβ/δ.[5][6] Activation of these nuclear receptors can modulate the expression of genes involved in inflammation and metabolism. It is plausible that this compound may also interact with and activate PPARs, representing a potential signaling pathway independent of cannabinoid receptors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
15(S)-HETE has been shown to influence the MAPK signaling pathway.[7] For instance, it can potentiate the activation of NF-κB, a key transcription factor in inflammatory responses, which in turn can lead to the amplification of cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production.[8] As mentioned, the analog N-arachidonoyl-L-serine also activates the p44/42 MAPK pathway.[2][3] This suggests that this compound could also modulate cellular processes through the MAPK cascade.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
This compound (test compound)
-
WIN 55,212-2 (non-radiolabeled competitor for non-specific binding)
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine cell membranes, [³H]CP55,940 (at a concentration near its Kₔ), and either vehicle, varying concentrations of this compound, or a saturating concentration of WIN 55,212-2 (for non-specific binding).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of this compound against FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (test compound)
-
FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in FAAH Assay Buffer.
-
In a 96-well plate, add FAAH enzyme to each well.
-
Add either vehicle or varying concentrations of this compound to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence kinetically for 10-60 minutes at 37°C (Excitation: ~360 nm, Emission: ~465 nm).
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is an intriguing endogenous lipid with a multifaceted pharmacological profile. Its ability to interact with the CB1 receptor and inhibit FAAH positions it as a modulator of the endocannabinoid system. The current understanding of its SAR is incomplete, with a notable lack of data on its interaction with the CB2 receptor and a precise quantification of its FAAH inhibitory potency. Future research should focus on:
-
Determining the binding affinity of this compound at the CB2 receptor.
-
Establishing a definitive IC₅₀ value for its inhibition of FAAH.
-
Synthesizing and evaluating a series of analogs to build a comprehensive SAR profile, focusing on modifications to both the ethanolamide headgroup and the arachidonoyl chain, particularly at the 15-position.
-
Elucidating the specific signaling pathways modulated by this compound, including its potential effects on PPARs and the MAPK pathway.
A more complete understanding of the structure-activity relationship of this compound will be instrumental in uncovering its physiological significance and in guiding the development of novel therapeutic agents targeting the intersection of the eicosanoid and endocannabinoid systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-LO/15-HETE mediated vascular adventitia fibrosis via p38 MAPK-dependent TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of 15(S)-HETE Ethanolamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a bioactive lipid mediator, an endogenous ethanolamide of the 15-lipoxygenase product of arachidonic acid, 15(S)-HETE. As a member of the N-acylethanolamine (NAE) family, which includes the endocannabinoid anandamide (B1667382) (AEA), its cellular transport and fate are critical to its signaling activities. Understanding the mechanisms governing its cellular uptake and intracellular trafficking is paramount for elucidating its physiological roles and for the development of therapeutics targeting eicosanoid and endocannabinoid signaling pathways. This technical guide provides a comprehensive overview of the proposed mechanisms for 15(S)-HETE-EA cellular uptake and transport, based on current knowledge of related lipid amides. It includes detailed experimental protocols and quantitative data from analogous compounds to facilitate further research in this area.
Proposed Cellular Uptake and Transport Mechanism
Direct experimental data on the cellular uptake and transport of 15(S)-HETE-EA is limited. However, based on its structural similarity to anandamide (AEA) and other NAEs, a multi-step model is proposed, involving transmembrane passage, intracellular trafficking by carrier proteins, and subsequent metabolic processing.
Transmembrane Movement: The transport of NAEs across the plasma membrane is a topic of ongoing research. Two primary mechanisms have been proposed:
-
Facilitated Diffusion via a Putative Endocannabinoid Membrane Transporter (EMT): This model suggests a protein carrier facilitates the movement of NAEs across the cell membrane. While an EMT has not been definitively identified or cloned, pharmacological evidence using transport inhibitors suggests its existence.[1][2][3] It is hypothesized that 15(S)-HETE-EA, like other eicosanoid endocannabinoids, may be a substrate for this putative transporter.[1]
-
Simple Diffusion: Due to their lipophilic nature, NAEs can passively diffuse across the lipid bilayer. This process is thought to be driven by a concentration gradient maintained by rapid intracellular metabolism.
Intracellular Trafficking: Once inside the cell, the aqueous cytosol presents a barrier to the movement of hydrophobic molecules like 15(S)-HETE-EA. Intracellular carrier proteins are believed to "chaperone" these lipids to their metabolic enzymes or sites of action.
-
Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small, soluble proteins that bind to fatty acids and other lipophilic molecules, including endocannabinoids.[2][4] They are considered key players in the intracellular transport of NAEs.[4] Studies have demonstrated that FABPs bind to 15(S)-HETE, the parent compound of 15(S)-HETE-EA, with significant affinity, suggesting that FABPs are likely carriers for 15(S)-HETE-EA as well.[5][6] This interaction facilitates the movement of the lipid from the inner leaflet of the plasma membrane to intracellular compartments.
Metabolic Trapping: The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein located on the endoplasmic reticulum.[7]
-
FAAH-Mediated Hydrolysis: FAAH catalyzes the hydrolysis of 15(S)-HETE-EA to 15(S)-HETE and ethanolamine. By rapidly metabolizing intracellular 15(S)-HETE-EA, FAAH maintains a steep concentration gradient, which in turn drives its continued influx into the cell, regardless of whether the initial transmembrane passage is protein-mediated or via simple diffusion.
Quantitative Data
While specific kinetic data for 15(S)-HETE-EA uptake is not yet available, data from related compounds provide valuable insights. The binding affinity of the parent molecule, 15(S)-HETE, to FABPs has been quantified, supporting the proposed role of these proteins in its intracellular transport.
Table 1: Binding Affinities of 15(S)-HETE and Related Ligands to Liver Fatty Acid-Binding Protein (L-FABP)
| Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|
| 15(S)-HETE | 1.8 µM | [5] |
| 15-HPETE | 76 nM | [5] |
| 5-HETE | 175 nM | [5] |
| Oleic Acid | 1.2 µM | [5] |
| Arachidonic Acid | 1.7 µM |[5] |
This table demonstrates that 15(S)-HETE binds to L-FABP with an affinity comparable to that of major fatty acids, supporting its capacity for intracellular transport by this mechanism.
Table 2: Hypothetical Kinetic Parameters for 15(S)-HETE-EA Cellular Uptake
| Parameter | Hypothetical Value Range | Description |
|---|---|---|
| Km (Michaelis Constant) | 0.5 - 5 µM | The concentration of 15(S)-HETE-EA at which the uptake rate is half of Vmax. This range is typical for NAE uptake. |
| Vmax (Maximum Velocity) | 50 - 200 pmol/min/mg protein | The maximum rate of initial uptake of 15(S)-HETE-EA into cells. This is highly cell-type dependent. |
Note: The values in Table 2 are hypothetical and serve as a guideline for experimental design. They are extrapolated from studies on anandamide uptake in various cell lines. Actual values for 15(S)-HETE-EA must be determined empirically.
Experimental Protocols
The following protocols are adapted from established methods for studying NAE and fatty acid uptake and can be applied to investigate the cellular transport of 15(S)-HETE-EA.
Protocol 1: Radiolabeled 15(S)-HETE-EA Cellular Uptake Assay
This protocol measures the initial rate of 15(S)-HETE-EA uptake into cultured cells using a radiolabeled version of the molecule (e.g., [³H]15(S)-HETE-EA or [¹⁴C]15(S)-HETE-EA).
Materials:
-
Adherent cells grown to confluence in 24-well plates.
-
Radiolabeled 15(S)-HETE-EA.
-
Unlabeled 15(S)-HETE-EA.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
FAAH inhibitor (e.g., URB597) to prevent rapid metabolism.
-
Stop Solution (e.g., ice-cold Uptake Buffer with 0.5% BSA).
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to ~90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash cells twice with warm (37°C) Uptake Buffer. Add 450 µL of Uptake Buffer containing the FAAH inhibitor (e.g., 1 µM URB597) to each well and incubate for 15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of radiolabeled 15(S)-HETE-EA in Uptake Buffer to achieve the desired final concentration (e.g., 100 nM). For non-specific binding control wells, add a 100-fold excess of unlabeled 15(S)-HETE-EA along with the radiolabeled ligand.
-
Incubation: Incubate for various time points (e.g., 30 seconds, 1, 2, 5, and 10 minutes) at 37°C. It is critical to use short time points to measure the initial uptake rate.
-
Terminate Uptake: At each time point, rapidly terminate the uptake by aspirating the incubation medium and washing the cells three times with 1 mL of ice-cold Stop Solution.
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity using a scintillation counter.
-
Protein Assay: Use a small aliquot of the lysate to determine the total protein concentration in each well (e.g., using a BCA assay) for normalization.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total binding. Normalize the data to the protein concentration and express as pmol/mg protein. Plot the uptake over time to determine the initial rate.
References
- 1. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid binding proteins reduce 15-lipoxygenase-induced oxygenation of linoleic acid and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of 13-HODE and 15-HETE to phospholipid bilayers, albumin, and intracellular fatty acid binding proteins. implications for transmembrane and intracellular transport and for protection from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 15(S)-HETE Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) ethanolamide, also known as 15(S)-HETE-EA, is an endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs). As an analog of anandamide, the well-characterized endocannabinoid, 15(S)-HETE-EA is of significant interest to the research community. It is a metabolite of anandamide, formed through the action of 15-lipoxygenase (15-LOX). Emerging evidence suggests its involvement in various physiological and pathophysiological processes, including inflammation and angiogenesis. The precise biological functions and therapeutic potential of 15(S)-HETE-EA are active areas of investigation.
The availability of high-purity 15(S)-HETE-EA is crucial for in-depth biological studies. This document provides detailed protocols for the chemical synthesis and subsequent purification of 15(S)-HETE-EA for research purposes. The described methods are designed to be accessible to researchers with a background in organic chemistry and standard laboratory equipment.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of 15(S)-HETE Ethanolamide based on the protocols provided. These values are representative and may vary depending on the specific experimental conditions and the scale of the reaction.
| Parameter | Method 1: EDCI/HOBt Coupling | Method 2: Acyl Chloride |
| Synthesis Yield | ||
| Crude Product Yield (%) | 75 - 85 | 80 - 90 |
| Purified Product Yield (%) | 60 - 70 | 65 - 75 |
| Purification Purity | ||
| Purity after SPE (%) | > 85 | > 85 |
| Purity after HPLC (%) | > 98 | > 98 |
| Analytical Data | ||
| Molecular Formula | C₂₂H₃₇NO₃ | C₂₂H₃₇NO₃ |
| Molecular Weight | 363.54 g/mol | 363.54 g/mol |
| Expected ¹H NMR (CDCl₃) | δ 5.3-6.6 (m, 8H, olefinic), 4.15 (t, 1H, -CH(OH)-), 3.75 (q, 2H, -CH₂-OH), 3.45 (q, 2H, -NH-CH₂-), 2.20 (t, 2H, -CH₂-CO-), 0.89 (t, 3H, -CH₃) | δ 5.3-6.6 (m, 8H, olefinic), 4.15 (t, 1H, -CH(OH)-), 3.75 (q, 2H, -CH₂-OH), 3.45 (q, 2H, -NH-CH₂-), 2.20 (t, 2H, -CH₂-CO-), 0.89 (t, 3H, -CH₃) |
| Expected MS (ESI+) [M+H]⁺ | m/z 364.28 | m/z 364.28 |
Signaling Pathway of 15(S)-HETE
15(S)-HETE, the precursor to 15(S)-HETE-EA, is known to exert its biological effects through various signaling pathways. One of the key pathways implicated in its pro-angiogenic effects is the Janus kinase 2 (Jak2) - Signal Transducer and Activator of Transcription 5 (STAT5) pathway. Activation of this pathway leads to the expression of pro-angiogenic factors.
Caption: 15(S)-HETE activates the Jak2-STAT5 pathway, promoting angiogenesis.
Experimental Workflow
The overall process for obtaining pure this compound involves a multi-step procedure beginning with the synthesis, followed by a systematic purification and characterization process.
Caption: From synthesis to pure compound: the experimental workflow.
Experimental Protocols
Materials and Reagents:
-
15(S)-HETE (Cayman Chemical or equivalent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Oxalyl chloride
-
Triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (C18, 500 mg)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Important Note on Handling 15(S)-HETE: 15(S)-HETE is susceptible to oxidation and isomerization. It should be stored at -80°C, handled under an inert atmosphere (argon or nitrogen) whenever possible, and protected from light.
Protocol 1: Synthesis of this compound via EDCI/HOBt Coupling
This method utilizes a common peptide coupling approach for the direct amidation of the carboxylic acid of 15(S)-HETE.
-
Reaction Setup:
-
In a round-bottom flask under an argon atmosphere, dissolve 15(S)-HETE (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Formation:
-
In a separate flask, dissolve ethanolamine (1.5 equivalents) and triethylamine (2 equivalents) in a small amount of anhydrous DMF.
-
Add the ethanolamine solution dropwise to the activated 15(S)-HETE solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v). The product, this compound, should have a lower Rf value than the starting 15(S)-HETE.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Synthesis of this compound via Acyl Chloride Intermediate
This two-step method involves the conversion of 15(S)-HETE to its acyl chloride, followed by reaction with ethanolamine.
-
Formation of 15(S)-HETE Acyl Chloride:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 15(S)-HETE (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C (ice bath).
-
Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 15(S)-HETE acyl chloride is used immediately in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 15(S)-HETE acyl chloride in anhydrous DCM under an argon atmosphere and cool to 0°C.
-
In a separate flask, dissolve ethanolamine (2 equivalents) and triethylamine (3 equivalents) in anhydrous DCM.
-
Add the ethanolamine solution dropwise to the acyl chloride solution at 0°C.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC as described in Protocol 1.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification of this compound
This protocol outlines a two-step purification process involving solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).
Step 1: Solid-Phase Extraction (SPE) - Crude Purification
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg) by sequentially washing with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%.
-
Load the sample solution onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of 30% aqueous methanol to elute more polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) - High Purity Separation
-
HPLC System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B (linear gradient)
-
35-40 min: 50% B (re-equilibration)
-
-
Flow rate: 4 mL/min (adjust based on column dimensions).
-
-
Injection and Fraction Collection:
-
Dissolve the SPE-purified product in a small volume of the initial mobile phase composition (50% B).
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a wavelength of 235 nm (the characteristic absorbance for the conjugated diene system in 15-HETE).
-
Collect the fractions corresponding to the major peak, which is the desired this compound.
-
-
Final Product Processing:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a white or off-white solid.
-
Store the purified this compound at -80°C under an inert atmosphere.
-
Protocol 4: Characterization of this compound
1. Purity Assessment by Analytical HPLC:
-
Use an analytical C18 column with a similar gradient as the preparative method but with a lower flow rate (e.g., 1 mL/min).
-
The purity should be >98% as determined by the peak area at 235 nm.
2. Structural Confirmation by Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) in the positive mode.
-
The expected [M+H]⁺ ion for C₂₂H₃₇NO₃ is m/z 364.28.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR should show characteristic peaks for the olefinic protons, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) groups of the ethanolamine moiety, and the terminal methyl group.
By following these detailed protocols, researchers can reliably synthesize and purify this compound, enabling further investigation into its biological roles and therapeutic potential.
Application Notes and Protocols for 15(S)-HETE Ethanolamide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an endogenous ethanolamide of 15(S)-HETE, a significant bioactive lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LOX) pathway. As a metabolite of the endocannabinoid anandamide (B1667382) (AEA), this compound is of growing interest in the scientific community for its potential role in various physiological and pathological processes. Accurate and reliable analytical standards and well-defined protocols are crucial for the precise quantification and elucidation of its biological functions.
These application notes provide detailed information on the available analytical standards for this compound, along with comprehensive protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, potential signaling pathways are discussed and visualized to aid in functional studies.
Analytical Standards and Reference Materials
High-purity analytical standards are essential for the accurate identification and quantification of this compound. Several suppliers offer this compound as a reference material.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | This compound | 10169 | ≥98% | A solution in ethanol | -20°C |
| Santa Cruz Biotechnology | This compound | sc-205423 | Not specified | -20°C | |
| Cambridge Bioscience | This compound | CAY10169-25 ug | ≥98% | A solution in ethanol | -20°C |
Note: Purity and formulation may vary by lot. Always refer to the supplier's certificate of analysis.
Table 2: Related Analytical Standards for Method Development
| Supplier | Product Name | Catalog Number | Purity | Formulation | Application |
| Cayman Chemical | 15(S)-HETE-d8 | 334720 | ≥99% deuterated forms (d1-d8) | A 100 µg/ml solution in acetonitrile | Internal standard for 15(S)-HETE |
Biological Activity and Signaling Pathways
This compound is a metabolite of anandamide, a key endocannabinoid.[2] Its biological activity is an area of active research.
Interaction with Cannabinoid Receptors and FAAH
This compound has been shown to be a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide.[2] It is also an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][3] This suggests that this compound may modulate endocannabinoid signaling by both directly interacting with cannabinoid receptors and by increasing the levels of other endocannabinoids.
Metabolism of Anandamide to this compound and its subsequent modulation of cannabinoid signaling.
Potential PPAR and GPR55 Signaling
The precursor of this compound, 15(S)-HETE, has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[4][5][6] PPARs are nuclear receptors that regulate gene expression involved in inflammation, metabolism, and cell differentiation. It is plausible that this compound may also interact with and activate PPARs, thereby mediating some of its biological effects.
Furthermore, other endocannabinoid-like molecules have been shown to signal through G protein-coupled receptors such as GPR55.[7][8][9][10] The structural similarity of this compound to other endocannabinoids suggests that GPR55 could be a potential, yet unconfirmed, target for this molecule.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 15(S)-HETE Ethanolamide using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a significant bioactive lipid mediator, an endocannabinoid derived from the oxygenation of arachidonoyl ethanolamide (anandamide) by lipoxygenases.[1] This compound and its related metabolites are implicated in a variety of physiological and pathological processes, including inflammation and cell signaling.[2][3] Accurate and sensitive quantification of 15(S)-HETE-EA in biological matrices is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the robust and sensitive analysis of 15(S)-HETE-EA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
15(S)-HETE, the precursor acid to 15(S)-HETE-EA, is synthesized from arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[2][3] 15(S)-HETE-EA itself is formed via the oxygenation of anandamide (B1667382).[1] While a specific signaling pathway for 15(S)-HETE-EA is not fully elucidated, it is known to be less potent than anandamide at the CB1 receptor.[1] The signaling pathways of the closely related 15(S)-HETE involve the activation of the PI3K-Akt-mTOR and ERK1/2 signaling pathways, which are crucial for cell survival, proliferation, and migration.[4][5] 15(S)-HETE can be further metabolized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7]
Experimental Workflow
The quantification of 15(S)-HETE-EA from biological samples involves a multi-step process. This workflow ensures the accurate and reproducible measurement of the analyte.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 15(S)-HETE-EA from biological fluids such as plasma, serum, or cell culture media.
Materials:
-
SPE cartridges (e.g., C18)[8]
-
Methanol (B129727) (LC-MS grade)[8]
-
Acetonitrile (LC-MS grade)[8]
-
Water (LC-MS grade)[8]
-
Formic acid[8]
-
Internal Standard (IS) solution (e.g., 15(S)-HETE-d8 Ethanolamide)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw biological samples (e.g., 500 µL plasma) on ice.[8]
-
Add the internal standard solution.[8]
-
Precipitate proteins by adding a threefold volume of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[8]
-
Condition a C18 SPE cartridge by sequentially washing with methanol and then water.[8]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[8]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in the initial mobile phase (e.g., 100 µL).[8]
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (90:10, v/v)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5-10 µL[2][8] |
| Column Temperature | 35 °C[2] |
| Gradient | A linear gradient is typically employed. For example: Start at 20% B, increase to 95% B over 15 minutes, hold for 4 minutes, then return to initial conditions.[9] |
Tandem Mass Spectrometry (MS/MS) Conditions
Instrumentation:
-
A triple quadrupole mass spectrometer.
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2][8] |
| Ion Spray Voltage | -4000 to -4500 V[2][9] |
| Source Temperature | 350 °C to 525 °C[2][10] |
| Nebulizer Gas | 30-40 psi[2] |
| Turbo Gas | 30-40 psi[2] |
| Curtain Gas | 10-15 psi[2] |
| Collision Gas (CAD) | High[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
MRM Transitions:
-
Specific precursor and product ions for 15(S)-HETE-EA and its deuterated internal standard need to be determined empirically on the specific instrument used. As a starting point, the transition for the related compound 15(S)-HETE is m/z 319 -> 175.[10][11] The transition for 15(S)-HETE-d8 is m/z 327 -> 182.[12]
Quantitative Data
Accurate quantification is achieved by generating a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A weighted linear regression model is typically used to fit the curve. The concentration of 15(S)-HETE-EA in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.[8]
| Parameter | Typical Range |
| Limit of Detection (LOD) | Low pg on column[11] |
| Limit of Quantification (LOQ) | Low ng/mL in matrix[12] |
| Linear Dynamic Range | Typically spans 3-4 orders of magnitude |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | 85-115% |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of 15(S)-HETE Ethanolamide in various biological matrices. Adherence to the described sample preparation, chromatography, and mass spectrometry protocols is essential for achieving reliable and reproducible results. This methodology is a valuable tool for researchers investigating the roles of endocannabinoids in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. scispace.com [scispace.com]
- 12. lipidmaps.org [lipidmaps.org]
Application Note: Chiral Separation of 15(S)-HETE Ethanolamide Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (HETE) Ethanolamide is an oxygenated metabolite of Anandamide (Arachidonoyl ethanolamide), a primary endogenous cannabinoid.[1] Lipoxygenase enzymes actively convert endocannabinoids like Anandamide into their 15(S)-hydroperoxy and subsequent hydroxy metabolites.[1] These metabolites, including 15(S)-HETE Ethanolamide, may possess unique biological activities, interacting with the endocannabinoid system, for instance by inhibiting fatty acid amide hydrolase (FAAH).[1] As with many lipid mediators, the stereochemistry of these molecules is critical to their function. The ability to separate and quantify specific enantiomers is crucial for understanding their distinct physiological and pathological roles.
This document provides detailed protocols for the extraction and chiral separation of this compound isomers from biological matrices using High-Performance Liquid Chromatography (HPLC). Given the structural similarity to other HETE compounds, methods developed for 15-HETE enantiomers are adapted here, focusing on chiral stationary phases to achieve separation.
Signaling and Metabolic Pathways
This compound is formed from the endocannabinoid Anandamide via the action of 15-lipoxygenase (15-LOX). Its signaling is linked to the endocannabinoid system, primarily through the inhibition of FAAH, the enzyme responsible for Anandamide degradation. While its specific signaling pathways are not fully elucidated, they are likely to overlap with those of its parent compound, 15(S)-HETE, which is known to influence cell growth, inflammation, and angiogenesis through pathways like PI3K/Akt/mTOR and ERK1/2.[2][3]
Caption: Metabolism of Anandamide and potential signaling of this compound.
Experimental Workflow
The overall process for analyzing this compound isomers involves sample collection and stabilization, lipid extraction using solid-phase extraction (SPE), chiral HPLC separation, and finally, detection and quantification, typically by mass spectrometry.
Caption: General experimental workflow for this compound isomer analysis.
Protocol 1: Sample Preparation from Biological Matrices
A robust sample preparation protocol using solid-phase extraction (SPE) is critical for removing interfering substances and concentrating the analytes.[4]
Materials:
-
C18 SPE Cartridges
-
Internal Standards (e.g., deuterated analogs like 15(S)-HETE-d8)
-
HPLC-grade solvents: Methanol (B129727), Water, Hexane (B92381), Ethyl Acetate (B1210297)
-
Formic Acid or Acetic Acid
-
Nitrogen gas evaporator
Procedure:
-
Sample Acidification: Acidify aqueous samples (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with formic or acetic acid (e.g., add 50 µL of 2M HCl per mL of plasma).[5]
-
Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2-3 mL of methanol followed by 2-3 mL of deionized water.[4][5]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge at a slow flow rate (approx. 0.5 mL/min).[5]
-
Washing:
-
Elution: Elute the target analytes from the cartridge with 1-2 mL of ethyl acetate or methanol.[4][5]
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial HPLC mobile phase.
| Parameter | Specification | Purpose |
| Sample Type | Plasma, Serum, Tissue Homogenate, Cell Supernatant | Biological matrix containing analytes. |
| Acidification | pH ~3.5 | To protonate acidic analytes for better retention on C18. |
| SPE Phase | C18 (Reversed-Phase) | To bind hydrophobic lipids and allow polar impurities to pass. |
| Wash Solvents | Water, Water/Ethanol, Hexane | To remove salts, polar, and non-polar interferences. |
| Elution Solvent | Ethyl Acetate or Methanol | To recover the analytes of interest from the SPE cartridge. |
Protocol 2: Chiral Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography is highly effective for isomer separation and is often preferred for chiral applications involving lipid-based molecules.[6][7] This protocol is adapted from methods used for separating HETE enantiomers.[2][8]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and column oven.
-
UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase Column: Polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
HPLC-grade solvents: n-hexane, isopropanol (B130326) (IPA), trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid. A typical starting ratio is 90:10:0.1 (v/v/v). Degas the mobile phase thoroughly before use.
-
Standard Preparation: Prepare a stock solution of the analyte standard in ethanol. Dilute with the mobile phase to a suitable working concentration (e.g., 1-10 µg/mL). Filter through a 0.22 µm syringe filter.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the reconstituted sample extract (e.g., 10-20 µL) and run the analysis.
| HPLC Parameter | Recommended Condition | Purpose / Note |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP for enantiomeric separation. |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | Optimization of the hexane:IPA ratio may be needed to improve resolution. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and system pressure. |
| Column Temp. | 25 °C | Maintain constant temperature for reproducible retention times. |
| Injection Vol. | 10-20 µL | Depends on sample concentration and instrument sensitivity. |
| Detection | UV at 236 nm[1] or MS/MS | HETE compounds have a conjugated diene chromophore. MS/MS provides higher sensitivity and specificity. |
Protocol 3: Chiral Reversed-Phase HPLC (RP-HPLC) - Alternative Method
Reversed-phase HPLC can be advantageous due to its direct compatibility with electrospray ionization mass spectrometry (ESI-MS).[2]
Instrumentation and Materials:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chiral Stationary Phase Column: e.g., Chiralcel OD-RH or Chiralpak AD-R.
-
HPLC-grade solvents: Acetonitrile, Water, Formic Acid.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas solvents.
-
System Equilibration: Equilibrate the column with the initial gradient conditions until the baseline is stable.
-
Injection and Analysis: Inject the reconstituted sample and run the gradient program.
| HPLC Parameter | Recommended Condition | Purpose / Note |
| Column | Chiralpak AD-R (150 x 4.6 mm, 5 µm) | Reversed-phase compatible chiral column. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component. |
| Gradient | Start at 30% B, increase to 95% B over 20 min | Gradient elution is typically required to separate analytes in complex mixtures. |
| Flow Rate | 0.5 mL/min | Lower flow rates are common for LC-MS applications. |
| Column Temp. | 30 °C | Maintain constant temperature. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Operate in negative ion mode. Monitor specific parent-daughter ion transitions for quantification. |
| MS/MS Parameter | Example Setting | Note |
| Ionization Mode | Negative ESI | Suitable for acidic and hydroxylated lipids. |
| MRM Transition | Analyte-specific (e.g., Q1/Q3) | Must be determined by infusing a pure standard. |
| Collision Energy | Optimize for each transition | Optimize to achieve the most stable and abundant fragment ion. |
| Internal Standard | Deuterated analog (e.g., 15(S)-HETE-d8) | Use a corresponding MRM transition for the internal standard. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 15(S)-HETE Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide or 15(S)-HAEA) is a bioactive lipid metabolite derived from the oxygenation of anandamide (B1667382) (arachidonoyl ethanolamide), an endogenous cannabinoid.[1] The enzymatic conversion is primarily carried out by lipoxygenases.[1] As a member of the N-acylethanolamine (NAE) family, this compound is implicated in various physiological processes, potentially modulating inflammatory and signaling pathways. Its structural similarity to other endocannabinoids and bioactive lipids necessitates sensitive and specific analytical methods for its accurate quantification in biological matrices. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for the measurement of endocannabinoids and related compounds.[2][3]
Biological Significance and Signaling Pathway
This compound is an oxygenated metabolite of anandamide.[1] While its specific signaling pathways are still under investigation, its biological activity is likely influenced by its interaction with cannabinoid receptors and its modulation of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of NAEs.[1] The precursor, 15(S)-HETE, is known to be involved in inflammation, angiogenesis, and apoptosis. The general signaling pathway for NAEs involves their on-demand synthesis from membrane phospholipids, interaction with receptors such as cannabinoid receptors (CB1 and CB2), and subsequent enzymatic degradation.
Figure 1: Generalized N-acylethanolamine (NAE) signaling pathway.
Experimental Protocols
This section details the recommended procedures for sample preparation, liquid chromatography, and mass spectrometry for the analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction
A simple and effective liquid-liquid extraction protocol is recommended for the isolation of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Internal Standard (IS) solution (e.g., 15(S)-HETE-d8 Ethanolamide or other suitable deuterated NAE)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of the biological sample in a glass tube, add 10 µL of the internal standard solution.
-
Add 800 µL of methanol to precipitate proteins and vortex for 30 seconds.
-
Add 2 mL of MTBE and vortex for 2 minutes.
-
Add 500 µL of water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reverse-phase C18 column is suitable for the chromatographic separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 50% B for 2 minutes. |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive ion mode (ESI+) is recommended for the analysis of N-acylethanolamines.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 40 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Fragmentation and Quantitative Data
The molecular weight of this compound is 363.5 g/mol .[1] Therefore, the protonated precursor ion ([M+H]⁺) is expected at an m/z of 364.5. Based on the fragmentation patterns of other N-acylethanolamines, the primary fragmentation is the neutral loss of the ethanolamine group (CH₂CH₂OH, 61 Da). This results in a characteristic product ion.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 364.5 | 303.4 | 15 - 25 | 60 - 80 |
| Internal Standard (e.g., 15(S)-HETE-d8 Ethanolamide) | 372.5 | 311.4 | 15 - 25 | 60 - 80 |
Note: Collision energy and declustering potential should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is summarized in the following diagram.
Figure 2: LC-MS/MS experimental workflow for this compound.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pattern, offer a solid foundation for researchers investigating the role of this bioactive lipid in various physiological and pathological contexts. The provided workflows and diagrams serve as a clear guide for the implementation of this analytical method in a research or drug development setting.
References
Application Notes and Protocols for the GC-MS Analysis of 15(S)-HETE Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE EA) is a bioactive lipid that belongs to the N-acylethanolamine (NAE) family. NAEs are a class of endogenous fatty acid amides that play significant roles in various physiological processes. 15(S)-HETE EA is structurally related to the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamide) and is formed from the oxygenation of anandamide by lipoxygenases.[1] Emerging research indicates that 15(S)-HETE EA interacts with the endocannabinoid system, acting as a ligand for the cannabinoid receptor 1 (CB1) and as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] This positions 15(S)-HETE EA as a molecule of interest in the study of inflammation, pain, and other pathophysiological processes regulated by the endocannabinoid system.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and thermally stable compounds. However, due to the presence of polar hydroxyl and amide functional groups, 15(S)-HETE EA is not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is therefore a necessary step to increase its volatility and improve its chromatographic behavior. This application note provides a detailed protocol for the trimethylsilyl (B98337) (TMS) derivatization of 15(S)-HETE EA for subsequent quantitative analysis by GC-MS.
Signaling Pathway of 15(S)-HETE Ethanolamide
This compound modulates the endocannabinoid system through two primary mechanisms: direct interaction with the CB1 receptor and inhibition of the FAAH enzyme. By binding to the CB1 receptor, it can influence downstream signaling cascades. Through inhibition of FAAH, it can increase the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their effects.
Figure 1: Signaling pathway of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, including extraction and derivatization, followed by GC-MS analysis and data processing.
Figure 2: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (IS), e.g., d4-15(S)-HETE Ethanolamide or a suitable structural analog
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Hexane (B92381) (GC grade)
-
Ethyl Acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
-
Heating block or oven
Sample Preparation: Solid-Phase Extraction (SPE)
For complex biological matrices like plasma or tissue homogenates, a solid-phase extraction step is recommended to remove interfering substances.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) with a weak acid (e.g., to pH 4-5 with formic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a low-percentage organic solvent wash (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of ethyl acetate or another suitable organic solvent.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at room temperature or slightly elevated temperature (30-40°C).
Derivatization Protocol
-
To the dried sample extract or a known amount of standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Cap the vial tightly and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane or acetonitrile.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis; Full Scan (m/z 50-600) for qualitative analysis. |
Quantitative Data and Mass Spectra
The derivatization process adds two trimethylsilyl (TMS) groups to this compound, one on the hydroxyl group of the HETE moiety and one on the hydroxyl group of the ethanolamide moiety. The molecular weight of the di-TMS derivative is 507.8 g/mol .
Predicted Key Mass Fragments for Di-TMS this compound:
| m/z | Predicted Fragment Identity | Notes |
| 507 | [M]⁺ | Molecular ion (may be of low abundance) |
| 492 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS group. |
| 417 | [M-90]⁺ | Loss of trimethylsilanol (B90980) (TMSOH) from the silylated ethanolamide hydroxyl. |
| 344 | Cleavage between the carbonyl group and the nitrogen. | Fragment corresponding to the silylated HETE portion. |
| 173 | Cleavage alpha to the silylated hydroxyl group on the HETE chain. | Characteristic fragment for silylated 15-HETE. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common fragment in the mass spectra of di-silylated compounds. |
| 103 | [CH₂=N⁺H-CH₂-O-TMS] | Fragment representing the silylated ethanolamide moiety after cleavage of the amide bond. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a common fragment in the mass spectra of TMS derivatives. |
Note: The exact retention time and relative abundances of the fragments will depend on the specific GC-MS conditions.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. The use of trimethylsilylation effectively increases the volatility of the analyte, allowing for its separation and detection by GC-MS. The predicted mass fragments can be used to develop a sensitive and specific selected ion monitoring (SIM) method for quantitative analysis in various biological matrices. This methodology will be a valuable tool for researchers investigating the role of this compound and the broader endocannabinoid system in health and disease.
References
Quantitative Determination of 15(S)-HETE Ethanolamide using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a bioactive lipid mediator derived from the oxygenation of the endocannabinoid anandamide (B1667382) (AEA) by 15-lipoxygenase (15-LOX). As an endocannabinoid-related molecule, 15(S)-HETE-EA is implicated in various physiological and pathophysiological processes, including inflammation, cell growth, and angiogenesis. Notably, it has been shown to interact with cannabinoid receptors, such as CB1, although with lower potency than AEA. The quantification of 15(S)-HETE-EA in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting endocannabinoid signaling pathways.
This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 15(S)-HETE-EA in various biological matrices such as plasma, serum, and cell culture media.
Assay Principle
This assay is a competitive immunoassay for the quantitative determination of 15(S)-HETE-EA. The assay is based on the competition between 15(S)-HETE-EA in the sample and a fixed amount of 15(S)-HETE-EA conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP or Acetylcholinesterase - AChE), known as the tracer, for a limited number of binding sites on a specific polyclonal or monoclonal antibody.
The antibody is pre-coated onto a microplate. When the sample and tracer are added to the wells, they compete to bind to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of 15(S)-HETE-EA in the sample. A standard curve is generated by plotting the absorbance values of known concentrations of 15(S)-HETE-EA, from which the concentration in unknown samples can be determined.
Signaling Pathway of 15(S)-HETE Ethanolamide
Caption: Putative signaling pathway of this compound.
Data Presentation
Standard Curve Data (Example)
| Standard Concentration (pg/mL) | Mean Absorbance (OD) | % B/B0 |
| 0 (B0) | 1.850 | 100.0 |
| 50 | 1.573 | 85.0 |
| 100 | 1.332 | 72.0 |
| 250 | 0.925 | 50.0 |
| 500 | 0.611 | 33.0 |
| 1000 | 0.389 | 21.0 |
| 2500 | 0.204 | 11.0 |
| 5000 | 0.130 | 7.0 |
B0 represents the maximum binding in the absence of this compound. %B/B0 is calculated as (Mean Absorbance of Standard / Mean Absorbance of B0) x 100.
Assay Performance Characteristics (Example)
| Parameter | Value |
| Assay Range | 50 - 5000 pg/mL |
| Sensitivity (80% B/B0) | ~ 60 pg/mL |
| Mid-point (50% B/B0) | ~ 250 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
CV: Coefficient of Variation
Experimental Protocols
Materials and Reagents
-
This compound ELISA Plate (96-well, pre-coated with antibody)
-
This compound Standard
-
This compound-HRP Tracer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution (e.g., 1N HCl)
-
Assay Buffer
-
Plate Sealer
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Vortex mixer
-
Microplate shaker
Sample Preparation
Proper sample collection and storage are critical for accurate results.[1]
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.
Serum:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 30-60 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aspirate the serum, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 300 x g for 10 minutes at 4°C to remove cells.
-
Aliquot the supernatant and store at -80°C.
Tissue Homogenates:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
Assay Procedure
Caption: General workflow for the this compound competitive ELISA.
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare working solutions of the wash buffer and any other concentrated reagents according to the kit instructions.
-
Standard Dilution: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve. A typical range might be from 5000 pg/mL down to 50 pg/mL. Include a zero standard (assay buffer only) for B0.
-
Pipetting:
-
Add 50 µL of assay buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of standard, sample, or control to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
-
Tracer Addition: Add 50 µL of the this compound-HRP tracer to all wells except the blank wells.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a microplate shaker). During this incubation, the 15(S)-HETE-EA in the sample and the tracer will compete for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
Data Analysis
Caption: Logical flow of data analysis for a competitive ELISA.
-
Average Replicates: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract Background: Subtract the average absorbance of the blank wells from the average absorbance of all other wells.
-
Calculate %B/B0: Calculate the percentage of tracer bound for each standard and sample using the following formula: %B/B0 = (Average Corrected Absorbance of Standard or Sample / Average Corrected Absorbance of Zero Standard (B0)) x 100
-
Generate Standard Curve: Plot the %B/B0 values for the standards on the y-axis versus the corresponding concentrations on the x-axis (a logarithmic scale is recommended for the x-axis).
-
Determine Sample Concentrations: Use a four-parameter logistic (4-PL) curve fit to generate the best-fit line for the standard curve. The concentrations of 15(S)-HETE-EA in the unknown samples can then be interpolated from this curve.
-
Apply Dilution Factor: If samples were diluted prior to the assay, multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
References
Application Note: Extraction and Quantification of 15(S)-HETE Ethanolamide from Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a bioactive lipid mediator belonging to the N-acylethanolamine (NAE) family. It is an oxidized metabolite of anandamide (B1667382) (AEA), a primary endogenous cannabinoid, formed through the action of lipoxygenase enzymes.[1] As part of the endocannabinoid system, 15(S)-HETE-EA and other NAEs are involved in a wide array of physiological and pathological processes, including inflammation, pain perception, and neuroprotection.[2] 15(S)-HETE-EA is known to be a less potent agonist at the cannabinoid receptor 1 (CB1) compared to AEA and also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the main enzyme responsible for AEA degradation.[1]
The analysis of NAEs in biological matrices is challenging due to their low endogenous concentrations and the complexity of the sample matrix.[3][4] Therefore, robust and efficient extraction protocols are critical for their accurate quantification. This document provides detailed methodologies for the extraction of 15(S)-HETE-EA from biological tissues, utilizing a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for optimal sample cleanup and concentration prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling and Metabolic Pathway
N-acylethanolamines are typically synthesized "on-demand" from membrane phospholipids.[2] The precursor to 15(S)-HETE-EA, anandamide, is hydrolyzed by FAAH into arachidonic acid and ethanolamine (B43304).[4] However, anandamide can also be oxygenated by lipoxygenases to form hydroxy metabolites, including 15(S)-HETE-EA.[1] This metabolite then interacts with components of the endocannabinoid system, albeit with different potency than its precursor.
Experimental Protocols
Accurate quantification of 15(S)-HETE-EA requires meticulous sample handling to prevent analyte degradation or artificial generation. The following protocol describes a robust method combining liquid-liquid extraction with solid-phase extraction for sample purification.
Materials and Reagents
-
Tissues: Fresh or snap-frozen biological tissues (e.g., brain, liver).
-
Solvents: HPLC-grade chloroform, methanol (B129727), acetonitrile (B52724), hexane, and ethyl acetate.
-
Reagents: 0.9% NaCl solution, butylated hydroxytoluene (BHT), triphenylphosphine (B44618) (TPP), formic acid.
-
Internal Standard (IS): Deuterated standard, e.g., 15(S)-HETE-d8. A deuterated 15(S)-HETE-EA standard is preferred if available.
-
Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB).[5][6]
-
Equipment: Mechanical homogenizer, vortex mixer, centrifuge, nitrogen evaporator.
Protocol: Combined Liquid-Liquid and Solid-Phase Extraction (LLE-SPE)
This protocol is optimized for the extraction of NAEs from complex tissue matrices.
1. Tissue Homogenization: a. Weigh 50-100 mg of frozen tissue and place it in a glass tube. b. Add 20 volumes of ice-cold 2:1 (v/v) chloroform:methanol containing an antioxidant (e.g., 0.01% BHT) to prevent auto-oxidation.[6][7] c. Add the internal standard to the solvent mixture for accurate quantification.[7] d. Homogenize the tissue thoroughly on ice using a mechanical homogenizer.
2. Liquid-Liquid Extraction (LLE): a. Vortex the homogenate for 5-10 minutes at 4°C.[6] b. Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.[6] c. Vortex the mixture for another 5 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[6] d. Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube. Avoid disturbing the protein interface. e. Dry the collected organic phase to complete dryness under a gentle stream of nitrogen.[6]
3. Solid-Phase Extraction (SPE) Cleanup: a. Cartridge Conditioning: Condition the SPE cartridge by washing it with 5 mL of methanol, followed by 5 mL of water.[6] b. Sample Loading: Reconstitute the dried lipid extract from the LLE step in 1 mL of 50% methanol and load it onto the conditioned SPE cartridge.[6] c. Washing: i. Wash the cartridge with 5 mL of water to remove highly polar impurities.[6] ii. Wash the cartridge with 5 mL of 40% methanol to remove moderately polar impurities.[2][6] d. Elution: Elute the target analyte, 15(S)-HETE-EA, and other NAEs with 5 mL of acetonitrile or methanol into a clean collection tube.[2][6] e. Final Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the final extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2][6]
Data Presentation
The low endogenous levels of NAEs necessitate sensitive analytical techniques. LC-MS/MS is the gold standard for quantification.[4]
| Parameter | Typical Value / Condition | Reference(s) |
| Analyte Class | N-Acylethanolamines (NAEs) | [2] |
| Typical Tissue Conc. | pmol/g to low nmol/g range | [6] |
| Extraction Method | Liquid-Liquid followed by Solid-Phase Extraction (LLE-SPE) | [3][6] |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| Table 1: Summary of typical parameters and values for the extraction and analysis of N-acylethanolamines from tissue. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference(s) |
| 15(S)-HETE-EA (Proposed) | 364.5 [M+H]⁺ | ~62.1 or ~346.5 | Product ion corresponds to the ethanolamine fragment or loss of water. | [1] |
| Anandamide (AEA) | 348.3 [M+H]⁺ | 62.1 | Common transition for NAEs. | [4] |
| Palmitoylethanolamide (PEA) | 300.3 [M+H]⁺ | 62.1 | The m/z 62 fragment is characteristic of the ethanolamine headgroup. | [4] |
| 15(S)-HETE (Free Acid) | 319.2 [M-H]⁻ | 179.0 | Analyzed in negative ion mode; transition shown for the related free acid. | [7] |
| Table 2: Example Multiple Reaction Monitoring (MRM) transitions for LC-MS/MS analysis of NAEs. The transition for 15(S)-HETE-EA is proposed based on its structure and common fragmentation patterns. |
Experimental Workflow Visualization
The overall process from sample collection to data analysis is a multi-step procedure requiring careful execution at each stage to ensure data quality and reproducibility.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction of this compound from biological tissues. The combination of liquid-liquid extraction and solid-phase extraction ensures effective removal of interfering substances like proteins and salts, allowing for the concentration of the analyte.[8] Adherence to this protocol, coupled with sensitive LC-MS/MS analysis, enables the reliable quantification of this important lipid mediator. This methodology is crucial for researchers investigating the roles of NAEs in health and disease and for professionals in drug development targeting the endocannabinoid system. Careful validation of each step, particularly the choice of solvents and SPE cartridges, is recommended to ensure optimal recovery and reproducibility.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Measuring 15(S)-HETE Ethanolamide in Plasma and Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, also known as N-(15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-ethanolamine (15(S)-HETE-EA), is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA). The formation of 15(S)-HETE-EA is catalyzed by the enzyme 15-lipoxygenase (15-LOX). As a member of the endocannabinoidome, understanding the physiological and pathological roles of 15(S)-HETE-EA is of growing interest. Accurate and reliable quantification of this analyte in biological matrices such as plasma and serum is crucial for elucidating its function in various signaling pathways and disease states.
This document provides detailed application notes and protocols for the measurement of 15(S)-HETE Ethanolamide in plasma and serum samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of lipid mediators.
Signaling Pathway of this compound
This compound is an integral part of the expanded endocannabinoid system. Its signaling is initiated by the enzymatic conversion of anandamide (AEA) by 15-lipoxygenase. 15(S)-HETE-EA is known to be less potent than AEA at the cannabinoid receptor 1 (CB1) and also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA. This suggests a potential feedback mechanism where 15(S)-HETE-EA could modulate the levels of AEA itself. The broader endocannabinoid signaling network involves interactions with cannabinoid receptors (CB1 and CB2) and other G-protein coupled receptors like GPR55.
Figure 1: Biosynthesis and action of this compound.
Data Presentation
The endogenous levels of this compound in human plasma and serum are not extensively documented in publicly available literature. Therefore, quantitative data for its direct precursor, anandamide (AEA), and the related compound 15(S)-HETE are provided below as a reference. These values have been compiled from various studies and are intended to serve as a general guide. Actual concentrations can vary significantly based on the population, sample handling, and analytical methodology.
Table 1: Reference Concentrations of Anandamide (AEA) and 15(S)-HETE in Human Plasma and Serum
| Analyte | Matrix | Concentration Range | Lower Limit of Quantification (LLOQ) | Citation(s) |
| Anandamide (AEA) | Plasma | 0.5 - 10 ng/mL | 0.05 ng/mL | [1] |
| 15(S)-HETE | Serum | 42.75 ± 5.2 ng/mL | - | [2] |
| 15(S)-HETE | Plasma (LPS-stimulated) | 3.9 - 14.9 ng/mL | - | [2] |
Table 2: Mass Spectrometry Parameters for Related Analytes (for method development)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Citation(s) |
| Anandamide (AEA) | [M+H]+ | 62 | ESI+ | [1] |
| 15(S)-HETE | [M-H]- | 319.23 | ESI- | [2] |
Note: The mass transitions for this compound would need to be optimized empirically but are expected to be similar to other N-acylethanolamides, with a characteristic product ion at m/z 62 in positive ion mode, corresponding to the ethanolamine fragment.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of endocannabinoids and eicosanoids in human plasma and serum. It is recommended to use a deuterated internal standard for this compound if available; otherwise, a deuterated standard of a closely related N-acylethanolamide like AEA-d8 can be used.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is designed for the cleanup and concentration of this compound from biological fluids.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., AEA-d8 in methanol)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Polymeric SPE cartridges (e.g., Oasis HLB, 30-60 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 200 µL of plasma/serum in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid to a pH of ~3.5.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol offers an alternative extraction method using organic solvents.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., AEA-d8 in methanol)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 500 µL of cold methanol.
-
Vortex for 30 seconds.
-
Acidify the sample with 0.1% formic acid.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analyte, followed by a re-equilibration step.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~5000 V.
-
Source Temperature: ~500°C.
-
Gas Settings (Nebulizer, Turbo, Curtain): Optimize based on instrument manufacturer's recommendations.
-
SRM Transition: To be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]+, and a characteristic product ion is expected at m/z 62.
Experimental Workflow
The overall process for the quantification of this compound from sample collection to data analysis is outlined below.
References
Application Notes and Protocols for Cell-Based Assays of 15(S)-HETE Ethanolamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), formed through the action of 15-lipoxygenase (15-LOX).[1][2][3][4] As a structural analog of AEA, 15(S)-HETE-EA exhibits activity within the endocannabinoid system, primarily through interaction with cannabinoid receptor 1 (CB1) and inhibition of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for AEA degradation.[5] Its structural similarity to other lipid signaling molecules also suggests potential interactions with other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of 15(S)-HETE-EA and similar compounds. The described assays will enable researchers to determine the potency and efficacy of 15(S)-HETE-EA at the CB1 receptor, its inhibitory potential against FAAH, and its possible effects on TRPV1 channel activation.
Data Presentation
The following tables summarize the known quantitative data for 15(S)-HETE Ethanolamide and comparative compounds for its primary targets.
Table 1: Receptor Binding Affinity and Functional Activity of this compound and Anandamide at the CB1 Receptor.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CB1 | Radioligand Binding | Kᵢ | 600 nM | [5] |
| Anandamide (AEA) | CB1 | Radioligand Binding | Kᵢ | 90 nM | [5] |
Table 2: Inhibitory Activity of this compound against Fatty Acid Amide Hydrolase (FAAH).
| Compound | Enzyme | Parameter | Value | Reference |
| This compound | FAAH | IC₅₀ | To be determined using the provided protocols. | [5] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways associated with this compound.
Caption: Metabolic conversion of Anandamide to this compound.
References
- 1. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FAAH Inhibition in vitro using 15(S)-HETE Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid ames.[1] Inhibition of FAAH elevates endogenous anandamide levels, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.[2][3] This makes FAAH a compelling target for drug discovery and development. 15(S)-Hydroxyeicosatetraenoic acid (HETE) Ethanolamide is a metabolite of anandamide and has been identified as an inhibitor of FAAH.[4] These application notes provide detailed protocols for studying the in vitro inhibition of FAAH using 15(S)-HETE Ethanolamide, enabling researchers to characterize its inhibitory potential and understand its impact on endocannabinoid signaling.
Data Presentation
Table 1: In Vitro Potency of Common FAAH Inhibitors
| Inhibitor | Type | IC50 (nM) | Species | Reference |
| URB597 | Irreversible | 4.6 | Human | [3] |
| PF-3845 | Irreversible | - | Human | [5] |
| OL-135 | Reversible | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, incubation time).
Signaling Pathways
Inhibition of FAAH by compounds such as this compound leads to an accumulation of its primary substrate, anandamide. Elevated anandamide levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades that modulate neurotransmission and inflammatory responses.
Caption: FAAH inhibition by this compound.
Experimental Protocols
Two common methods for assessing FAAH inhibition in vitro are fluorescence-based assays and radiolabeled substrate assays.
Protocol 1: Fluorometric FAAH Inhibition Assay
This assay measures the hydrolysis of a fluorogenic substrate by FAAH, resulting in a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
This compound
-
Reference FAAH inhibitor (e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorometric FAAH inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer and keep on ice.
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of the AAMCA substrate in DMSO.
-
Prepare a stock solution of this compound and the reference inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
Diluted FAAH enzyme
-
Serial dilutions of this compound, reference inhibitor, or DMSO (vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes.[1]
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiolabeled Substrate FAAH Inhibition Assay
This method measures FAAH activity by quantifying the radioactive product generated from a radiolabeled substrate.
Materials:
-
Recombinant human or rat FAAH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Radiolabeled substrate (e.g., [¹⁴C]-Anandamide)
-
This compound
-
Reference FAAH inhibitor (e.g., URB597)
-
DMSO
-
Scintillation cocktail and counter
Experimental Workflow:
Caption: Workflow for the radiolabeled substrate FAAH assay.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute the FAAH enzyme in the Assay Buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in DMSO.
-
-
Assay Protocol:
-
In a microcentrifuge tube, pre-incubate the FAAH enzyme with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-Anandamide).[6]
-
Allow the reaction to proceed for a specific time at 37°C.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding an acidic solution.
-
Separate the radioactive product from the unreacted substrate using methods like liquid-liquid extraction or chromatography.
-
-
Measurement:
-
Quantify the amount of radioactive product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of product formation.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Conclusion
The protocols detailed in these application notes provide robust methods for the in vitro characterization of this compound as a FAAH inhibitor. By determining its IC50 and comparing it to known inhibitors, researchers can gain valuable insights into its potential as a pharmacological tool or therapeutic agent for modulating the endocannabinoid system.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(S)-HETE Ethanolamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endocannabinoid-like lipid mediator. It is the ethanolamide derivative of 15(S)-HETE, a major product of the 15-lipoxygenase (15-LOX) pathway. Structurally similar to anandamide (B1667382) (AEA), 15(S)-HETE-EA is recognized as a less potent agonist at the cannabinoid receptor 1 (CB1) compared to AEA and is also an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] These characteristics suggest that 15(S)-HETE-EA may play a role in modulating the endocannabinoid system and other signaling pathways.
These application notes provide detailed protocols for investigating the effects of 15(S)-HETE-EA in cell culture, focusing on its known interactions with the endocannabinoid system and extrapolating potential effects based on the well-documented activities of its precursor, 15(S)-HETE.
Data Presentation
Due to the limited availability of direct experimental data for 15(S)-HETE Ethanolamide, the following table summarizes key quantitative data for related compounds to serve as a starting point for experimental design.
| Compound | Target/Assay | Cell Type | Concentration/IC₅₀/Kᵢ | Reference |
| This compound | CB1 Receptor Binding | Kᵢ = 600 nM | [1] | |
| Anandamide (AEA) | CB1 Receptor Binding | Kᵢ = 90 nM | [1] | |
| 15(S)-HETE | 5-Lipoxygenase Inhibition | Rat Basophilic Leukemia (RBL-1) cells | IC₅₀ = 7.7 µM | [2] |
| 15(S)-HETE | PPARγ Transcriptional Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1, 1, 10 µM | |
| 15-oxo-ETE (metabolite of 15(S)-HETE) | Heme Oxygenase-1 Induction / NF-κB Inhibition | THP-1 cells | 1-50 µM |
Signaling Pathways and Experimental Workflows
This compound Signaling
The primary signaling pathways for 15(S)-HETE-EA are inferred from its known targets: the CB1 receptor and FAAH. Inhibition of FAAH leads to an accumulation of endogenous cannabinoids like anandamide, which in turn can activate CB1 and CB2 receptors. Direct, albeit weaker, activation of CB1 by 15(S)-HETE-EA is also a potential signaling mechanism.
Figure 1: Putative signaling pathways for this compound.
General Experimental Workflow
A general workflow for investigating the cellular effects of 15(S)-HETE-EA is outlined below. This workflow can be adapted for various specific assays.
Figure 2: A generalized workflow for cell-based assays with 15(S)-HETE-EA.
Experimental Protocols
Note on Solubility and Vehicle Controls: this compound is typically soluble in organic solvents such as ethanol, DMSO, or methyl acetate. It is crucial to prepare a stock solution in one of these solvents and then dilute it to the final concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is designed to determine the inhibitory effect of 15(S)-HETE-EA on FAAH activity in cell lysates using a fluorometric assay.
Materials:
-
Cells expressing FAAH (e.g., HEK293, Neuro2a, or primary neurons)
-
This compound
-
FAAH inhibitor screening assay kit (containing a fluorogenic substrate like AMC-arachidonoyl amide)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Preparation:
-
Dilute the cell lysate to a standardized protein concentration with the assay buffer provided in the kit.
-
Prepare a serial dilution of 15(S)-HETE-EA and a known FAAH inhibitor (positive control) in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the diluted cell lysate to each well.
-
Add the different concentrations of 15(S)-HETE-EA, the positive control inhibitor, or vehicle control to the respective wells.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for AMC) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence over time) for each condition.
-
Plot the reaction rate against the concentration of 15(S)-HETE-EA to determine the IC₅₀ value.
-
Protocol 2: Cannabinoid Receptor 1 (CB1) Activation Assay
This protocol describes a method to assess the agonist activity of 15(S)-HETE-EA at the CB1 receptor, for example, by measuring changes in cyclic AMP (cAMP) levels or using a reporter gene assay in cells overexpressing CB1.
Materials:
-
HEK293 cells stably expressing human CB1 receptor.
-
This compound.
-
A known CB1 agonist (e.g., CP55,940) as a positive control.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
-
96-well cell culture plate.
Procedure:
-
Cell Seeding:
-
Seed the CB1-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 15(S)-HETE-EA and the positive control agonist in serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the forskolin-only control.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of 15(S)-HETE-EA to determine its EC₅₀ value.
-
Protocol 3: Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol is adapted from studies on 15(S)-HETE and can be used to investigate the effect of 15(S)-HETE-EA on cell migration.
Materials:
-
Cells of interest (e.g., endothelial cells, smooth muscle cells, or cancer cells).
-
Transwell inserts with appropriate pore size.
-
24-well companion plates.
-
Serum-free and complete cell culture medium.
-
This compound.
-
Vehicle control.
-
Fixing solution (e.g., methanol).
-
Staining solution (e.g., Crystal Violet or DAPI).
-
Microscope.
Procedure:
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add serum-free medium containing different concentrations of 15(S)-HETE-EA or vehicle control.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the 15(S)-HETE-EA treated groups to the vehicle control group.
-
Protocol 4: Angiogenesis (Tube Formation) Assay
This assay, based on protocols for 15(S)-HETE, can assess the pro- or anti-angiogenic potential of 15(S)-HETE-EA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (EGM-2).
-
Basement membrane extract (e.g., Matrigel).
-
This compound.
-
Vehicle control.
-
96-well plate.
-
Microscope with a camera.
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of 15(S)-HETE-EA or vehicle control.
-
Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-18 hours, monitoring for the formation of capillary-like structures.
-
-
Imaging and Analysis:
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the tube formation parameters in the 15(S)-HETE-EA treated groups to the vehicle control.
-
Conclusion
While direct experimental data on this compound in cell culture is emerging, its known interactions with the CB1 receptor and FAAH provide a solid foundation for investigation. The protocols provided here, adapted from methodologies for related compounds, offer a comprehensive starting point for researchers to explore the cellular and molecular effects of this intriguing lipid mediator. It is recommended to perform thorough dose-response and time-course experiments to optimize the conditions for your specific cell type and experimental question.
References
Application Notes and Protocols: 15(S)-HETE Ethanolamide as a Tool for Studying Lipid Mediator Crosstalk
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA] is an endogenous derivative of the arachidonic acid metabolite, 15(S)-HETE. As a member of the N-acylethanolamine family, which includes the endocannabinoid anandamide (B1667382) (AEA), 15(S)-HETE-EA is positioned at a critical intersection of several lipid mediator signaling pathways. Its study provides valuable insights into the complex crosstalk between the endocannabinoid, eicosanoid (prostaglandins, leukotrienes, lipoxins), and other signaling networks. These application notes provide an overview of the signaling pathways of 15(S)-HETE-EA, quantitative data on its interactions, and detailed protocols to facilitate its use as a research tool.
Signaling Pathways and Metabolic Crosstalk
15(S)-HETE-EA is enzymatically produced from anandamide by lipoxygenases (LOX). Specifically, 15-LOX can oxygenate AEA to form 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide [15(S)-HpETE-EA], which is then reduced to 15(S)-HETE-EA. This metabolic conversion represents a direct point of crosstalk between the endocannabinoid and eicosanoid pathways.
Crosstalk with the Endocannabinoid System
15(S)-HETE-EA interacts with components of the endocannabinoid system, albeit with different efficacy compared to anandamide. It is a less potent agonist at the cannabinoid type 1 (CB1) receptor than AEA.[1] Furthermore, 15(S)-HETE-EA can be hydrolyzed by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, to yield 15(S)-HETE and ethanolamine.[1][2] This hydrolysis links the signaling of 15(S)-HETE-EA directly to the biological activities of 15(S)-HETE.
Metabolism of Anandamide to this compound.
Crosstalk with Prostaglandin (B15479496) Signaling
Recent evidence suggests a feed-forward loop between 15(S)-HETE and prostaglandin E2 (PGE2) in human amnion during parturition.[3] 15(S)-HETE can amplify the inflammatory signals that lead to increased COX-2 expression and subsequent PGE2 production.[3] In turn, PGE2 can enhance the expression of 15-LOX, leading to increased 15(S)-HETE synthesis.[3] As 15(S)-HETE-EA is a precursor to 15(S)-HETE, it is plausible that it participates in this crosstalk, influencing inflammatory responses where both pathways are active.
References
Application of 15(S)-HETE Ethanolamide in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) Ethanolamide is an endogenous derivative of anandamide (B1667382), metabolized by the enzyme 15-lipoxygenase (15-LOX). While research specifically focused on 15(S)-HETE Ethanolamide in neuroinflammation is still emerging, its structural similarity to anandamide and its metabolic relationship to the potent anti-inflammatory mediator 15(S)-HETE suggest significant potential for investigation in this field. This document provides an overview of its known biological activities, potential mechanisms of action in neuroinflammation, and detailed protocols for its application in relevant in vitro models.
Principle of Action:
The therapeutic and research potential of this compound in neuroinflammation is predicated on a multi-target mechanism of action:
-
Metabolism to 15(S)-HETE: this compound is hydrolyzed by fatty acid amide hydrolase (FAAH) to produce 15(S)-HETE.[1] 15(S)-HETE is a known endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.[2][3][4][5] Activation of PPARγ in microglia, the resident immune cells of the central nervous system, can suppress the expression of pro-inflammatory genes and promote a shift towards an anti-inflammatory phenotype.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound itself is an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH, this compound can elevate the endogenous levels of anandamide, which in turn can modulate neuroinflammation through activation of cannabinoid receptors (CB1 and CB2).
-
Cannabinoid Receptor 1 (CB1) Interaction: this compound has been shown to bind to the CB1 receptor, although with a lower affinity than anandamide.[6] The functional consequence of this interaction in the context of neuroinflammation requires further investigation.
Potential Applications in Neuroinflammation Research:
-
Investigation of Anti-inflammatory Effects: this compound can be used in in vitro and in vivo models of neuroinflammation to assess its ability to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
-
Elucidation of Signaling Pathways: Researchers can utilize this compound to study the role of the PPARγ and endocannabinoid signaling pathways in modulating microglial activation and neuroinflammatory responses.
-
Drug Discovery and Development: As a potential multi-target anti-inflammatory agent, this compound and its derivatives represent a promising avenue for the development of novel therapeutics for neurodegenerative diseases with a neuroinflammatory component, such as Alzheimer's disease and Parkinson's disease.
Quantitative Data
| Parameter | Value | Target/Receptor | Species | Notes |
| Kᵢ | 600 nM | CB1 Receptor | Not Specified | Less potent than Anandamide (Kᵢ = 90 nM)[6] |
| Inhibition | Yes | FAAH | Not Specified | Specific IC₅₀ value not yet determined.[1] |
Signaling and Metabolic Pathways
Potential metabolic and signaling pathways of this compound in neuroinflammation.
Experimental Protocols
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its anti-inflammatory effects.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitrite determination
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western Blotting (antibodies against iNOS, COX-2, p-NF-κB, NF-κB, and a loading control like GAPDH or β-actin)
Experimental Workflow:
Workflow for in vitro neuroinflammation assay.
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV-2 cells into 24-well or 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing 1% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO or ethanol, ensuring the final concentration does not affect cell viability) for 1-2 hours.
-
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[7][8] Include a control group without LPS stimulation.
-
Incubation: Incubate the plates for a specified duration depending on the endpoint being measured:
-
Cytokine mRNA: 4-6 hours
-
Cytokine protein in supernatant: 12-24 hours
-
Nitric Oxide (NO) production: 24 hours
-
Protein expression (Western Blot): 12-24 hours
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store at -80°C for cytokine and NO analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate buffer for RNA or protein extraction. Store lysates at -80°C.
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the levels of TNF-α, IL-6, and IL-10 in the supernatant using specific ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cell lysates and perform qRT-PCR to analyze the mRNA expression levels of Nos2 (iNOS), Cox2, Tnf, Il6, and Il10.
-
Protein Expression Analysis: Perform Western blotting on cell lysates to determine the protein levels of iNOS, COX-2, and the activation of the NF-κB pathway (by measuring the ratio of phosphorylated p65 to total p65).
-
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is designed to determine if this compound or its metabolite, 15(S)-HETE, can directly activate PPARγ.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent
-
This compound and 15(S)-HETE
-
Rosiglitazone (positive control)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, 15(S)-HETE, rosiglitazone, or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., anandamide)
-
This compound
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
Assay buffer
-
Method for detecting product formation (e.g., LC-MS/MS to measure arachidonic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, recombinant FAAH enzyme, and various concentrations of this compound or the positive control inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Add the FAAH substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the reaction mixture to quantify the amount of product formed (e.g., arachidonic acid) using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Investigating the Immunomodulatory Effects of 15(S)-HETE Ethanolamide on Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an oxygenated derivative of anandamide, an endogenous cannabinoid. Within the intricate signaling network of the immune system, 15(S)-HETE ethanolamide and its active metabolite, 15(S)-HETE, are emerging as significant modulators of immune cell function. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on various immune cells. It is important to note that this compound is readily hydrolyzed by fatty acid amide hydrolase (FAAH) or other cellular amidohydrolases to yield 15(S)-HETE, which is often the primary mediator of the observed biological effects.[1] Therefore, many of the described effects and protocols are based on the actions of 15(S)-HETE.
Data Presentation: Quantitative Effects on Immune Cells
The following tables summarize the quantitative effects of 15(S)-HETE, the active metabolite of this compound, on key functions of neutrophils and macrophages.
Table 1: Inhibition of Neutrophil Chemotaxis by 15(S)-HETE
| Chemoattractant | 15(S)-HETE Concentration | Percent Inhibition of Migration |
| Leukotriene B4 (LTB4) | 10⁻⁴ M | 68% (Maximum Inhibition)[2] |
| Leukotriene B4 (LTB4) | 10 µM | Significant Inhibition[3] |
| Leukotriene B4 (LTB4) | 3 µM | Significant Inhibition[3] |
| Platelet-Activating Factor (PAF) | Not specified | Dramatically inhibited[3][4] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ligand | Kᵢ (nM) |
| Cannabinoid Receptor 1 (CB1) | This compound | 600[5] |
| Cannabinoid Receptor 1 (CB1) | Anandamide (AEA) | 90[5] |
Signaling Pathways
This compound and its metabolite, 15(S)-HETE, exert their effects on immune cells through various signaling pathways. This compound itself is a less potent agonist at the CB1 receptor compared to anandamide.[5] The primary mechanism of action for the observed immunomodulatory effects is likely mediated by 15(S)-HETE following the hydrolysis of the ethanolamide.
In neutrophils, 15(S)-HETE becomes incorporated into membrane phospholipids, which alters the signaling response to chemoattractants like Platelet-Activating Factor (PAF).[3][4] This leads to a reduction in the affinity of PAF receptors and impairs the generation of inositol (B14025) trisphosphate (IP3), a key second messenger in cell activation.[4]
In follicular dendritic-like cells, 15(S)-HETE has been shown to act via the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the leukotriene B4 receptor 2.[6]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on immune cells. Given that this compound is rapidly metabolized to 15(S)-HETE, these protocols are designed to assess the effects of the active metabolite.
Protocol 1: Neutrophil Chemotaxis Assay
Objective: To determine the effect of this compound on neutrophil migration in response to a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh human blood
-
RPMI 1640 medium with 0.1% BSA
-
This compound (stock solution in ethanol)
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or Platelet-Activating Factor (PAF))
-
Boyden chamber or Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.1% BSA and label with Calcein-AM.
-
Pre-incubation: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control (ethanol) for 30 minutes at 37°C.[7]
-
Chemotaxis Assay:
-
Add the chemoattractant to the lower wells of the Boyden chamber or 24-well plate.
-
Place the filter membrane or Transwell insert over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Express the results as a percentage of migration relative to the vehicle control.
Protocol 2: Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of this compound on macrophage polarization and the production of pro- and anti-inflammatory cytokines.
Materials:
-
Human or mouse macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in ethanol)
-
Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 for M2)
-
RNA isolation kit
-
qRT-PCR reagents and primers for M1/M2 markers (e.g., iNOS, Arg1) and cytokines (e.g., TNF-α, IL-1β, IL-10)
-
ELISA kits for cytokine quantification
Procedure:
-
Cell Culture: Culture macrophages in appropriate media.
-
Treatment: Treat macrophages with this compound at various concentrations in the presence or absence of polarizing stimuli for a predetermined time (e.g., 24 hours).
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from the treated cells.
-
Perform qRT-PCR to analyze the gene expression of M1 and M2 markers and cytokines.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted cytokines using specific ELISA kits.
-
-
Data Analysis: Normalize gene expression data to a housekeeping gene. Compare the levels of gene expression and cytokine secretion between different treatment groups.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key signaling proteins in immune cells.
Materials:
-
Immune cells of interest (e.g., neutrophils, macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat immune cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound represents a compelling area of research for understanding the regulation of immune responses. As it is readily converted to the active metabolite 15(S)-HETE, investigations into its effects should consider the downstream actions of this hydrolyzed product. The protocols and data presented here provide a framework for researchers to explore the immunomodulatory potential of this compound and its implications for the development of novel therapeutics for inflammatory and immune-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
15(S)-HETE Ethanolamide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 15(S)-HETE Ethanolamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Stability and Storage Conditions
Proper storage and handling are critical for maintaining the integrity and biological activity of this compound. As a polyunsaturated fatty acid derivative, it is susceptible to degradation through oxidation and hydrolysis.
Recommended Storage
For long-term storage, this compound should be stored at -20°C as a solution in an organic solvent, such as ethanol (B145695).[1] Under these conditions, the compound is stable for at least two years.[1] To prevent autoxidation, it is advisable to store the solution under an inert gas like argon or nitrogen.
Solution Stability
While stable for extended periods in organic solvents at low temperatures, aqueous solutions of this compound are significantly less stable. It is strongly recommended to prepare aqueous solutions fresh for each experiment and to avoid storing them for more than one day. This is a common practice for many bioactive lipids to prevent hydrolysis and degradation.
Quantitative Stability Data Summary
| Condition | Solvent/Formulation | Temperature | Duration | Stability | Source/Recommendation |
| Long-term | Ethanol | -20°C | ≥ 2 years | Stable | Cayman Chemical[1] |
| Short-term | Aqueous Buffer (e.g., PBS) | 4°C or Room Temp | > 24 hours | Not Recommended | General Best Practice |
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or No Biological Activity
-
Possible Cause: Compound Degradation. Improper storage or handling can lead to the degradation of this compound, primarily through oxidation of its polyunsaturated fatty acid chain. Repeated freeze-thaw cycles can accelerate this process.
-
Solution:
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Ensure the compound is stored at -20°C under an inert atmosphere.
-
Always prepare aqueous solutions fresh before each experiment.
-
Protect solutions from light and exposure to air.
-
-
-
Possible Cause: Incorrect Solvent or Poor Solubility. Using a solvent that is incompatible with the experimental system or exceeding the solubility limit can lead to precipitation and inaccurate concentrations.
-
Solution:
-
This compound is soluble in organic solvents like ethanol, DMSO, and DMF.
-
For aqueous buffers, first evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. Immediately redissolve the resulting oil in the desired aqueous buffer. Sonication may aid dissolution.
-
Ensure the final concentration of any residual organic solvent is low enough not to affect the experimental system.
-
-
Issue 2: Precipitate Formation in Aqueous Solutions
-
Possible Cause: Exceeding Solubility Limit. this compound has limited solubility in aqueous buffers.
-
Solution:
-
Do not exceed the solubility limits in your chosen buffer. For example, the solubility in PBS (pH 7.2) is approximately 0.1 mg/mL.
-
If a higher concentration is required, consider using a co-solvent, but be mindful of its potential effects on your cells or assay.
-
The use of a carrier protein, such as fatty acid-free BSA, can help to improve the solubility and stability of lipids in aqueous media.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a working solution of this compound for cell culture experiments?
A1: To prepare a working solution for cell culture, follow these steps:
-
Thaw your stock solution of this compound in ethanol at room temperature.
-
In a sterile tube, evaporate the desired amount of the ethanol stock solution under a gentle stream of sterile nitrogen gas until a thin film or neat oil remains.
-
Immediately add your pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the tube.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired concentrations.
-
Always prepare a vehicle control containing the same final concentration of the solvent used to dissolve the compound.
Q2: What are the potential degradation pathways for this compound?
A2: this compound can degrade through two primary pathways:
-
Enzymatic Hydrolysis: In biological systems, the ethanolamide bond can be cleaved by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), releasing 15(S)-HETE and ethanolamine.
-
Non-Enzymatic Autoxidation: The polyunsaturated fatty acid backbone is susceptible to oxidation by reactive oxygen species. This can lead to the formation of various oxidation products, including hydroperoxides and other derivatives, which may alter the biological activity of the compound.
Q3: Can I store aliquots of this compound in plastic tubes?
A3: For long-term storage of stock solutions in organic solvents, it is recommended to use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers. For short-term storage of aqueous working solutions, polypropylene (B1209903) tubes are generally acceptable.
Visual Guides
Experimental Workflow: Preparation of Aqueous Working Solution
Caption: Recommended workflow for preparing aqueous solutions.
Potential Degradation Pathways
Caption: Major degradation pathways of this compound.
References
solubility of 15(S)-HETE Ethanolamide in aqueous buffers
Welcome to the technical support center for 15(S)-HETE Ethanolamide. This guide provides detailed information on the solubility of this compound in aqueous buffers, experimental protocols for its preparation, and troubleshooting advice to ensure successful experiments.
Solubility Data
This compound is sparingly soluble in aqueous buffers. The use of an organic solvent is recommended to first dissolve the compound before dilution into aqueous solutions.
Quantitative Solubility Data
| Solvent | Concentration |
| PBS (pH 7.2) | 0.10 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 5 mg/ml |
| Ethanol | 50 mg/ml |
| DMSO | 10 mg/ml |
| DMF | 10 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
-
Solvent Selection : Choose a suitable organic solvent such as ethanol, DMSO, or DMF.[1] Ethanol is often preferred as it can be more readily evaporated if a solvent-free intermediate is required.
-
Dissolution :
-
If starting with a solid form, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/ml).
-
Vortex gently until the compound is completely dissolved.
-
-
Storage : Store the organic stock solution at -20°C for long-term stability.[1]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.
-
Thaw Stock Solution : Thaw the organic stock solution on ice.
-
Dilution :
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the final working concentration.
-
It is crucial to add the organic stock solution to the aqueous buffer while vortexing to aid in dispersion and prevent precipitation.
-
-
Solvent Control : Prepare a vehicle control by adding the same final concentration of the organic solvent to the aqueous buffer without this compound. This is essential to differentiate the effects of the compound from those of the solvent.
-
Immediate Use : It is highly recommended to use the prepared aqueous working solutions immediately. Aqueous solutions of similar lipids are not recommended for storage for more than one day.[2][3]
Troubleshooting Guide & FAQs
Q1: My this compound precipitated out of solution when I added it to my aqueous buffer. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Ensure Proper Dilution Technique : Always add the organic stock solution to the aqueous buffer slowly while vortexing. This helps to disperse the lipid before it has a chance to aggregate and precipitate.
-
Reduce the Final Concentration : You may be exceeding the solubility limit in your aqueous buffer. Try preparing a more dilute working solution.
-
Use a Co-solvent : For higher final concentrations, consider using a buffer that already contains a small percentage of an organic solvent, such as the 1:2 Ethanol:PBS mixture which has a higher solubility of 5 mg/ml.[1]
-
Sonication : Gentle sonication of the final aqueous solution may help to redissolve small amounts of precipitate and create a more uniform dispersion.
Q2: Can I store my aqueous working solution of this compound?
A2: It is strongly advised not to store aqueous solutions of this compound for extended periods. For similar lipid molecules, it is recommended to prepare fresh aqueous solutions for each experiment and use them on the same day.[2][3] The stability of the compound in aqueous media can be limited, and it may be prone to degradation or aggregation over time.
Q3: The final concentration of the organic solvent in my experiment is a concern. How can I minimize it?
A3: To minimize the final concentration of the organic solvent:
-
Prepare a High-Concentration Organic Stock : Start with the highest feasible concentration for your stock solution in the organic solvent. This will require a smaller volume to be added to your aqueous buffer to achieve the desired final concentration.
-
Solvent Evaporation Technique : For a completely organic solvent-free aqueous solution, you can evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. Then, directly dissolve the resulting neat oil in the aqueous buffer.[2][3] Be aware that dissolving the neat oil directly in an aqueous buffer can be challenging and may require sonication.
Q4: How can I confirm the stability of this compound in my experimental setup?
A4: The stability of this compound can be influenced by factors such as temperature, pH, and the presence of enzymes in your experimental system. While a full stability study can be complex, you can perform a simple time-course experiment. Prepare your working solution and test its biological activity at different time points (e.g., immediately after preparation, after 1 hour, after 4 hours) to see if the response diminishes over time.
Signaling Pathway
This compound is a metabolite of the endocannabinoid anandamide (B1667382) (AEA).[1] It interacts with the cannabinoid receptor 1 (CB1) with lower potency than AEA.[1] The signaling cascade of related HETE compounds often involves pathways crucial for cell survival, proliferation, and inflammation. The diagram below illustrates a generalized signaling pathway for HETE molecules.
A generalized signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.
Workflow for preparing this compound for experiments.
References
preventing degradation of 15(S)-HETE Ethanolamide during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of 15(S)-HETE Ethanolamide. Our goal is to help you minimize degradation and ensure accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation is primarily due to two factors:
-
Enzymatic Hydrolysis: The amide bond of this compound is susceptible to hydrolysis by endogenous enzymes present in biological samples. The main enzyme responsible for the degradation of N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH)[1][2][]. Studies have shown that this compound is hydrolyzed in splenocytes to yield 15(S)-HETE, indicating its susceptibility to amidohydrolases[1].
-
Chemical Instability: Like other fatty acid amides, this compound can be hydrolyzed under non-neutral pH conditions (both acidic and basic) and at elevated temperatures[4]. The presence of multiple double bonds also makes it susceptible to oxidation.
Q2: I am observing a significant peak for 15(S)-HETE in my this compound analysis. What is the likely cause?
A2: The presence of 15(S)-HETE is a strong indicator of the hydrolysis of the ethanolamide. This can be caused by:
-
Endogenous Enzyme Activity: Failure to adequately inhibit enzymes like FAAH during sample collection and homogenization will lead to the rapid breakdown of this compound into 15(S)-HETE and ethanolamine[1].
-
pH-Induced Hydrolysis: Using acidic or basic solutions during extraction without careful control of temperature and exposure time can chemically hydrolyze the amide bond[4].
-
Sub-optimal Storage: Storing samples at inappropriate temperatures (e.g., -20°C instead of -80°C) or for extended periods without antioxidants can lead to both enzymatic and chemical degradation.
Q3: What is the best way to store biological samples intended for this compound analysis?
A3: To minimize degradation, samples should be processed immediately after collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. For tissues, the addition of an RNAlater-like solution before freezing can help preserve the integrity of lipid mediators[5]. Avoid repeated freeze-thaw cycles.
Q4: Can the choice of organic solvent affect the stability of this compound?
A4: Yes, the purity and type of organic solvent are critical. Some grades of chloroform (B151607) have been found to contain impurities that can react with N-acylethanolamines, leading to their degradation. It is crucial to use high-purity, LC-MS grade solvents and to validate each new bottle or lot of solvent to ensure it is free from contaminants that may interfere with your analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Enzymatic Degradation: High activity of FAAH and other hydrolases in the sample. | 1. Work quickly and keep samples on ice at all times. 2. Immediately after homogenization, add a cocktail of enzyme inhibitors to the sample (see Protocol 1). 3. Consider rapid heating (blanching) of tissue samples immediately after collection to denature enzymes, if compatible with other downstream analyses. |
| Chemical Hydrolysis: Exposure to harsh pH conditions during extraction. | 1. Maintain a neutral to slightly acidic pH (around pH 5-6) during extraction steps where possible. 2. If acidic or basic conditions are required (e.g., for solid-phase extraction), minimize the exposure time and keep the sample at a low temperature (0-4°C). | |
| Oxidation: Degradation due to exposure to air and light. | 1. Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent. 2. Work under dim light and consider purging collection tubes with an inert gas like argon or nitrogen. | |
| Adsorption to Surfaces: The lipophilic nature of the molecule can lead to non-specific binding to plasticware. | 1. Use silanized glass or polypropylene (B1209903) tubes for sample collection and extraction. 2. Minimize the surface area-to-volume ratio where possible. | |
| High Variability Between Replicates | Inconsistent Enzyme Inhibition: Uneven distribution of inhibitors in the sample. | 1. Ensure thorough mixing of the inhibitor cocktail with the sample homogenate. 2. Prepare fresh inhibitor solutions for each experiment. |
| Inconsistent Extraction Efficiency: Variations in pH, solvent volumes, or mixing times. | 1. Use a calibrated pH meter and prepare fresh buffers for each experiment. 2. Use precise pipettes for all solvent measurements. 3. Standardize vortexing or mixing times and intensity. 4. Incorporate a deuterated internal standard for this compound at the beginning of the sample preparation to correct for variability. | |
| Presence of Interfering Peaks in Chromatogram | Solvent Contamination: Impurities in the organic solvents. | 1. Use high-purity, LC-MS grade solvents. 2. Run a solvent blank before each analytical batch to check for contaminants. |
| Matrix Effects: Co-elution of other lipids or sample components that suppress or enhance ionization. | 1. Optimize the solid-phase extraction (SPE) wash steps to remove more interfering compounds. 2. Adjust the liquid chromatography gradient to improve the separation of the analyte from matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Sample Homogenization and Extraction with Enzyme Inhibition
This protocol provides a general workflow for the extraction of this compound from biological tissues while minimizing enzymatic degradation.
Materials:
-
Biological tissue (e.g., brain, liver, spleen)
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Enzyme Inhibitor Cocktail (see table below for preparation)
-
Internal Standard (e.g., 15(S)-HETE-d4 Ethanolamide)
-
LC-MS grade methanol (B129727), acetonitrile, and chloroform
-
Solid-Phase Extraction (SPE) cartridges (C18)
Enzyme Inhibitor Cocktail Preparation:
| Inhibitor | Target Enzyme(s) | Stock Concentration | Final Concentration in Sample | Reference |
| URB597 | FAAH | 10 mM in DMSO | 10 µM | [2] |
| Celecoxib | COX-2 | 10 mM in DMSO | 10 µM | |
| Nordihydroguaiaretic acid (NDGA) | Lipoxygenases | 10 mM in Ethanol | 10 µM |
Procedure:
-
Tissue Collection and Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold PBS.
-
Weigh the tissue and add 9 volumes of ice-cold PBS.
-
Add the appropriate volume of the internal standard.
-
Add the Enzyme Inhibitor Cocktail to the tissue suspension.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):
-
To 1 mL of the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Evaporate the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 1 mL of 10% methanol in water).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar impurities.
-
Elute the this compound with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Major Degradation Pathways of this compound
References
- 1. α-Acylamino-β-lactone N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Encapsulated in PLGA Nanoparticles: Improvement of the Physical Stability and Protection of Human Cells from Hydrogen Peroxide-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of N-Acylethanolamines (NAEs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 15(S)-HETE Ethanolamide and other N-acylethanolamines (NAEs).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of NAEs.
| Question/Issue | Possible Causes & Solutions |
| 1. Poor Peak Resolution or Co-elution of Analytes | Cause: Inadequate separation between this compound and other structurally similar NAEs or isomers. Co-elution is a significant challenge as many NAEs are isobars, making mass spectrometry detection alone insufficient.[1][2]Solutions: 1. Optimize Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks. Start with a high aqueous content and slowly increase the organic solvent percentage.[3][4][5]2. Change Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties and interactions with the stationary phase.[6]3. Adjust Mobile Phase pH: For ionizable analytes, modifying the pH of the mobile phase (using additives like formic acid or ammonium (B1175870) acetate) can change their retention and improve separation. A common approach is to use 0.1% formic acid for LC-MS compatibility.[3][7]4. Select a Different Column: If optimization fails, consider a column with a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) or one with a smaller particle size for higher efficiency.[2][4][8] For enantiomeric separation (e.g., 15(S)-HETE vs. 15(R)-HETE), a chiral stationary phase is required.[5][9] |
| 2. Peak Tailing or Fronting | Cause: Active sites on the column (exposed silanols), column overload, or incompatibility between the injection solvent and the mobile phase.[6]Solutions: 1. Check Mobile Phase pH: For basic analytes, residual silanols on the silica (B1680970) backbone can cause tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress this interaction.[6]2. Reduce Sample Load: Injecting too much sample can overload the column. Dilute the sample or reduce the injection volume.[10]3. Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent can cause distorted peak shapes.[11] |
| 3. Low Signal Intensity / Poor Sensitivity | Cause: Poor ionization in the MS source, analyte degradation, insufficient sample cleanup leading to ion suppression, or low analyte concentration.[12]Solutions: 1. Optimize MS Parameters: Ensure ionization mode (NAEs ionize well in positive ESI mode), source temperature, and gas flows are optimized for your specific analytes.[1][13]2. Improve Sample Preparation: Use Solid-Phase Extraction (SPE) to remove interfering matrix components like salts and phospholipids (B1166683) that cause ion suppression.[12][13][14][15]3. Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of mobile phase to increase the analyte concentration.[13][15]4. Check for Analyte Stability: NAEs can be prone to degradation. Ensure proper storage and minimize processing time. |
| 4. Retention Time Shifts | Cause: Changes in mobile phase composition, flow rate instability, poor column temperature control, or insufficient column equilibration.[10]Solutions: 1. Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, altering the composition. Prepare fresh mobile phase daily and keep bottles capped.[10]2. Ensure System Stability: Purge the pump to remove air bubbles and ensure a stable flow rate. Use a column oven to maintain a constant temperature.[10]3. Equilibrate the Column: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound from other NAEs? A1: A reversed-phase C18 column is the most common starting point for NAE analysis.[2] However, for complex mixtures, columns with different selectivities, such as a C30 or a phenyl-based phase (e.g., C6-Phenyl), can provide better resolution.[2][8] For separating this compound from its (R)-enantiomer, a dedicated chiral stationary phase (CSP) is mandatory.[5][9]
Q2: How should I prepare my biological samples (e.g., plasma, serum) for NAE analysis? A2: The two most common methods are protein precipitation (PPT) and solid-phase extraction (SPE).[8][16]
-
PPT: A simple method where a cold solvent (like acetonitrile) is added to precipitate proteins. It's fast but provides less cleanup, which can lead to matrix effects.[8]
-
SPE: Considered the more robust method, SPE uses a cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) to bind the NAEs while salts and other interferences are washed away. This results in a cleaner sample, better sensitivity, and reduced instrument downtime.[12][13][14]
Q3: What are the typical mobile phases used for NAE separation? A3: Reversed-phase chromatography typically uses a binary solvent system.
-
Solvent A: Water with an additive to improve peak shape and ionization. 0.1% formic acid is very common for LC-MS applications.[3][17]
-
Solvent B: An organic solvent like acetonitrile or methanol, often with the same additive as Solvent A.[17] The separation is achieved by running a gradient where the percentage of Solvent B is increased over time.[4]
Q4: What detection method is most suitable for this compound and other NAEs? A4: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NAEs due to its high sensitivity and selectivity.[16][18] NAEs generally ionize efficiently in positive electrospray ionization (ESI+) mode. A common fragmentation is the loss of the ethanolamine (B43304) headgroup, resulting in a product ion at m/z 62, which can be used for selected reaction monitoring (SRM).[1][8]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is designed for the extraction of NAEs from plasma or serum.
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard solution (e.g., deuterated NAEs).[13]
-
Protein Precipitation & Lysis: Add 1 mL of cold methanol or acetonitrile to precipitate proteins and release lipids. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 2000 x g) for 5-10 minutes to pellet the precipitated proteins.[13]
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., C18 or Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Transfer the supernatant from the centrifugation step to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.[13]
-
Elution: Elute the NAEs from the cartridge with 1 mL of a strong organic solvent like methanol or ethyl acetate.[13][15]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[13] Reconstitute the residue in 50-100 µL of the initial HPLC mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).[15]
HPLC-MS/MS Method Protocol
This is a general-purpose protocol that should be optimized for specific instrument and analyte requirements.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) + 0.1% Formic Acid.[16]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
Quantitative Data Tables
Table 1: Example HPLC Gradient Program for NAE Separation
This table outlines a typical gradient for separating a mixture of NAEs.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 40 | 60 |
| 6.0 | 0.4 | 0 | 100 |
| 7.0 | 0.4 | 0 | 100 |
| 7.5 | 0.4 | 40 | 60 |
| 10.0 | 0.4 | 40 | 60 |
| This is an example gradient adapted from literature and may require optimization.[17] |
Table 2: Example MS/MS Parameters (SRM Transitions) for Common NAEs
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode |
| Anandamide (AEA) | 348.3 | 62.1 | ESI+ |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | ESI+ |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 | ESI+ |
| Stearoylethanolamide (SEA) | 328.3 | 62.1 | ESI+ |
| This compound | 364.3 | 62.1 | ESI+ |
| Note: The precursor ion for this compound is calculated based on its molecular formula C₂₂H₃₇NO₃. The product ion at m/z 62 is characteristic of the ethanolamine headgroup.[1][8][19] |
Visualizations
Caption: Experimental workflow for NAE analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Signaling pathway of 15(S)-HETE, the precursor to this compound.[15]
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
overcoming matrix effects in 15(S)-HETE Ethanolamide mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 15(S)-HETE Ethanolamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3] For this compound, this can result in an underestimation of its concentration and poor reproducibility.[1]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The most common sources of matrix effects in biological samples like plasma, serum, and tissue homogenates include:
-
Phospholipids (B1166683): These are highly abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI)-MS.[1][4]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.[5]
-
Other Endogenous Lipids: The presence of other lipids with similar properties to this compound can lead to competition for ionization.[1]
-
Proteins: While most proteins are removed during sample preparation, residual proteins can still contribute to matrix effects.[1]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: The most common method to assess the presence and magnitude of matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[1] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]
Q4: What is the best sample preparation strategy to minimize matrix effects for this compound?
A4: The optimal sample preparation strategy depends on the complexity of the matrix and the required sensitivity. Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for eicosanoids, SPE provides high extraction yields, selectivity, and minimal ion suppression.[6] It is effective at removing interfering substances like phospholipids and salts.[5]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in immiscible liquids.[7] It is a classic technique for lipid extraction but may be less effective at removing all interfering phospholipids compared to modern SPE methods.
-
Protein Precipitation (PPT): While a simple and fast method, PPT is often insufficient for removing all matrix components, especially phospholipids, and can lead to significant ion suppression.[5][8]
For robust and sensitive quantification of this compound, SPE is generally the recommended approach.[6]
Troubleshooting Guide
Issue: Poor sensitivity or high variability in this compound signal.
This is a common problem often linked to ion suppression from the sample matrix.[9]
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | The sample preparation method may not be sufficiently removing interfering matrix components. Transition from a simple protein precipitation to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[5] |
| Phospholipid Co-elution | Phospholipids are a major cause of ion suppression.[4] Optimize your chromatographic gradient to separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal plate or a more targeted SPE sorbent.[1] |
| Suboptimal Ionization | This compound, like other eicosanoids, is typically analyzed in negative ion mode.[10] Confirm that your mass spectrometer is set to the correct polarity. Optimize source parameters such as capillary voltage and gas flows to maximize analyte signal. |
| Absence of a Suitable Internal Standard | An appropriate internal standard is crucial for correcting signal variability.[9] Use a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8 Ethanolamide) to compensate for matrix effects and variations in sample processing.[11] |
Issue: Inconsistent retention times for this compound.
Stable retention times are critical for reliable quantification.[10]
| Possible Cause | Recommended Solution |
| Column Contamination | Matrix components can accumulate on the analytical column, affecting retention.[10] Implement a column wash step after each run or periodically flush the column with a strong solvent. |
| Inconsistent Mobile Phase | Ensure accurate and consistent preparation of the mobile phase for each analytical batch.[10] The use of an acid additive like formic or acetic acid (e.g., 0.1%) can improve peak shape and retention stability for acidic analytes.[10] |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[10] |
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table provides an illustrative comparison of typical matrix effect values for different extraction techniques when analyzing lipids in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 85 - 105 | 30 - 70 (Suppression) | 25 - 75 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 60 - 90 (Suppression) | 42 - 85 |
| Solid-Phase Extraction (SPE) | 80 - 110 | 85 - 115 | 68 - 126 |
Note: These are representative values for lipid analysis and actual results for this compound may vary. Data is compiled for illustrative purposes based on general knowledge in the field.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed for the extraction of this compound from plasma or serum.
Materials:
-
Plasma or serum sample
-
15(S)-HETE-d8 Ethanolamide internal standard (or other suitable analog)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
SPE cartridges (e.g., Reversed-phase polymer-based)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 600 µL of cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 1.2 mL of water containing 0.1% acetic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 10% methanol to remove less hydrophobic interferences.[12]
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.[12]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitนte the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is an alternative method for extracting this compound.
Materials:
-
Plasma or serum sample
-
15(S)-HETE-d8 Ethanolamide internal standard
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Extraction Solvent Addition: Add 1.5 mL of MTBE and 0.5 mL of methanol.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 0.5 mL of water and vortex for another 30 seconds. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Drying and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for sample preparation and analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhanced Sensitivity for 15(S)-HETE Ethanolamide Detection
Welcome to the technical support center for the analysis of 15(S)-HETE Ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure accurate and sensitive detection of this important lipid mediator in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: My LC-MS/MS analysis of this compound is showing very low signal intensity, close to the limit of detection. How can I improve the sensitivity?
Answer: Low signal intensity for N-acylethanolamines like this compound is a common challenge, often stemming from ion suppression, inefficient extraction, or suboptimal instrument settings. Here are several strategies to enhance sensitivity:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and removing interfering matrix components.[1][2] For N-acylethanolamines, reversed-phase (C18) or mixed-mode SPE cartridges are commonly used.[3] Ensure proper conditioning of the SPE cartridge, and optimize the wash and elution solvents to maximize recovery of this compound while minimizing co-elution of interfering substances.[4]
-
Liquid-Liquid Extraction (LLE): While generally less efficient at removing matrix components compared to SPE, LLE can be an effective initial cleanup step.[5] Common solvents for extracting lipids like this compound include ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).[1]
-
Protein Precipitation: This is a crucial first step for plasma or serum samples. Cold acetonitrile (B52724) is effective for precipitating proteins and releasing protein-bound lipids.[3]
-
-
Chromatographic Separation:
-
Mitigate Ion Suppression: Ion suppression is a major cause of low signal intensity in LC-MS analysis of biological samples, often caused by co-eluting phospholipids.[6][7][8][9][10] To address this, optimize your chromatographic gradient to separate this compound from the bulk of phospholipids.[3] Using a column with a different chemistry or adjusting the mobile phase composition can also improve separation.[10]
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (typically 0.1%), to the mobile phase can improve the ionization efficiency of N-acylethanolamines in positive ion mode.[1]
-
-
Mass Spectrometry Parameters:
-
Ionization Source Settings: Fine-tune the parameters of your electrospray ionization (ESI) source, including the spray voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the generation of the protonated molecule [M+H]⁺ for this compound.[3]
-
Selected Reaction Monitoring (SRM): For triple quadrupole mass spectrometers, use SRM mode for the highest sensitivity and selectivity. Optimize the collision energy for the specific precursor-to-product ion transition of this compound to achieve the most intense fragment ion signal.
-
Issue 2: Poor Reproducibility and High Variability
Question: My replicate injections of the same sample show significant variation in the measured concentration of this compound. What could be causing this poor reproducibility?
Answer: Poor reproducibility in the analysis of lipid mediators can be attributed to inconsistencies in sample handling, extraction, and the analytical instrumentation.
-
Sample Handling and Stability:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to the degradation of lipids.[4] Aliquot samples upon collection to avoid this.
-
Use of Antioxidants: this compound, being a derivative of a polyunsaturated fatty acid, is susceptible to oxidation.[4] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample collection and preparation.[4]
-
Enzyme Inhibition: Endogenous enzymes in biological samples can degrade N-acylethanolamines. Process samples quickly after collection and consider the use of enzyme inhibitors.[11]
-
-
Extraction Efficiency:
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8 Ethanolamide) is crucial. Add the internal standard at the very beginning of the sample preparation process to correct for analyte loss during extraction and for matrix effects.
-
Consistent Protocol: Ensure that the sample preparation protocol is followed precisely for all samples. Minor variations in solvent volumes, incubation times, or pH can lead to significant differences in recovery.[4]
-
-
LC-MS/MS System Stability:
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak shape distortion and shifts in retention time, affecting reproducibility.[12][13] Regular column washing and the use of a guard column can mitigate this.
-
Issue 3: Contamination and Ghost Peaks
Question: I am observing peaks corresponding to this compound in my blank injections. What is the source of this contamination?
Answer: Contamination can be a significant issue in trace-level analysis and can originate from various sources.
-
Solvents and Reagents:
-
Use high-purity, LC-MS grade solvents and reagents to minimize the introduction of contaminants. Some sources of chloroform have been found to contain N-acylethanolamines.[1]
-
-
Labware:
-
Plasticizers and other compounds can leach from plastic tubes and pipette tips. Whenever possible, use glass or polypropylene (B1209903) labware. Silanized glassware can help reduce the adsorption of lipids.[4]
-
-
Carryover:
-
Analyte from a high-concentration sample can be carried over to subsequent injections. Optimize the autosampler wash procedure, using a strong solvent to effectively clean the injection needle and port between runs.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other N-acylethanolamines in complex biological matrices.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Q2: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using LC-MS/MS?
A2: While specific values for this compound are not always explicitly reported in comparative studies, sensitive UPLC-MS/MS methods for related N-acylethanolamines have achieved LOQs in the low picogram per milliliter (pg/mL) range in biological fluids.[12][13] The actual LOD and LOQ will depend on the specific instrumentation, sample preparation method, and the biological matrix being analyzed.
Q3: What kind of recovery can I expect from my sample preparation?
A3: With an optimized Solid-Phase Extraction (SPE) protocol, recovery rates for N-acylethanolamines from plasma can range from 74% to over 90%.[2] It is highly recommended to determine the extraction recovery in your own laboratory by spiking a known amount of this compound into a blank matrix and comparing the response to a standard prepared in the final solvent.
Q4: What is the biological role of this compound?
A4: this compound is an oxygenated metabolite of anandamide (B1667382) (Arachidonoyl ethanolamide), an endogenous cannabinoid.[14] It is a less potent agonist at the CB1 receptor compared to anandamide.[14][15] It can also be hydrolyzed by fatty acid amide hydrolase (FAAH) to produce 15(S)-HETE, which has its own distinct biological activities.[14][16] The signaling of N-acylethanolamines can occur through various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.[3][6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of N-acylethanolamines using LC-MS/MS. Note that these values can vary depending on the specific analyte, matrix, and analytical method.
| Parameter | Typical Value Range | Matrix | Method | Reference |
| Limit of Quantification (LOQ) | 50 - 100 pg/mL | Human Plasma, Semen | UPLC/MS | [12] |
| Limit of Detection (LOD) | 0.52 - 293 pg on column | Milk, Plasma | UPLC-ESI-MS/MS | [13] |
| Recovery | >74% | Blood | SPE-LC-MS/MS | [2] |
| Recovery | >90% | Urine | SPE-LC-MS/MS | [2] |
| Recovery | 84 - 93% | Plasma | SPE-LC-MS | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a general guideline for the extraction of this compound from plasma samples.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of a suitable internal standard solution (e.g., 15(S)-HETE-d8 Ethanolamide).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 60 mg) by sequentially washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water).
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is an example of a typical LC-MS/MS method for the analysis of N-acylethanolamines.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes to ensure separation from interfering compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion: [M+H]⁺ for this compound (m/z 364.3).
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion (to be determined by direct infusion of a standard).
-
Visualizations
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 7. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. druglibrary.net [druglibrary.net]
- 9. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 11. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
- 14. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 15(S)-HETE Ethanolamide cell-based assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during cell-based assays with 15(S)-HETE Ethanolamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
15(S)-Hydroxyeicosatetraenoic acid ethanolamide (this compound) is an oxygenated metabolite of anandamide (B1667382) (arachidonoyl ethanolamide), an endogenous cannabinoid.[1] It is formed by the action of 15-lipoxygenases on anandamide.[1] Its primary known mechanism of action involves interaction with the endocannabinoid system. It is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide, with a reported inhibition constant (Ki) of 600 nM.[2] this compound is also known to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[2]
Q2: How should I handle and store this compound to ensure its stability?
This compound is typically supplied in an organic solvent, such as ethanol (B145695). For long-term storage, it should be kept at -20°C. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles to prevent degradation.
Q3: What are the common cell-based assays used to study the effects of this compound?
Common cell-based assays include:
-
Cell Viability Assays (e.g., MTT, XTT): To assess the effects on cell proliferation and cytotoxicity.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the production of downstream signaling molecules or cytokines.
-
Reporter Gene Assays: To measure the activation of specific signaling pathways, such as cannabinoid receptor activation.
-
FAAH Inhibition Assays: To determine the inhibitory potency of this compound on the FAAH enzyme.
Q4: What are the key sources of variability in cell-based assays with lipid signaling molecules like this compound?
Key sources of variability include:
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions.
-
Cell Culture Conditions: Inconsistent cell seeding density, cell passage number, and serum concentration in the media.
-
Assay Procedure: Pipetting errors, inconsistent incubation times, and temperature fluctuations.
-
Plate Edge Effects: Increased evaporation in the outer wells of a microplate.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells (High Coefficient of Variation)
A high coefficient of variation (CV) between replicate wells can obscure real biological effects. Generally, a CV of less than 20% is acceptable for most cell-based assays.[3][4][5][6]
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Ensure consistent speed and depth of tip immersion. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier. |
| Inadequate Reagent Mixing | Gently but thoroughly mix reagents in the wells after addition, for example, by gentle tapping or using an orbital shaker. |
Issue 2: Weak or No Signal/Response
This issue can arise from a variety of factors, from the compound itself to the assay conditions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound at -20°C. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations for N-acylethanolamines in cell viability assays can range from 100 nM to 20 µM.[7] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the peak response time. Signaling pathway activation can be rapid, while effects on cell proliferation may require longer incubation. |
| Low Cell Responsiveness | Confirm that your cell line expresses the target receptors (e.g., CB1, CB2) and signaling pathways. Consider using a positive control to validate cell responsiveness. |
| Assay Reagents Not at Room Temperature | Allow all assay reagents to equilibrate to room temperature before starting the experiment. |
Issue 3: High Background Signal
A high background signal can mask the specific signal from your experimental samples.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Cells | Use sterile techniques when handling all reagents and cell cultures. Regularly test for mycoplasma contamination. |
| Non-specific Antibody Binding (ELISA) | Optimize blocking steps and antibody concentrations. Ensure thorough but gentle washing of wells to remove unbound reagents. |
| Compound Interference | Run control wells containing the compound in cell-free media to check for direct reactivity with the assay reagents. |
| Autofluorescence (Fluorescence Assays) | Use black-walled, clear-bottom plates to reduce background fluorescence. Include wells with compound alone to measure and subtract its intrinsic fluorescence. |
Experimental Protocols & Data
This compound Signaling Pathway
This compound, as an N-acylethanolamine, is known to interact with the endocannabinoid system. Its signaling can be initiated through cannabinoid receptors and can also be influenced by its inhibition of FAAH, which increases the levels of other endocannabinoids.
Caption: Signaling pathway of this compound.
General Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for a cell-based assay involving this compound.
Caption: General workflow for a cell-based assay.
Detailed Methodologies
1. Cell Viability Assay (MTT-based)
This protocol is to assess the effect of this compound on cell proliferation and viability.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in ethanol or DMSO)
-
96-well, clear-bottom, black-walled microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final solvent concentration should be ≤ 0.1%. Remove the old medium and add 100 µL of the compound-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
2. Competitive ELISA for a Downstream Product (Adapted from 15(S)-HETE ELISA)
This protocol provides a general framework for a competitive ELISA to measure a product whose synthesis is modulated by this compound.
-
Materials:
-
Pre-coated 96-well microplate
-
Standard (of the molecule to be detected)
-
Biotinylated antibody specific to the target molecule
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Cell culture supernatants from cells treated with this compound
-
Microplate reader
-
-
Procedure:
-
Standard and Sample Addition: Add 50 µL of the prepared standards and cell culture supernatants into the appropriate wells of the pre-coated microplate.
-
Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated antibody to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately. The concentration of the target molecule is inversely proportional to the absorbance.
-
3. Reporter Gene Assay for Cannabinoid Receptor Activation
This protocol is for measuring the activation of CB1 or CB2 receptors by this compound using a luciferase reporter gene.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for the cannabinoid receptor (CB1 or CB2)
-
Luciferase reporter plasmid with a response element (e.g., CRE or SRE)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Transfection: Co-transfect the cells with the cannabinoid receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter gene expression.
-
Treatment: Treat the cells with various concentrations of this compound or a known cannabinoid receptor agonist (positive control) and a vehicle control.
-
Incubation: Incubate for an additional 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
-
Quantitative Data Summary
The following tables provide representative quantitative data to aid in experimental design and data interpretation.
Table 1: Typical Concentration Ranges for this compound and Related Compounds in Cell-Based Assays
| Assay Type | Compound | Typical Concentration Range | Reference |
| Cell Viability (MTT) | N-acylethanolamines | 100 nM - 20 µM | [7] |
| Receptor Binding (Ki) | This compound | 600 nM (for CB1) | [2] |
| ELISA (for 15(S)-HETE) | 15(S)-HETE Standard | 0.156 - 10 ng/mL | [8] |
Table 2: Expected Performance Metrics for Cell-Based Assays
| Assay Type | Performance Metric | Expected Value | Reference |
| ELISA | Intra-assay CV | < 15-20% | [3][4][5][6] |
| ELISA | Inter-assay CV | < 15-20% | [3][4][5][6] |
| Reporter Gene Assay | Z'-factor | > 0.5 | |
| Cell Viability Assay | Signal-to-Background Ratio | > 5 |
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 4. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 5. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 6. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
selecting the correct internal standard for 15(S)-HETE Ethanolamide quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 15(S)-HETE Ethanolamide using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying this compound?
A1: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., this compound-d4). However, a dedicated SIL-IS for this compound is not readily commercially available. In this common scenario, the best practice is to use a surrogate SIL-IS. This is a deuterated or 13C-labeled analog of a structurally similar compound that exhibits comparable chromatographic behavior and ionization efficiency.
Q2: If a dedicated SIL-IS for this compound is unavailable, what are the recommended alternatives?
A2: For the quantification of N-acylethanolamines (NAEs) like this compound, it is an accepted practice to use a commercially available SIL-IS of another NAE.[1] Excellent choices that are structurally and chemically similar include:
-
Arachidonoyl Ethanolamide-d8 (AEA-d8): Structurally very similar to the parent arachidonoyl ethanolamide from which this compound is derived.[2]
-
Oleoylethanolamine-d4 (OEA-d4): Another commonly used NAE internal standard with similar properties.
The key is that these surrogate standards co-elute closely with the analyte and behave similarly during sample extraction and ionization, thus effectively correcting for variability.
Q3: Why is using a SIL-IS crucial for accurate quantification?
A3: Using a SIL-IS is critical because it compensates for several sources of experimental variability, including:
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of the target analyte, leading to inaccurate measurements. A SIL-IS experiences the same matrix effects, allowing for accurate correction.
-
Extraction Recovery: Analyte can be lost during sample preparation steps like protein precipitation and solid-phase extraction (SPE). Since the SIL-IS has nearly identical chemical and physical properties, it will be lost at a proportional rate, ensuring the ratio of analyte to IS remains constant.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance can affect signal intensity. The use of an internal standard normalizes the analyte response to the IS response in the same injection, improving precision and accuracy.
Q4: What are the typical mass transitions for this compound in positive ion ESI mode?
A4: For quantitative analysis of this compound using LC-MS/MS in positive electrospray ionization (ESI+) mode, Multiple Reaction Monitoring (MRM) is typically employed. The protonated molecule [M+H]⁺ is selected as the precursor ion. N-acylethanolamines characteristically fragment to produce a common product ion from the cleavage of the amide bond, resulting in the protonated ethanolamine (B43304) head group. A second common fragmentation for hydroxylated lipids is the neutral loss of water.
Below are the recommended MRM transitions for this compound and a suitable surrogate internal standard, AEA-d8.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role |
| This compound | 364.3 | 62.1 | Quantifier |
| 364.3 | 346.3 | Qualifier | |
| Arachidonoyl Ethanolamide-d8 (IS) | 356.3 | 62.1 | Quantifier |
| 356.3 | 90.1 | Qualifier |
Note: The quantifier ion is typically the most intense and stable fragment and is used for calculating the concentration. The qualifier ion serves as a confirmation of the analyte's identity.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound.
Issue 1: Low Signal Intensity or High Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Significant ion suppression is often caused by co-eluting phospholipids (B1166683) from the biological matrix. Optimize your chromatographic gradient to better separate this compound from these interferences. Consider incorporating a phospholipid removal step in your sample preparation protocol. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. Optimize collision energy for each MRM transition to ensure efficient fragmentation. |
| Inefficient Extraction | Evaluate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte and that the wash and elution solvents are optimal for retaining the analyte while removing interferences. |
| Sample Degradation | N-acylethanolamines can be susceptible to degradation. Ensure samples are processed promptly and stored at -80°C. Keep samples cool during the extraction process. |
Issue 2: Poor Reproducibility and High Variability (%CV)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added to all samples, standards, and quality controls at the very beginning of the sample preparation process and that the pipetting is accurate and consistent. |
| Variable Extraction Efficiency | Inconsistent sample processing can lead to variable recovery. Automating sample preparation where possible or ensuring consistent timing and technique for manual extractions can improve reproducibility. |
| Carryover | If a high concentration sample is followed by a low concentration sample, carryover in the autosampler or on the analytical column can be an issue. Implement a robust needle wash protocol in your LC method, and inject a blank solvent sample after high concentration samples to check for carryover. |
| LC System Instability | Fluctuating pump pressures or an unstable column temperature can lead to shifts in retention time and variable peak areas. Ensure the LC system is properly maintained and equilibrated before starting the analytical run. |
Issue 3: Inaccurate Quantification (Poor Accuracy in QC Samples)
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify the concentration of your internal standard stock solution. Any error in the IS concentration will directly impact the calculated concentration of the analyte. |
| Matrix Effects Differ Between Analyte and IS | If the surrogate internal standard does not co-elute closely with this compound, they may experience different degrees of ion suppression, leading to inaccurate results. Adjust the chromatography to achieve co-elution. |
| Contamination of Blank Matrix | The blank matrix used for preparing calibrators and QCs may contain endogenous levels of this compound. Always test multiple lots of blank matrix and select one with the lowest endogenous levels. Alternatively, use a surrogate matrix like charcoal-stripped plasma. |
| Non-linearity of Standard Curve | Ensure your calibration curve is linear over the expected concentration range of your samples. If non-linearity is observed, consider using a weighted regression model or narrowing the calibration range. The presence of unlabeled analyte in the internal standard can also affect linearity at the low end of the curve. |
Experimental Protocols & Visualizations
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting a suitable internal standard for the quantification of this compound.
Caption: Decision tree for selecting the correct internal standard.
Detailed Protocol: Quantification of this compound in Human Plasma
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Materials and Reagents
-
This compound analytical standard
-
Arachidonoyl Ethanolamide-d8 (AEA-d8) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike Internal Standard: To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL AEA-d8 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 50% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 50% B
-
12.0 min: 50% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) (See MRM table above)
Experimental Workflow Diagram
Caption: Overall workflow for this compound quantification.
References
minimizing autooxidation of 15(S)-HETE Ethanolamide in experiments
Welcome to the technical support center for 15(S)-HETE Ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing autooxidation and ensuring the stability of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autooxidation?
A: 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide, or this compound, is a bioactive lipid molecule. Its structure contains multiple double bonds, characteristic of polyunsaturated fatty acids (PUFAs), which makes it highly susceptible to autooxidation.[1][2] This process is a free-radical chain reaction initiated by factors like oxygen, heat, light, and the presence of metal ions, leading to degradation of the molecule and the formation of various by-products.[1][3][4]
Q2: How should I store this compound to ensure its stability?
A: Proper storage is critical. For long-term stability (up to 2 years), this compound should be stored at -20°C or, ideally, -80°C.[5][6] It is often supplied in an organic solvent like ethanol (B145695). Once opened, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.[7][8] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidation.[7]
Q3: My this compound is supplied as a solid. How should I prepare my stock solution?
A: First, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9] Prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF).[5][10] For example, to prepare a 10 mM stock solution in DMSO, carefully weigh the solid and dissolve it in the appropriate volume of anhydrous DMSO.[11]
Q4: Can I add antioxidants to my stock solution?
A: Yes, adding a lipophilic antioxidant can help prevent autooxidation, especially if the stock solution will be stored for some time after opening.[3] A common choice is butylated hydroxytoluene (BHT).[7][12] It can be added to the organic stock solution at a low final concentration (e.g., 0.01-0.1%). However, always consider the compatibility of the antioxidant with your downstream experimental system, as it could have biological effects.
Q5: How long is a prepared stock solution stable?
A: Once prepared, stock solutions in anhydrous organic solvents, when aliquoted and stored properly at -20°C under an inert atmosphere, are generally usable for up to one month.[9] For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment due to the increased risk of degradation and precipitation.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Degradation of Compound | The polyunsaturated structure of this compound is prone to oxidation, which can lead to loss of activity.[7] Solution: Verify the integrity of your stock solution using HPLC.[8] If degradation is suspected, use a fresh vial or newly prepared stock solution. Always store aliquots at -80°C under an inert gas.[6] |
| Poor Solubility in Aqueous Media | As a lipid, this compound has very low solubility in aqueous buffers, which can lead to precipitation and a lower effective concentration.[11] Solution: Prepare working solutions by diluting the organic stock into your aqueous buffer dropwise while vortexing.[11] For cell culture, complexing the lipid with fatty acid-free bovine serum albumin (BSA) is highly recommended to improve solubility and delivery.[7] |
| Solvent Cytotoxicity | The organic solvent (e.g., DMSO, ethanol) used for the stock solution can be toxic to cells at higher concentrations.[5] Solution: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.1%). Run a vehicle control (medium + solvent) to confirm the solvent is not causing the observed effects. |
| Adsorption to Labware | Lipids can bind non-specifically to the surface of plastic tubes and plates, reducing the concentration available to cells.[5] Solution: Use low-adhesion polypropylene (B1209903) tubes for storage and dilution. Pre-rinsing pipette tips with the solution can also help minimize loss. |
Issue 2: Appearance of Unexpected Peaks in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Autooxidation During Storage or Handling | Exposure to oxygen, light, or elevated temperatures can cause the formation of oxidized by-products.[1][3] Solution: Review your storage and handling procedures. Ensure the compound is stored at -80°C, protected from light, and handled under an inert atmosphere whenever possible.[6] Adding an antioxidant like BHT to solvents can mitigate this.[12] |
| Enzymatic Degradation/Metabolism | In biological samples (cells, tissues), this compound can be metabolized by enzymes. For example, it can be converted to 15-oxo-ETE.[13] Solution: When preparing biological samples, work quickly on ice and consider adding enzyme inhibitors (e.g., a general serine protease inhibitor like AEBSF for esterases) immediately after collection to prevent ex-vivo metabolism.[6] |
| Solvent Contamination | Solvents may contain impurities or peroxides that can react with the lipid.[5][8] Solution: Use high-purity, HPLC or MS-grade solvents.[5] It is advisable to use freshly opened solvents or those that have been stored properly to prevent peroxide formation. Run a solvent blank to check for contaminants. |
Experimental Protocols & Data
Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture
This protocol enhances the solubility and stability of this compound in aqueous cell culture media.
Materials:
-
This compound stock solution in ethanol (e.g., 1 mg/mL).
-
Fatty Acid-Free Bovine Serum Albumin (BSA).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile, low-adhesion microcentrifuge tubes.
-
0.22 µm sterile filter.
Methodology:
-
Prepare a 10% (w/v) BSA solution in sterile PBS. Warm it to 37°C to ensure the BSA is fully dissolved.
-
In a sterile tube, add a small volume of the this compound ethanol stock solution.
-
Evaporate the ethanol completely under a gentle stream of sterile nitrogen or argon gas to form a thin lipid film on the bottom of the tube.
-
Add the warm 10% BSA solution to the lipid film. The final molar ratio of lipid to BSA should ideally be between 2:1 and 4:1.
-
Vortex gently to resuspend the lipid film.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.[7]
-
Sterile-filter the final solution using a 0.22 µm filter.
-
This BSA-complexed solution can now be diluted to the final desired concentration in your cell culture medium.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is for isolating the lipid from a biological matrix prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges.
-
Plasma sample.
-
Internal standard (e.g., 15(S)-HETE-d8 Ethanolamide).
-
HPLC-grade methanol, water, hexane (B92381), and ethyl acetate.
-
2M Hydrochloric acid.
-
Nitrogen evaporator.
Methodology:
-
Thaw plasma sample on ice. Add an internal standard.
-
Acidify the plasma to pH ~3.5 by adding 2M HCl.[14] Let it sit at 4°C for 15 minutes.
-
Centrifuge to remove any precipitate.[14]
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge sequentially with 10 mL of water and then 10 mL of hexane to remove highly non-polar impurities.
-
Elute the this compound from the cartridge with 10 mL of ethyl acetate.[14]
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Illustrative Stability Data
The following table provides a qualitative summary of factors influencing the stability of PUFA-derived lipids like this compound. This is intended as a general guide for experimental design.
| Condition | Parameter | Expected Stability | Recommendation |
| Storage (Stock Solution) | Temperature | High at -80°C, Moderate at -20°C, Poor at 4°C or RT | Store stock solutions at -80°C for long-term stability.[6] |
| Atmosphere | High under Inert Gas (Ar, N₂), Low in Air | Purge vials with inert gas before sealing.[7] | |
| Light Exposure | Degrades in Light | Store in amber vials or protect from light.[7] | |
| Working Solution (Aqueous) | Time | Poor (hours) | Prepare fresh for each experiment.[7] |
| pH | Stability may vary | Buffer at a neutral pH unless experimental needs dictate otherwise. | |
| Additives | Improved with BSA | Use a carrier protein like BSA for cell-based assays.[7] | |
| Antioxidants | Improved with BHT, Vitamin E | Consider adding an antioxidant, but check for experimental interference.[3] |
Visual Guides: Workflows and Pathways
General Experimental Workflow
This diagram outlines the critical steps for handling this compound to minimize degradation and ensure reproducible results.
Troubleshooting Logic for Poor Results
This decision tree helps diagnose common issues when experimental outcomes are inconsistent or negative.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
Technical Support Center: 15(S)-HETE Ethanolamide Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of 15(S)-HETE Ethanolamide. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the quality and reliability of your experimental standard.
Troubleshooting Guide
This guide addresses common issues that may arise during the purity analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: The stationary phase of the HPLC column has been compromised. | 1. Dilute the sample and re-inject. 2. Evaporate the storage solvent (e.g., ethanol) under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase. 3. Replace the HPLC column with a new one. |
| Inconsistent Retention Times in HPLC | 1. Fluctuating Column Temperature: Lack of a stable column oven temperature. 2. Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase. 3. Air Bubbles in the System: Air trapped in the pump or lines. | 1. Use a column oven and ensure it is set to a stable temperature (e.g., 25°C).[1] 2. Prepare fresh mobile phase daily and ensure thorough mixing. 3. Degas the mobile phase and purge the HPLC system. |
| Unexpected Peaks in the Chromatogram | 1. Presence of Impurities: These could be the 15(R)-enantiomer, regioisomers, or degradation products. 2. Solvent Contamination: Impurities present in the solvents used for sample preparation or the mobile phase.[2][3] 3. Carryover from Previous Injection: Residue from a prior sample remaining in the injection system. | 1. Confirm the identity of the unexpected peaks using LC-MS/MS. The most common impurity is the 15(R)-HETE Ethanolamide enantiomer. 2. Use high-purity, HPLC- or LC-MS-grade solvents. 3. Run a blank injection (injecting only the mobile phase) to check for carryover and implement a robust needle wash protocol. |
| Low Signal Intensity in Mass Spectrometry | 1. Ion Suppression: Co-eluting compounds from the sample matrix or solvent can interfere with the ionization of the target analyte.[4] 2. Suboptimal MS Parameters: Incorrect settings for the ion source (e.g., voltage, temperature) or fragmentation. 3. Degradation of the Analyte: The compound may have degraded due to improper storage or handling. | 1. While less common with pure standards, ensure high-purity solvents. Optimize chromatographic separation to isolate the analyte peak. 2. Optimize MS parameters using a freshly prepared standard solution. 3. Prepare a fresh dilution from the stock solution stored under recommended conditions. |
| Detection of a Peak at m/z 361.5 in Negative Ion Mode | Oxidative Degradation: This mass corresponds to the [M-H]⁻ ion of 15-oxo-HETE Ethanolamide, an oxidation product of this compound. | This indicates potential degradation of the standard.[5] Ensure the standard is stored properly at -20°C, protected from air and light, and that solutions are prepared fresh.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent like ethanol.[6] Under these conditions, it is expected to be stable for at least two years.[6]
Q2: What are the primary impurities to look for when assessing the purity of this compound?
A2: The most critical potential impurity is its stereoisomer, 15(R)-HETE Ethanolamide. Other possible impurities include regioisomers (e.g., 5-HETE or 12-HETE derivatives) and oxidation products, such as 15-oxo-HETE Ethanolamide.[5]
Q3: Why is chiral chromatography necessary for purity assessment?
A3: this compound and 15(R)-HETE Ethanolamide are enantiomers, meaning they have identical physical properties (mass, chemical formula) in a non-chiral environment and will not be separated by standard reverse-phase HPLC. Chiral chromatography uses a stationary phase that can differentially interact with each enantiomer, allowing for their separation and quantification.[7] This is crucial because the biological activities of the (S) and (R) enantiomers can differ significantly.
Q4: Can I get a quick estimate of purity without using HPLC?
A4: A preliminary check can be done using UV spectrophotometry. This compound has a conjugated diene structure that results in a characteristic UV absorbance maximum (λmax) at approximately 236 nm in ethanol.[5][6][8] A significant shift in this wavelength or a distorted peak shape could suggest the presence of impurities or degradation. However, this method cannot distinguish between enantiomers.
Q5: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A5: In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at m/z 364.5. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 362.5. The molecular weight of this compound is 363.5 g/mol .[6]
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol is designed to separate and quantify the 15(S) and 15(R) enantiomers of HETE Ethanolamide.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade n-hexane, isopropanol, and acetic acid
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[1]
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol:acetic acid (95:5:0.1, v/v/v). Optimize the ratio to achieve baseline separation.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 10 µL
-
Detection: UV at 236 nm[5]
3. Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound standard to an appropriate concentration (e.g., 10 µg/mL) in the mobile phase.
-
Injection and Data Acquisition: Inject the diluted sample and record the chromatogram for a sufficient time to allow for the elution of both potential enantiomers.
-
Data Analysis: Integrate the peak areas for this compound and any peak corresponding to 15(R)-HETE Ethanolamide. Calculate the enantiomeric purity as: % Purity = [Area(S) / (Area(S) + Area(R))] x 100
Protocol 2: LC-MS/MS for Identity Confirmation and Impurity Profiling
This protocol confirms the chemical identity of the main peak and identifies potential impurities.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade water, acetonitrile, and formic acid
-
C18 Reverse-Phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
-
LC-MS/MS system with an ESI source
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Ionization Mode: ESI Positive and Negative
-
MS Analysis:
-
Full Scan (for impurity discovery): Scan m/z range 100-500.
-
Product Ion Scan (for identity confirmation): Select the parent ion (m/z 364.5 in positive mode or 362.5 in negative mode) and fragment it. A characteristic fragment in positive mode for N-acylethanolamines is the loss of the ethanolamine (B43304) head group, resulting in a fragment at m/z 62.[2]
-
3. Procedure:
-
Sample Preparation: Dilute the standard in the initial mobile phase (50:50 A:B).
-
Injection and Data Acquisition: Inject the sample and acquire data in both full scan and product ion scan modes.
-
Data Analysis:
-
Confirm the retention time and mass spectrum of the main peak against a reference standard if available.
-
Examine the full scan data for other m/z values that may correspond to impurities (e.g., m/z 361.5 for the oxidized form).
-
Verify the fragmentation pattern in the product ion scan to confirm the structure of this compound.
-
Visualizations
Caption: General workflow for assessing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
dealing with non-specific binding of 15(S)-HETE Ethanolamide in assays
Welcome to the technical support center for assays involving 15(S)-HETE Ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is an ethanolamide of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a bioactive lipid mediator derived from arachidonic acid.[1][2] Like other lipids, its hydrophobic nature can cause it to bind non-specifically to plastic surfaces, such as polystyrene microplates, and to other proteins in the assay, which can lead to high background and inaccurate results.[3][4]
Q2: What are the primary causes of high non-specific binding (NSB) in my this compound assay?
High non-specific binding in an immunoassay can obscure results and reduce sensitivity.[3] The main causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied hydrophobic sites on the microplate wells.[3]
-
Hydrophobic Interactions: As a lipid, this compound can non-specifically adhere to the polystyrene surface of the assay plate.[3][4]
-
Suboptimal Antibody Concentration: If the concentration of the primary or secondary antibody is too high, it can lead to binding at sites other than the target antigen.[3]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to a high background signal.[3]
-
Matrix Effects: Components within complex biological samples (e.g., plasma, serum, tissue homogenates) can interfere with antibody-antigen binding.[3][5]
Q3: What is a blocking agent and which one should I use?
A blocking agent is used to saturate all unoccupied binding sites on the solid phase (e.g., microplate well) to prevent the non-specific binding of subsequent reagents.[6][7] For lipid-based analytes like this compound, protein-based blockers are commonly used. Bovine Serum Albumin (BSA) and non-fat dry milk are standard choices.[3] Casein has also been shown to be a very effective blocking agent, sometimes superior to BSA or gelatin.[8] For challenging applications, specialized commercial blocking solutions, including peptide-based or animal-free options, are also available.[7]
Q4: How can I improve the signal-to-noise ratio in my assay?
Improving the signal-to-noise ratio involves both increasing the specific signal and decreasing the background (non-specific binding). This can be achieved by:
-
Optimizing Blocking: Experiment with different blocking agents and concentrations.[3] Adding a non-ionic surfactant like Tween-20 (typically 0.05% v/v) to the blocking and wash buffers can help reduce hydrophobic interactions.[3]
-
Titrating Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and detection antibodies to maximize the specific signal while minimizing background.
-
Enhancing Wash Steps: Increase the number of washes or the duration of soaking steps during washes to more effectively remove unbound reagents.[9]
-
Sample Purification: For complex biological samples, consider using solid-phase extraction (SPE) to purify and concentrate your analyte before the assay.[5][10]
Troubleshooting Guide: Non-Specific Binding
This guide provides solutions to common problems encountered with this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal Across the Entire Plate | Ineffective Blocking: The blocking buffer is not adequately covering the well surface.[3] | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[3] Consider switching to a different blocker like casein or a commercial solution.[7][8] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the blocking buffer.[3] |
| Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically.[3] | Perform a checkerboard titration to find the optimal antibody concentrations that yield the best signal-to-noise ratio. | |
| Insufficient Washing: Unbound antibodies or other reagents are not being fully removed.[3] | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure wash buffer is effectively aspirated between steps.[9] | |
| Poor Standard Curve or Low Sensitivity | Analyte Adsorption to Surfaces: The hydrophobic analyte is binding to pipette tips and tubes. | Use low-retention plasticware or siliconized glass tubes. Pre-coating tubes and tips with a BSA solution can also help. |
| Matrix Interference: Components in the biological sample are interfering with the assay.[3] | Purify the sample using Solid-Phase Extraction (SPE) prior to analysis.[5][10] Diluting the sample may also reduce matrix effects.[9] | |
| Inconsistent Results Between Replicate Wells | Incomplete Blocking: Uneven coating of the blocking agent across the plate. | Ensure the entire surface of each well is covered with blocking buffer and incubate for the recommended time and temperature. |
| Pipetting Inaccuracy: Variation in reagent volumes added to wells. | Use calibrated pipettes and proper pipetting technique. Ensure all reagents are at room temperature before use to avoid viscosity changes.[11] | |
| "Edge Effect": Wells at the edge of the plate show different results due to temperature gradients or evaporation. | Avoid using the outermost wells of the plate. Ensure the plate is sealed properly during incubations to prevent evaporation.[9] |
Quantitative Data Summary
The choice of blocking agent is critical for minimizing non-specific binding. The following table summarizes the relative effectiveness of common blocking strategies.
| Blocking Strategy | Typical Concentration | Key Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in buffer (e.g., PBS) | Inexpensive and widely available.[12] | Can be a source of variability between lots. |
| Non-Fat Dry Milk | 1-5% in buffer | Very effective at blocking non-specific sites and is cost-effective. | May contain endogenous enzymes (e.g., phosphatases) that can interfere with some detection systems. Not recommended for biotin-avidin systems. |
| Casein | 1% in buffer | Often more effective than BSA or gelatin at reducing high background.[8] | Can be used in buffers with antimicrobial agents like Thimerosal for improved performance.[8] |
| Commercial Blockers (Peptide, Synthetic) | Varies by manufacturer | High batch-to-batch consistency and often animal-origin free.[7] | Generally more expensive than traditional protein blockers. |
| Addition of Tween-20 | 0.05% (v/v) | Reduces hydrophobic interactions, which is critical for lipid analytes. | Should be added to wash buffers and sometimes to blocking/antibody diluent buffers. |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound with Minimized NSB
This protocol provides a general framework for a competitive ELISA, incorporating best practices to reduce non-specific binding.
-
Coating: Coat a high-binding 96-well microplate with a capture antibody or a this compound conjugate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3 times with Wash Buffer (e.g., PBS containing 0.05% Tween-20).[3]
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1-3% BSA in PBS) to each well.[3] Incubate for 2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.
-
Washing: Aspirate the blocking solution and wash the wells 3 times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of your standards or purified samples to the appropriate wells. Immediately add 50 µL of a fixed concentration of HRP-conjugated this compound. Incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the solution and wash the wells 5 times with Wash Buffer, including a 30-second soak time for each wash to improve removal of unbound reagents.[9]
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm. The signal will be inversely proportional to the amount of this compound in the sample.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
This protocol is for extracting eicosanoids like this compound from biological fluids (e.g., plasma, serum) to reduce matrix effects.[5][10]
-
Sample Preparation: Acidify 1 mL of plasma or serum to a pH of ~3.5 with 2M formic or hydrochloric acid.[3][5] This step is crucial for protonating the analyte for efficient binding to the C18 cartridge.
-
Cartridge Conditioning: Prepare a C18 SPE cartridge by washing it with 5 mL of methanol (B129727), followed by 5 mL of deionized water.[10]
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove less hydrophobic impurities.[3]
-
Wash the cartridge with 5 mL of hexane (B92381) to remove neutral lipids.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of a more nonpolar solvent like ethyl acetate (B1210297) or methyl formate.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of your assay buffer for analysis.[3]
Visualizations
Signaling Pathways of 15(S)-HETE
15(S)-HETE, the parent compound of this compound, is known to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
Caption: Simplified signaling pathways initiated by 15(S)-HETE.[13][14][15][16]
Experimental Workflow for Troubleshooting NSB
This workflow outlines a logical sequence of steps to diagnose and resolve issues with non-specific binding in an immunoassay for this compound.
Caption: A systematic workflow for troubleshooting non-specific binding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. Blockers [bocascientific.com]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 15(S)-HETE Ethanolamide Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-HETE Ethanolamide enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic assays involving the hydrolysis of this compound?
A1: The primary enzyme responsible for the hydrolysis of fatty acid ethanolamides, including this compound, is Fatty Acid Amide Hydrolase (FAAH). Published studies on FAAH activity consistently report an optimal pH in the range of 8.0 to 9.0.[1] Therefore, it is recommended to use a buffer system that maintains a pH within this alkaline range to ensure maximal enzyme activity.
Q2: Which buffer system is most suitable for this compound enzymatic assays?
A2: A borate (B1201080) buffer (0.2 M, pH 9.0) is a commonly used and effective buffer system for lipoxygenase and other related enzymatic assays involving fatty acid derivatives. Tris-HCl buffer at a pH of 8.0-9.0 is also a suitable alternative. The choice of buffer can be tested to determine the best performance for your specific experimental setup.
Q3: How can I minimize substrate (this compound) precipitation in my aqueous assay buffer?
A3: this compound is a lipophilic molecule with limited solubility in aqueous solutions. To improve its solubility and prevent precipitation, it is recommended to first dissolve it in an organic solvent such as ethanol (B145695) or DMSO. This stock solution can then be diluted into the assay buffer. For a final concentration, a small percentage of the organic solvent in the total assay volume is generally well-tolerated by the enzyme. For example, a final concentration of 1% DMSO is often used. Additionally, the inclusion of a non-ionic detergent can help to maintain the substrate in solution.
Q4: What type of detergent should I use in my assay, and at what concentration?
A4: To minimize enzyme denaturation, non-ionic or zwitterionic detergents are preferable to ionic detergents like SDS. Triton X-100 or Tween-20 at a low concentration (e.g., 0.01% to 0.1%) can be effective in solubilizing the lipid substrate without significantly impacting enzyme activity. It is crucial to determine the optimal detergent concentration empirically, as high concentrations can interfere with the assay and inhibit the enzyme.
Q5: What are the primary signaling pathways activated by this compound?
A5: this compound is an analog of the endocannabinoid anandamide (B1667382) and is known to interact with the endocannabinoid system. It is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide.[2][3] Additionally, it acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide.[2] Its precursor, 15(S)-HETE, is known to exert effects through Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δ, and may also modulate the PI3K/Akt/mTOR and inducible nitric oxide synthase (iNOS) signaling pathways.[4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the assay buffer is outside the optimal range for the enzyme (e.g., FAAH). | Prepare fresh assay buffer and verify the pH is between 8.0 and 9.0. |
| Enzyme Degradation: The enzyme has lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. | |
| Substrate Precipitation: this compound has precipitated out of the aqueous buffer. | Ensure the substrate is fully dissolved in an organic solvent before diluting into the assay buffer. Consider adding a non-ionic detergent like Triton X-100 (0.01-0.1%) to the buffer. | |
| Inhibitory Components in Sample: The sample being tested contains inhibitors of the enzyme. | Run a control with a known amount of purified enzyme to ensure the assay components are working. If the control works, consider sample purification steps to remove potential inhibitors. | |
| High Background Signal | Substrate Auto-hydrolysis: The substrate is breaking down non-enzymatically. | Run a no-enzyme control (substrate in assay buffer) to quantify the rate of auto-hydrolysis and subtract this from the sample readings. |
| Contaminated Reagents: Assay buffer or other reagents are contaminated. | Prepare fresh reagents and use sterile, high-purity water. | |
| Detergent Interference: The detergent concentration is too high, causing interference with the detection method. | Titrate the detergent concentration to find the lowest effective concentration that maintains substrate solubility without interfering with the assay signal. | |
| Inconsistent or Irreproducible Results | Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents are being added. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Temperature Fluctuations: The assay is not being performed at a consistent temperature. | Use a temperature-controlled plate reader or water bath to ensure a stable reaction temperature. | |
| Incomplete Mixing: Reagents are not being mixed thoroughly upon addition. | Gently mix the contents of the wells after the addition of each reagent. Avoid introducing bubbles. |
Experimental Protocols
Protocol 1: In Vitro FAAH Hydrolysis Assay for this compound
This protocol describes a method to measure the enzymatic hydrolysis of this compound by FAAH using LC-MS/MS to detect the formation of the product, 15(S)-HETE.
Materials:
-
This compound
-
Recombinant human FAAH
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.05% Triton X-100
-
Stop Solution: Acetonitrile containing an internal standard (e.g., 15(S)-HETE-d8)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in ethanol to a concentration of 1 mM.
-
Prepare Enzyme Solution: Dilute recombinant FAAH in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
In a 96-well plate, add 90 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the this compound stock solution (or vehicle control) to each well.
-
Incubate at 37°C for the desired reaction time (e.g., 30 minutes).
-
-
Stop Reaction: Add 100 µL of ice-cold Stop Solution to each well.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze for the presence of 15(S)-HETE and the internal standard.
Data Analysis: Quantify the amount of 15(S)-HETE produced by comparing the peak area ratio of 15(S)-HETE to the internal standard against a standard curve of known 15(S)-HETE concentrations.
Protocol 2: 15-Lipoxygenase (15-LOX) Activity Assay for the Synthesis of 15(S)-HETE
This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of the conjugated diene in 15(S)-HpETE, the precursor of 15(S)-HETE, which absorbs light at 234 nm.
Materials:
-
Arachidonic Acid (substrate)
-
Soybean Lipoxidase (15-LOX)
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Substrate Solution: Dissolve arachidonic acid in ethanol and then dilute in the Assay Buffer to a final concentration of 100 µM.
-
Prepare Enzyme Solution: Dissolve 15-LOX in ice-cold Assay Buffer to a suitable working concentration.
-
Assay Measurement:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
To a quartz cuvette, add 950 µL of the Substrate Solution.
-
Blank the spectrophotometer with this solution.
-
To start the reaction, add 50 µL of the Enzyme Solution to the cuvette, mix by gentle inversion.
-
Immediately begin recording the absorbance at 234 nm every 15 seconds for 5 minutes.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of the conjugated diene product.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15(S)-HETE Ethanolamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the interpretation of 15(S)-HETE Ethanolamide mass spectra. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound, also known as 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA or 15(S)-HAEA), is a bioactive lipid mediator. It is a metabolite of anandamide (B1667382) (arachidonoyl ethanolamide), an endogenous cannabinoid.[1] The molecular formula for this compound is C₂₂H₃₇NO₃, and its monoisotopic mass is approximately 363.277 g/mol .[1]
Q2: How is this compound typically ionized in mass spectrometry?
A2: For LC-MS/MS analysis, this compound, like other N-acylethanolamines (NAEs), is typically analyzed using electrospray ionization (ESI) in the positive ion mode. In this mode, it readily forms a protonated molecule, [M+H]⁺.
Q3: What are the expected major fragment ions for this compound in tandem mass spectrometry (MS/MS)?
-
m/z 62.1 : This fragment corresponds to the protonated ethanolamine (B43304) headgroup ([HO-CH₂-CH₂-NH₃]⁺). Its presence is a strong indicator of an N-acylethanolamine structure.
-
m/z 44.1 : This fragment arises from the further fragmentation of the ethanolamine group, representing [CH₂=NH-CH₂]⁺ or a related isomer.
-
Fragments related to the fatty acid chain : Cleavage along the fatty acid backbone will produce a series of hydrocarbon fragments. Specific fragments resulting from cleavage near the hydroxyl group and double bonds on the C20 fatty acid chain are also anticipated. For instance, fragmentation of the related compound 15(S)-HETE (in negative mode) often yields a product ion at m/z 175, which results from cleavage adjacent to the hydroxyl group. Similar cleavages can be expected for this compound.
Interpretation of Mass Spectra
The mass spectrum of this compound will be characterized by the protonated molecule [M+H]⁺ at approximately m/z 364.3. Upon collision-induced dissociation (CID), the most informative fragments will be those arising from the cleavage of the amide bond and fragmentation of the ethanolamide headgroup, leading to the characteristic ions at m/z 62.1 and 44.1. The presence of these ions confirms the N-acylethanolamine class of the molecule. Further fragmentation of the fatty acid chain can help to localize the position of the hydroxyl group and the double bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Improper Ionization Mode: Analyzing in negative ion mode instead of the optimal positive ion mode. | Solution: Ensure the mass spectrometer is set to positive electrospray ionization (ESI+) mode for the analysis of N-acylethanolamines. |
| Suboptimal MS Parameters: Incorrect declustering potential, collision energy, or source temperature. | Solution: Optimize MS parameters by infusing a standard solution of this compound or a related NAE to determine the ideal settings for your instrument. | |
| Ion Suppression: Co-eluting compounds from the biological matrix, such as phospholipids, can interfere with the ionization of the target analyte. | Solution: Improve sample cleanup using solid-phase extraction (SPE). Optimize the chromatographic separation to resolve this compound from interfering matrix components. | |
| Poor Peak Shape | Column Contamination: Buildup of matrix components on the analytical column. | Solution: Implement a column wash step after each run or periodically flush the column with a strong solvent. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte. | Solution: For reversed-phase chromatography of NAEs, mobile phases consisting of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or acetic acid are commonly used. Ensure proper mobile phase preparation and pH. | |
| Inconsistent Retention Time | Column Temperature Fluctuations: Variations in the ambient temperature can affect retention time. | Solution: Use a column oven to maintain a consistent temperature throughout the analysis. |
| LC System Leaks: Leaks in the LC system can cause pressure fluctuations and lead to shifts in retention time. | Solution: Regularly check for and repair any leaks in the LC system. | |
| Presence of Unexpected Adducts | Contaminants in Solvents or Glassware: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common due to contamination. | Solution: Use high-purity LC-MS grade solvents and meticulously clean all glassware. The presence of these adducts can sometimes be used to confirm the molecular weight of the analyte. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from biological fluids like plasma or serum.
-
Sample Pre-treatment: To 200 µL of the biological sample, add an appropriate internal standard (e.g., 15(S)-HETE-d8 Ethanolamide).
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | +4500 to +5500 V |
| Source Temperature | 350-500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z 364.3 ([M+H]⁺) |
| Product Ions | m/z 62.1, m/z 44.1, and ions specific to the fatty acid chain |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 15(S)-HETE
15(S)-HETE, the parent compound of this compound, is known to activate several downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and inflammation.
References
Technical Support Center: 15(S)-HETE Ethanolamide Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the extraction of 15(S)-HETE Ethanolamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts during this compound extraction?
A1: Artifacts during the extraction of this compound and other lipid mediators can arise from several sources. The primary culprits include:
-
Oxidation: Due to its polyunsaturated structure, this compound is susceptible to non-enzymatic oxidation, which can be initiated by exposure to air, light, or trace metal ions.[1][2]
-
Solvent-Related Artifacts: Impurities in solvents, such as phosgene (B1210022) in improperly stored chloroform (B151607), can react with lipids.[3][4][5] Additionally, the use of alcohols like methanol (B129727) or ethanol (B145695) can lead to the formation of methyl or ethyl ether artifacts.[3][6]
-
Enzymatic Degradation: Endogenous enzymes such as lipases and fatty acid amide hydrolase (FAAH) in the biological sample can degrade this compound if not properly inactivated during sample collection and processing.[2][7][8]
-
pH- and Temperature-Induced Degradation: Extremes in pH and high temperatures during extraction or solvent evaporation can lead to the degradation of lipids.[2][3]
Q2: How can I prevent the oxidation of this compound during extraction?
A2: To minimize oxidation, it is crucial to handle samples with care throughout the extraction process. Key preventive measures include:
-
Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[1][3][9]
-
Working under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2][3]
-
Storing lipid extracts at -80°C under an inert atmosphere.[1][2]
Q3: Which extraction method is best suited for this compound?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for isolating this compound. The choice depends on the sample matrix, desired purity, and available equipment.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer techniques are widely used for total lipid extraction.[10][11] They are robust but may require further cleanup steps to isolate specific lipid classes.
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to isolate and concentrate N-acylethanolamines and other eicosanoids from complex biological matrices.[12][13][14] C18 or polymeric SPE cartridges are commonly used for this purpose.[13][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete extraction from the sample matrix. | Optimize the solvent-to-sample ratio; for LLE, a 20-fold volume of solvent is recommended for tissues.[10] Ensure thorough homogenization and agitation. |
| Loss of analyte during phase separation in LLE. | Centrifuge at a low speed (e.g., 1000-2000 x g) to achieve clear phase separation.[3] Carefully aspirate the desired phase. | |
| Inefficient elution from the SPE cartridge. | Ensure the SPE cartridge is properly conditioned. Optimize the elution solvent; a mixture of acetonitrile (B52724) and ethyl acetate (B1210297) (1:1, v/v) can be effective for NAEs.[12] Consider a soak step during elution to improve recovery.[16] | |
| Presence of Unexpected Peaks in Mass Spectrometry Data | Formation of solvent-derived artifacts (e.g., methyl or ethyl ethers). | Use fresh, high-purity solvents.[3][4] Consider using deuterated solvents as a control to identify solvent-derived adducts.[3] |
| In-source fragmentation during MS analysis. | Optimize mass spectrometer source conditions (e.g., temperature, voltage) to minimize fragmentation.[3] | |
| Contaminants from labware or SPE cartridges. | Use high-quality glass or polypropylene (B1209903) labware. Ensure SPE cartridges are from a reliable source and are properly conditioned.[5] | |
| High Variability Between Replicate Samples | Inconsistent sample handling and processing. | Standardize all steps of the protocol, including timing, temperatures, and volumes. Keep samples on ice whenever possible.[1] |
| Exogenous formation of eicosanoids during sample collection. | Add inhibitors like indomethacin (B1671933) to samples during collection to prevent enzymatic activity.[1][9] | |
| High volatility of extraction solvents affecting final volume. | Be mindful of the high volatility of solvents like MTBE and take measures to minimize evaporation.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on Bligh & Dyer Method
This protocol is suitable for the extraction of total lipids, including this compound, from biological samples with high water content.[3][11]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform (high purity)
-
Methanol (high purity)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Homogenization: For a sample containing 1 mL of water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 10-15 minutes.
-
Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.
-
Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic (chloroform) phase.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent and store at -80°C under an inert atmosphere.
Protocol 2: Solid-Phase Extraction (SPE) for N-Acylethanolamines
This protocol provides a method for the selective extraction and concentration of N-acylethanolamines, including this compound, from biological fluids.[12][13][17]
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Internal standard (e.g., deuterated this compound)
-
C18 or polymeric SPE cartridges
-
Methanol (high purity)
-
Water (high purity)
-
Acetonitrile (high purity)
-
Ethyl acetate (high purity)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the biological sample on ice. Spike the sample with an internal standard.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the sample, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.[13]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[13]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.[13]
-
Elution: Elute the N-acylethanolamines with 3 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.[12]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis, highlighting potential points of artifact introduction.
Caption: Logical relationships between common sources of artifacts and recommended preventive measures in lipid extraction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. specartridge.com [specartridge.com]
Validation & Comparative
A Comparative Analysis of 15(S)-HETE Ethanolamide and Anandamide Potency at CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two endogenous cannabinoid ligands, 15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) and Anandamide (B1667382) (AEA), at the cannabinoid type 1 (CB1) receptor. This document summarizes key quantitative data, outlines detailed experimental protocols for potency determination, and visualizes relevant biological pathways and workflows to support research and drug development efforts in the endocannabinoid field.
Data Presentation: Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Based on available data, anandamide demonstrates a significantly higher binding affinity for the CB1 receptor compared to this compound.
| Compound | Ki at CB1 Receptor (nM) | Reference |
| Anandamide (AEA) | 90 | [1] |
| This compound | 600 | [1] |
Note: While binding affinity (Ki) is a crucial parameter, it does not fully describe the functional activity of a ligand (i.e., its ability to activate the receptor and elicit a biological response). Functional potency is typically determined by parameters such as EC50 (the concentration of a ligand that produces 50% of the maximal response) and Emax (the maximum response that can be elicited by the ligand). Despite a comprehensive literature search, specific EC50 and Emax values for this compound at the CB1 receptor were not found in the available scientific literature. Therefore, a direct comparison of functional potency with anandamide is not possible at this time. Anandamide is known to be a partial agonist at CB1 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of ligands at the CB1 receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor or from brain tissue (e.g., rat brain).
-
Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [3H]CP-55,940.
-
Test Compounds: this compound and Anandamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing CB1 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound (this compound or Anandamide).
-
50 µL of the radioligand ([3H]CP-55,940) at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor upon agonist binding. It is a direct measure of the functional consequences of receptor activation.
Materials:
-
Receptor Source: Membranes from cells expressing CB1 receptors or brain tissue.
-
Radioligand: [35S]GTPγS.
-
Test Compounds: this compound and Anandamide.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes with GDP (typically 10-30 µM) on ice for at least 15 minutes to ensure that the G proteins are in their inactive, GDP-bound state.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Various concentrations of the test compound.
-
The membrane preparation.
-
-
Initiation of Reaction: Add [35S]GTPγS (typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Activation
Caption: CB1 receptor activation by an agonist leads to the inhibition of adenylyl cyclase.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining ligand binding affinity using a radioligand competition assay.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for assessing agonist-induced G-protein activation via [35S]GTPγS binding.
References
A Comparative Analysis of FAAH Inhibition Kinetics: 15(S)-HETE Ethanolamide Versus Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide and anandamide (B1667382) in their interaction with Fatty Acid Amide Hydrolase (FAAH). This document is intended to serve as a valuable resource for researchers in the fields of endocannabinoid signaling, pharmacology, and drug discovery.
Introduction
Anandamide (AEA) is a well-characterized endocannabinoid that is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2]. The inhibition of FAAH is a key therapeutic strategy for potentiating the endogenous effects of anandamide, which has implications for pain, inflammation, and neuropsychiatric disorders. 15(S)-HETE ethanolamide is a metabolite of anandamide, and while it is known to inhibit FAAH, a detailed quantitative comparison of its inhibition kinetics with that of anandamide is crucial for understanding its potential physiological and pharmacological roles.
Quantitative Comparison of FAAH Interaction
| Compound | Interaction with FAAH | Kinetic Parameter | Value | Species/Source |
| Anandamide (AEA) | Substrate | K_m_ | 2.4 µM | Not Specified[3] |
| K_m_ | 25.3 ± 14.2 µM | HeLa cell homogenates expressing FLAT | ||
| This compound | Inhibitor | - | Data not available | - |
Note: The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.
Signaling Pathways
The signaling pathways of anandamide and this compound are distinct, reflecting their different primary targets and downstream effects.
Anandamide Signaling Pathway
Anandamide primarily exerts its effects through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. Its signaling is terminated by cellular uptake and subsequent hydrolysis by FAAH.
Caption: Anandamide signaling pathway.
This compound Signaling Pathway
The signaling pathway of this compound is less well-defined than that of anandamide. It is known to be a less potent agonist at CB1 receptors compared to anandamide. The primary signaling actions of its parent compound, 15(S)-HETE, involve the activation of the PI3K/Akt/mTOR pathway, which is crucial for processes like angiogenesis.
Caption: this compound signaling pathway.
Experimental Protocols
The determination of FAAH inhibition kinetics is essential for characterizing the potency of compounds like this compound. A standard experimental workflow for an in vitro FAAH inhibition assay is outlined below.
In Vitro FAAH Inhibition Assay Workflow
This workflow describes the key steps to determine the IC50 and subsequently the Ki of a test compound for FAAH.
Caption: Experimental workflow for FAAH inhibition assay.
Detailed Methodologies
Materials:
-
Recombinant human or rat FAAH
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound) and reference compound (Anandamide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and anandamide in the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or vehicle control.
-
Pre-incubation (for irreversible inhibitors): Incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
If determining the Ki value for a competitive inhibitor, perform the assay at various substrate concentrations and use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Conclusion
This guide provides a comparative overview of the interaction of this compound and anandamide with FAAH. While anandamide is a well-established substrate for FAAH, this compound acts as an inhibitor. A significant knowledge gap exists regarding the precise kinetic parameters of FAAH inhibition by this compound. Further experimental studies are required to determine its IC50 and Ki values to fully elucidate its pharmacological profile and potential as a modulator of the endocannabinoid system. The provided experimental protocols offer a framework for conducting such investigations. The distinct signaling pathways of these two molecules suggest they may have different physiological and therapeutic implications.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
A Comparative Guide to the Signaling Pathways of 15(S)-HETE Ethanolamide and 2-AG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of two distinct endogenous lipid mediators: 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) and 2-arachidonoylglycerol (B1664049) (2-AG). While both molecules are derived from fatty acids and are involved in cellular signaling, they exhibit differential effects on key pathways, primarily through their interactions with cannabinoid receptors and other cellular targets. This document summarizes their known signaling mechanisms, presents available quantitative data for comparison, and details relevant experimental protocols.
Overview of Signaling Pathways
2-Arachidonoylglycerol (2-AG) is a well-characterized endocannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by 2-AG, primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. Furthermore, 2-AG-mediated signaling activates the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
In contrast, 15(S)-HETE Ethanolamide (15(S)-HETE-EA) is a less-studied lipid mediator. It is known to be a less potent agonist at the CB1 receptor compared to the endocannabinoid anandamide. Some evidence suggests that the biological effects of 15(S)-HETE-EA may, in part, be mediated by its hydrolysis to 15(S)-HETE.[2] The parent compound, 15(S)-HETE, has been shown to activate signaling pathways independent of the canonical cannabinoid receptors, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the ERK1/2 pathway.
Quantitative Data Comparison
Direct comparative studies providing quantitative data on the differential effects of 15(S)-HETE-EA and 2-AG are limited. The following table summarizes available data on their binding affinities for cannabinoid receptors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Ligand | Receptor | Binding Affinity (Ki) | Species | Reference |
| 2-AG | CB1 | 472 ± 107 nM | Rat | |
| CB2 | 1400 ± 200 nM | Human | ||
| 15(S)-HETE-EA | CB1 | ~600 nM | Not Specified |
Signaling Pathway Diagrams
To visualize the distinct and overlapping signaling cascades of 2-AG and 15(S)-HETE-EA, the following diagrams are provided.
Experimental Protocols
To facilitate further research and direct comparison of these two signaling molecules, detailed methodologies for key experiments are provided below.
Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS)
This assay measures the functional activation of G-protein coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors (e.g., CHO-CB1, HEK-CB2)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Test compounds: 2-AG and 15(S)-HETE-EA
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
Procedure:
-
Prepare cell membranes from receptor-expressing cells by homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
GDP (final concentration 10 µM)
-
Cell membranes (10-20 µg protein/well)
-
Test compounds (2-AG or 15(S)-HETE-EA) at various concentrations.
-
[³⁵S]GTPγS (final concentration 0.1 nM)
-
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
3-isobutyl-1-methylxanthine (IBMX)
-
Test compounds: 2-AG and 15(S)-HETE-EA
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
Procedure:
-
Seed the receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
-
Add the test compounds (2-AG or 15(S)-HETE-EA) at various concentrations and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (final concentration 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the activation of the ERK1/2 signaling pathway by measuring the level of phosphorylated ERK1/2.
Materials:
-
Cell line of interest (e.g., HEK293, CHO)
-
Serum-free cell culture medium
-
Test compounds: 2-AG and 15(S)-HETE-EA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of 2-AG or 15(S)-HETE-EA for a specified time (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Conclusion
2-AG is a well-established full agonist of both CB1 and CB2 receptors, initiating a signaling cascade that involves the inhibition of adenylyl cyclase and activation of the MAPK pathway. The signaling profile of 15(S)-HETE-EA is less defined. While it exhibits weak agonism at the CB1 receptor, its biological activity may also be attributed to its hydrolysis product, 15(S)-HETE, which can activate PI3K/Akt and ERK signaling pathways. Further direct comparative studies are necessary to fully elucidate the differential signaling mechanisms of these two lipid mediators and to determine their respective physiological and pathological roles. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
A Comparative Analysis of the Metabolic Stability of 15(S)-HETE Ethanolamide and Other Endocannabinoids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the metabolic stability of 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA] in comparison to the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), reveals significant differences in their susceptibility to enzymatic degradation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.
The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in a myriad of physiological processes. The signaling activity of its key lipid messengers, AEA and 2-AG, is tightly regulated by their metabolic breakdown. This process is primarily mediated by the enzymes Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG. 15(S)-HETE-EA, a derivative of anandamide, is also subject to this metabolic regulation, and understanding its stability is vital for assessing its potential physiological roles and therapeutic applications.
Comparative Metabolic Stability: A Quantitative Overview
The metabolic stability of these endocannabinoids is determined by their susceptibility to enzymatic hydrolysis. This is often quantified by the Michaelis-Menten kinetic parameters, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum rate of reaction), which together provide an indication of the enzyme's efficiency in metabolizing the substrate.
| Endocannabinoid | Primary Degrading Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Relative Stability |
| Anandamide (AEA) | FAAH | ~2.4-10 | ~4.5-12 | Baseline |
| 15(S)-HETE Ethanolamide | FAAH | Data not available | Data not available | Potentially Higher |
| 2-Arachidonoylglycerol (2-AG) | MAGL | ~5-15 | ~1000-1500 | Lower |
Enzymatic Degradation Pathways
The metabolic breakdown of these endocannabinoids is a critical step in terminating their signaling. The primary enzymatic pathways are illustrated below.
Experimental Protocols
To provide a clear understanding of how the metabolic stability of these compounds is assessed, detailed methodologies for the key enzymatic assays are outlined below.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
Objective: To measure the rate of hydrolysis of N-acylethanolamines (like AEA and 15(S)-HETE-EA) by FAAH.
Principle: This assay typically employs a fluorogenic substrate that, upon cleavage by FAAH, releases a fluorescent product. The rate of increase in fluorescence is directly proportional to the FAAH activity.
Materials:
-
Recombinant FAAH or tissue/cell homogenate containing FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Test compounds (AEA, 15(S)-HETE-EA)
-
96-well microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of a 96-well plate.
-
Add the different concentrations of the test compounds to the wells.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Monoacylglycerol Lipase (MAGL) Activity Assay
Objective: To measure the rate of hydrolysis of 2-AG by MAGL.
Principle: Similar to the FAAH assay, a common method for measuring MAGL activity involves a fluorogenic substrate. Alternatively, colorimetric assays or methods based on the detection of the product (arachidonic acid) using chromatography can be employed.
Materials:
-
Recombinant MAGL or tissue/cell homogenate containing MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate (B1210297) or a specific 2-AG analog)
-
Test compound (2-AG)
-
96-well microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of 2-AG in the assay buffer.
-
Add a fixed amount of MAGL enzyme to each well of a 96-well plate.
-
Add the different concentrations of 2-AG to the wells.
-
Initiate the reaction by adding the fluorogenic or chromogenic substrate.
-
Measure the change in fluorescence or absorbance over time.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described for the FAAH assay.
Signaling Pathways of Endocannabinoids
The biological effects of these endocannabinoids are mediated through their interaction with cannabinoid receptors (CB1 and CB2) and other cellular targets. The general signaling cascade initiated by these lipids is depicted below.
Conclusion
The metabolic stability of endocannabinoids is a key determinant of their signaling duration and intensity. While anandamide and 2-arachidonoylglycerol have well-characterized metabolic pathways, the quantitative aspects of this compound degradation by FAAH remain an area for further investigation. The available evidence suggests that 15(S)-HETE-EA may be more metabolically stable than anandamide, a property that could have significant implications for its physiological functions and therapeutic potential. The experimental protocols provided herein offer a standardized approach for researchers to further elucidate the metabolic profiles of these important signaling lipids.
A Comparative Guide to the Validation of LC-MS/MS Methods for 15(S)-HETE Ethanolamide Quantification
For researchers, scientists, and drug development professionals engaged in the study of bioactive lipids, the accurate quantification of N-arachidonoylethanolamine (anandamide) metabolites is crucial for understanding their physiological and pathological roles. Among these, 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) has emerged as a significant signaling molecule. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its quantification, supported by experimental data and detailed protocols.
Introduction to 15(S)-HETE Ethanolamide
This compound is an oxidized metabolite of anandamide (B1667382), produced by the action of 15-lipoxygenase (15-LOX).[1] While it is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide, it has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[1] This suggests that 15(S)-HETE-EA may play a role in modulating the endocannabinoid system.
Signaling Pathway of this compound
The signaling cascade of this compound involves interaction with components of the endocannabinoid system. The following diagram illustrates its biosynthesis from anandamide and its subsequent downstream effects.
Comparative Analysis of LC-MS/MS Methods
The sensitive and selective nature of LC-MS/MS makes it the gold standard for the quantification of eicosanoids and related compounds in complex biological matrices.[2] While a singular, universally adopted method for this compound does not exist, this section compares key parameters from validated methods for structurally similar N-acylethanolamines and HETEs, providing a robust framework for method development and validation.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Typical Matrix | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Plasma, Serum, Urine, Cell Culture Media | High recovery and purity, removes matrix interferences effectively. | Can be more time-consuming and costly than LLE. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Plasma, Milk | Simple, rapid, and inexpensive. | May have lower recovery and be less effective at removing interferences compared to SPE. |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent. | Plasma, Serum | Very simple and fast. | Does not effectively remove other matrix components like phospholipids, leading to potential matrix effects. |
Table 2: Comparative LC-MS/MS Parameters for N-Acylethanolamines and HETEs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Chromatographic Column | Mobile Phase A | Mobile Phase B | Reference |
| 15-HETE-EA | 346 | 62 | ~20-30 | C18 (e.g., BEH C18) | 0.1% Acetic Acid in Water | Acetonitrile/Methanol (B129727) with 0.1% Acetic Acid | [1] |
| Anandamide (AEA) | 348.3 | 62.0 | ~20-30 | C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | [3][4] |
| 15(S)-HETE | 319.2 | 115 | ~20-25 | C18 | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Acetonitrile:Methanol (90:10) | [5] |
| 2-Arachidonoylglycerol (2-AG) | 379.3 | 287.3 | ~15-25 | C18 | Water with 5mM Ammonium Acetate & 0.25% Acetic Acid | Methanol with 5mM Ammonium Acetate & 0.25% Acetic Acid | [3] |
Note: The exact collision energy will need to be optimized for the specific instrument used.
Experimental Protocols
A robust and reproducible experimental workflow is paramount for accurate quantification. The following diagram and protocol outline a typical procedure for the analysis of this compound in biological samples.
Detailed Methodology: Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted from methods for similar analytes and should be validated for this compound.[5]
-
Sample Preparation:
-
To 200 µL of biological sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., 15(S)-HETE-d8 Ethanolamide in methanol).
-
Acidify the sample with a solution such as 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) to a final volume of 1 mL.[5]
-
Vortex the mixture briefly.
-
-
Solid-Phase Extraction:
-
Condition an Oasis® HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% acetic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
MS/MS Conditions:
-
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its suitability for its intended purpose.[7] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The quantification of this compound by LC-MS/MS is a critical tool for elucidating its biological functions. This guide provides a comparative framework of methodologies for its analysis. While specific parameters will require optimization and rigorous validation for the analyte and matrix of interest, the presented information serves as a comprehensive starting point for researchers in the field. The use of a well-validated LC-MS/MS method will ensure the generation of high-quality, reliable data, thereby advancing our understanding of the complex roles of anandamide metabolites in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cannabinoid Receptor Cross-Reactivity of 15(S)-HETE Ethanolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid receptor binding affinity of 15(S)-HETE Ethanolamide against the well-established endocannabinoid, Anandamide (AEA). The following sections present quantitative binding data, detailed experimental protocols for cannabinoid receptor binding assays, and visual representations of the key concepts and workflows to facilitate a clear understanding of the cross-reactivity profile of this lipid mediator.
Comparative Binding Affinities: this compound vs. Anandamide
The binding affinity of a compound to a receptor is a critical determinant of its potential biological activity. In the context of the endocannabinoid system, the affinity for cannabinoid receptor type 1 (CB1) and type 2 (CB2) dictates the potential for psychoactive and peripheral effects, respectively. Experimental data from competitive radioligand binding assays reveals a significantly lower affinity of this compound for the CB1 receptor compared to Anandamide.
| Compound | Receptor | Kᵢ (nM) | Relative Potency vs. Anandamide (CB1) |
| This compound | CB1 | 600[1] | ~6.7-fold weaker |
| Anandamide (AEA) | CB1 | 90[1] | - |
| This compound | CB2 | No significant binding observed[2] | - |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
These findings demonstrate that this compound is a significantly less potent ligand for the CB1 receptor than Anandamide[1]. Furthermore, studies have shown that this compound does not exhibit significant binding to the CB2 receptor, suggesting a high degree of selectivity for CB1, albeit with low affinity[2]. Specifically, its binding to rat brain CB1 receptors is only about 14-15% of that of Anandamide, and it shows no binding to human CB2 receptors expressed in CHO cells or to rat spleen CB2 receptors[2].
Experimental Protocols: Cannabinoid Receptor Binding Assay
The determination of cannabinoid receptor binding affinities is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Materials
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the cannabinoid receptor of interest (e.g., rat brain for CB1, transfected CHO or HEK293 cells for human CB1 or CB2).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope (e.g., [³H]CP-55,940).
-
Test Compound: this compound, Anandamide, or other compounds of interest.
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
General Procedure
-
Incubation: A mixture containing the receptor source, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand displaced by the test compound is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Cannabinoid Receptor Binding Comparison
Caption: Comparative binding affinities of ligands.
Experimental Workflow for Cannabinoid Receptor Binding Assay
Caption: Cannabinoid receptor binding assay workflow.
References
A Comparative Analysis of 15(S)-HETE Ethanolamide and 15(R)-HETE Ethanolamide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of the two stereoisomers of 15-hydroxyeicosatetraenoic acid ethanolamide: 15(S)-HETE Ethanolamide and 15(R)-HETE Ethanolamide. These compounds are ethanolamide derivatives of 15-HETE, a significant metabolite of arachidonic acid, and are of interest for their potential roles in various physiological and pathological processes. This document summarizes their known biological activities, presents available quantitative data, and provides detailed experimental protocols for key bioassays.
Comparative Bioactivity Data
While research into the bioactivity of this compound is more extensive, data for its 15(R) counterpart is less available. The following tables summarize the current understanding of their interactions with key biological targets.
| Compound | Target | Bioactivity | Quantitative Data |
| This compound | Cannabinoid Receptor 1 (CB1) | Ligand | K_i = 600 nM[1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Activity confirmed, specific IC_50 not available[1] | |
| 15(R)-HETE Ethanolamide | Cannabinoid Receptor 1 (CB1) | Unknown | No data available |
| Fatty Acid Amide Hydrolase (FAAH) | Unknown | No data available |
Note: this compound is noted to be less potent at the CB1 receptor than anandamide (B1667382) (AEA), which has a K_i of 90 nM[1].
The parent compounds, 15(S)-HETE and 15(R)-HETE, are known to be similarly potent agonists of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), which suggests that their ethanolamide derivatives may also interact with this class of nuclear receptors[3].
Signaling Pathways
The distinct bioactivities of this compound and the parent 15(R)-HETE suggest they may operate through different signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity of a test compound to cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
References
A Comparative Analysis of the Anti-inflammatory Effects of 15(S)-HETE Ethanolamide and Palmitoylethanolamide
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and experimental evaluation of 15(S)-HETE Ethanolamide and Palmitoylethanolamide.
In the landscape of endogenous lipid mediators with therapeutic potential, N-acylethanolamines have garnered significant attention for their roles in modulating inflammation and pain. Among these, Palmitoylethanolamide (PEA) is a well-studied compound with demonstrated anti-inflammatory efficacy. This guide provides a comparative analysis of the anti-inflammatory effects of PEA and 15(S)-hydroxyeicosatetraenoic acid ethanolamide [this compound], a structurally related N-acylethanolamine.
Due to a scarcity of direct experimental data on the anti-inflammatory properties of this compound, this comparison will draw upon the available research for its precursor acid, 15(S)-HETE, to infer its potential mechanisms and effects. It is crucial to note that this represents an indirect comparison, and further research is warranted to fully elucidate the specific anti-inflammatory profile of this compound.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the known anti-inflammatory effects of Palmitoylethanolamide and the inferred effects of this compound based on data from its precursor, 15(S)-HETE.
| Feature | Palmitoylethanolamide (PEA) | This compound (inferred from 15(S)-HETE) |
| Primary Anti-inflammatory Mechanism | Activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Potential activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1][2] |
| Effect on Pro-inflammatory Cytokines | Reduces levels of TNF-α and IL-1β[3] | 15(S)-HETE has been shown to inhibit IL-1β-induced inflammation[2][4] |
| Effect on NF-κB Signaling | Inhibits NF-κB activation[5] | 15(S)-HETE has been shown to inhibit NF-κB induction[1] |
| Effect on Immune Cell Migration | Reduces neutrophil and mast cell infiltration | 15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration[6] |
| Receptor Interactions | GPR55, TRPV1 (indirectly) | Less potent than anandamide (B1667382) at the CB1 receptor[7] |
Signaling Pathways
The anti-inflammatory actions of these compounds are mediated through distinct signaling pathways.
Palmitoylethanolamide (PEA) Signaling Pathway
PEA primarily exerts its anti-inflammatory effects through the activation of PPAR-α. Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) on target genes. This leads to the downregulation of pro-inflammatory gene expression.
Inferred this compound Signaling Pathway
Based on studies of its precursor, 15(S)-HETE, it is hypothesized that this compound may exert anti-inflammatory effects through the activation of PPAR-γ. Similar to PPAR-α, activated PPAR-γ would form a heterodimer with RXR and modulate the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
This protocol describes the quantification of TNF-α and IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow:
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific to the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve[8][9].
NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay quantifies the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on coverslips or in imaging plates and treated with the test compounds and/or an inflammatory stimulus (e.g., LPS).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI or Hoechst).
-
Imaging and Analysis: Images are acquired using a fluorescence microscope or a high-content imaging system. The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the nuclear-to-cytoplasmic ratio, which indicates the extent of translocation[1][10].
PPARγ Transactivation Assay
This reporter gene assay measures the activation of PPARγ by a test compound.
Methodology:
-
Cell Transfection: Host cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.
-
Cell Treatment: Transfected cells are treated with the test compounds.
-
Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Measurement: The resulting luminescence, which is proportional to the transcriptional activity of PPARγ, is measured using a luminometer[11][12].
Conclusion
Palmitoylethanolamide is a well-characterized anti-inflammatory agent with a clear mechanism of action primarily through PPAR-α activation. It has demonstrated efficacy in reducing pro-inflammatory cytokines and inhibiting the NF-κB pathway.
The anti-inflammatory profile of this compound is less defined. Based on the activity of its precursor, 15(S)-HETE, it is plausible that it may exert anti-inflammatory effects through PPAR-γ activation and by inhibiting immune cell migration. However, the absence of direct experimental data on this compound's effects on key inflammatory mediators such as TNF-α and IL-1β, and its impact on NF-κB signaling, highlights a significant knowledge gap.
Further research is imperative to directly investigate the anti-inflammatory properties of this compound and to enable a direct and comprehensive comparison with other N-acylethanolamines like PEA. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of 15-HETE on osteoarthritis during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. mdpi.com [mdpi.com]
Unraveling the In Vivo Actions of 15(S)-HETE Ethanolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator with a multifaceted pharmacological profile. As a metabolite of the endocannabinoid anandamide (B1667382), it presents a unique intersection of the cannabinoid and eicosanoid signaling pathways. Understanding its precise mechanism of action in a physiological context is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of 15(S)-HETE-EA's in vivo mechanism of action, drawing on experimental data from its precursor, 15(S)-HETE, and related lipid signaling molecules. While direct in vivo studies on 15(S)-HETE-EA are limited, this guide synthesizes available data to offer a robust framework for future research and drug development.
Putative In Vivo Mechanisms of Action
The in vivo effects of 15(S)-HETE Ethanolamide are likely attributable to a combination of three primary mechanisms:
-
Weak Agonism at Cannabinoid Receptor 1 (CB1): 15(S)-HETE-EA is a less potent agonist at the CB1 receptor compared to anandamide (AEA), with a Ki of 600 nM versus 90 nM for AEA.[1] This suggests that at physiological concentrations, its direct cannabinoid activity may be limited but could contribute to its overall pharmacological profile.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide and other N-acylethanolamines (NAEs), 15(S)-HETE-EA can potentiate endocannabinoid signaling.[1] This indirect mechanism may lead to a range of physiological effects, including analgesia and anti-inflammatory actions.[2][3][4]
-
Hydrolysis to 15(S)-HETE: In vivo, 15(S)-HETE-EA can be hydrolyzed to its parent compound, 15(S)-HETE, a well-characterized bioactive lipid.[5] The diverse and potent actions of 15(S)-HETE, particularly in angiogenesis and inflammation, are likely a major contributor to the in vivo effects of its ethanolamide derivative.
Comparative Data on In Vivo Effects
The following tables summarize quantitative data from in vivo and in vitro studies on 15(S)-HETE and related compounds to provide a comparative perspective on the potential in vivo activities of this compound.
Table 1: Comparative Effects on Angiogenesis
| Compound | Model | Key Findings | Reference |
| 15(S)-HETE | Matrigel plug assay (in vivo) | Increased vessel density. | [6] |
| Chick chorioallantoic membrane (CAM) assay (in vivo) | Increased vessel density. | [6] | |
| Rat aortic rings (ex vivo) | Induced sprouting. | [6] | |
| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Stimulated tube formation and migration. | [7] | |
| 15(S)-HPETE | Matrigel plug assay (in vivo) | Decreased vessel density (angiostatic). | [6] |
| Chick chorioallantoic membrane (CAM) assay (in vivo) | Decreased vessel density. | [6] | |
| Anandamide | Mouse Matrigel plug assay | Pro-angiogenic effects, mediated by CB1 receptors. | |
| FAAH Inhibitors | Various in vivo models | Can indirectly influence angiogenesis by increasing anandamide levels. | [2][3] |
Table 2: Comparative Effects on Inflammation
| Compound | Model | Key Findings | Reference |
| 15(S)-HETE | C57Bl/6 mice (in vivo) | Induced the generation of suppressor cells, suggesting immunosuppressive effects. | [8] |
| Non-small cell lung carcinoma cells | Inhibited cell proliferation and induced apoptosis, potentially through PPARγ activation. | [9] | |
| 15(R)-HETE | General consideration | Generally considered anti-inflammatory, precursor to anti-inflammatory epi-lipoxins. | [10] |
| 5-HETE | Neutrophils | A potent chemoattractant for neutrophils. | [11] |
| FAAH Inhibitors | Various animal models of inflammation | Exhibit anti-inflammatory actions by increasing levels of anandamide and other NAEs. | [2][3][4] |
Signaling Pathways
The in vivo actions of this compound are likely mediated by the signaling pathways activated by its metabolic product, 15(S)-HETE, and through the modulation of the endocannabinoid system via FAAH inhibition.
15(S)-HETE-Mediated Angiogenesis Signaling
15(S)-HETE has been shown to promote angiogenesis through the activation of the PI3K/Akt/mTOR signaling pathway, leading to the upregulation of Vascular Endothelial Growth Factor (VEGF).
FAAH Inhibition and Endocannabinoid Signaling
By inhibiting FAAH, this compound can increase the synaptic levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and leading to downstream signaling events.
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard method to assess angiogenesis in vivo.
Materials:
-
Matrigel (growth factor-reduced)
-
Test compound (e.g., 15(S)-HETE)
-
Heparin
-
Anesthetics
-
Syringes and needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Mix Matrigel with the test compound and heparin.
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal region of the mice.
-
Allow the Matrigel to solidify, forming a plug.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31).
In Vivo Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)
This is a widely used model to screen for anti-inflammatory activity.
Materials:
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., FAAH inhibitor)
-
Plethysmometer
-
Rats or mice
Procedure:
-
Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
The in vivo mechanism of action of this compound is complex and likely involves a synergistic interplay between weak CB1 receptor agonism, FAAH inhibition, and hydrolysis to the potent signaling lipid 15(S)-HETE. While further direct in vivo studies are necessary to fully elucidate its pharmacological profile, the existing data on its precursor and related compounds provide a strong foundation for future investigations. The pro-angiogenic and potential anti-inflammatory properties of 15(S)-HETE, combined with the modulatory effects of FAAH inhibition on the endocannabinoid system, position this compound as a promising candidate for therapeutic development in a range of pathologies. This guide serves as a resource to inform the design of future in vivo experiments aimed at validating and dissecting the intricate mechanisms of this intriguing endogenous lipid mediator.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxygenation of Anandamide by Lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 12/15-lipoxygenase activity promotes efficient inflammation resolution in a murine model of Lyme arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of 15(S)-HETE Ethanolamide Production: A Comparative Guide to 15-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of enzymatic inhibitors is paramount. This guide provides an objective comparison of various 15-lipoxygenase (15-LOX) inhibitors on the production of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), an endocannabinoid metabolite. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of the key biological and experimental processes to aid in the selection and application of these pharmacological tools.
Comparative Efficacy of 15-Lipoxygenase Inhibitors
The enzymatic conversion of anandamide (B1667382) (arachidonoyl ethanolamide; AEA) to 15(S)-HETE-EA is a key metabolic pathway mediated by 15-lipoxygenase.[1][2] Inhibition of this pathway is a critical area of study for understanding the physiological roles of 15(S)-HETE-EA and for developing potential therapeutic agents. A direct comparison of several 15-LOX inhibitors reveals varying degrees of efficacy in suppressing 15(S)-HETE-EA production in cellular models.
A study utilizing human eosinophils, which endogenously express high levels of 15-LOX-1, provides a clear comparative framework.[3] In this system, cells were stimulated with AEA to induce the production of 15(S)-HETE-EA, and the effects of various inhibitors were quantified. The results, summarized in the table below, highlight the differential inhibitory potential of these compounds.
| Inhibitor | Type | Concentration | % Inhibition of 15(S)-HETE-EA Production (in human eosinophils) | Reported IC50 for 15-LOX-1 |
| NDGA | Non-selective LOX inhibitor | 10 µM | ~95% | 11 µM (for h15-LOX-2)[4] |
| PD146176 | Putative 15-LOX-1 inhibitor | 10 µM | ~80% | Not a functional 15-LOX inhibitor in some endothelial cells[5] |
| ML351 | Potent and selective 15-LOX-1 inhibitor | 10 µM | ~100% | 200 nM[6][7] |
| BLX3887 | 15-LOX-1 inhibitor | 10 µM | ~100% | N/A |
| BLX769 | 15-LOX-1 inhibitor | 10 µM | ~100% | N/A |
| N247 | 15-LOX-1 inhibitor | 10 µM | ~50% | N/A |
| BLX2477 | 15-LOX-1 inhibitor | 10 µM | No significant inhibition | N/A |
| BLX2481 | 15-LOX-1 inhibitor | 10 µM | No significant inhibition | N/A |
Data for percentage inhibition is estimated from graphical representations in Archambault et al., 2018.[3] IC50 values are sourced from separate publications and may be determined under different experimental conditions.
Signaling Pathway of 15(S)-HETE-EA Production and Inhibition
The biosynthesis of 15(S)-HETE-EA from anandamide is a direct enzymatic process. Understanding this pathway is crucial for contextualizing the action of 15-LOX inhibitors.
Experimental Protocols
Accurate and reproducible quantification of the effects of 15-LOX inhibitors on 15(S)-HETE-EA production is essential. The following are detailed methodologies for cell-based assays and metabolite quantification.
Cell-Based Assay for 15-LOX Inhibition
This protocol is adapted from studies investigating 15-LOX metabolite biosynthesis in human leukocytes.[3]
-
Cell Preparation:
-
Isolate human eosinophils from peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
Resuspend the purified eosinophils in a buffer such as Hank's Balanced Salt Solution (HBSS) containing 1.6 mM CaCl₂.[1]
-
Pre-warm the cell suspension to 37°C for 10 minutes.
-
-
Inhibitor Treatment:
-
Cell Stimulation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding one volume of cold (-20°C) methanol (B129727) containing 0.01% acetic acid and internal standards (e.g., 15-HETE-d8).[3]
-
Store samples at -80°C until analysis.
-
Quantification of 15(S)-HETE-EA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.[8][9]
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Acidify the cell lysate/supernatant to a pH of approximately 3.5 with a dilute acid.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the lipids, including 15(S)-HETE-EA, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the LC mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Perform a gradient elution with a mobile phase typically consisting of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).[8]
-
Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 15(S)-HETE-EA and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow
The overall process for evaluating 15-LOX inhibitors can be visualized as a streamlined workflow.
This guide provides a foundational understanding and practical framework for the comparative analysis of 15-lipoxygenase inhibitors on this compound production. The presented data and protocols are intended to support researchers in designing and interpreting experiments aimed at elucidating the roles of this important metabolic pathway.
References
- 1. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 3. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 15(S)-HETE Ethanolamide in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 15(S)-hydroxyeicosatetraenoic acid (HETE) Ethanolamide, a lipid mediator with potential therapeutic implications. Due to the limited direct research on 15(S)-HETE Ethanolamide, this document focuses on its relationship with its more extensively studied parent compound, 15(S)-HETE, and compares the latter's activity with other key lipid mediators in various disease models. This approach allows for informed hypotheses regarding the potential roles of this compound.
Introduction to this compound and its Relationship with 15(S)-HETE
This compound, also known as N-(15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-ethanolamine, is an ethanolamide derivative of 15(S)-HETE. It belongs to the family of N-acylethanolamines (NAEs), which includes the well-known endocannabinoid anandamide (B1667382) (AEA).
Current research suggests that this compound's biological activity may be mediated through several mechanisms:
-
Direct Receptor Interaction: It is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide, with a Ki of 600 nM versus 90 nM for anandamide.[1]
-
Enzyme Inhibition: It has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] This inhibition could lead to increased endogenous levels of anandamide and other NAEs.
-
Conversion to 15(S)-HETE: Studies have demonstrated that this compound is hydrolyzed by FAAH in splenocytes to yield 15(S)-HETE. This suggests that it may act as a prodrug or precursor, delivering 15(S)-HETE to target tissues.
Given its likely conversion to 15(S)-HETE, understanding the biological activities of this parent compound is crucial for predicting the potential therapeutic applications of its ethanolamide derivative.
Comparative Analysis of 15(S)-HETE with Other Lipid Mediators
The following tables summarize the quantitative effects of 15(S)-HETE in comparison to other lipid mediators in key disease-relevant processes.
Table 1: Effects on Inflammatory Responses
| Lipid Mediator | Disease Model/Cell Type | Key Effect | Quantitative Data |
| 15(S)-HETE | Human Neutrophils | Inhibition of migration across cytokine-activated endothelium | Potent inhibitor |
| Rat Model of Osteoarthritis | Alleviation of cartilage damage and inflammation | - | |
| Leukotriene B4 (LTB4) | Human Neutrophils | Potent chemoattractant | - |
| Prostaglandin E2 (PGE2) | Various | Pro-inflammatory, sensitizes nociceptors | - |
| Lipoxin A4 (LXA4) | Various | Pro-resolving, inhibits neutrophil recruitment | - |
Table 2: Effects on Cancer Cell Proliferation and Angiogenesis
| Lipid Mediator | Cancer Cell Line/Model | Key Effect | Quantitative Data |
| 15(S)-HETE | Non-Small Cell Lung Cancer (NSCLC) Cells | Inhibition of cell proliferation, induction of apoptosis | - |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic | Increased vessel density and tube formation | |
| 15(S)-HPETE (precursor) | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-angiogenic | Decreased vessel density, downregulated VEGF and CD31 |
| 12(S)-HETE | Various Cancer Cells | Promotes proliferation and metastasis | - |
| Prostaglandin E2 (PGE2) | Colorectal Cancer Cells | Stimulates proliferation | - |
Signaling Pathways
15(S)-HETE has been shown to exert its effects through various signaling pathways, which are likely relevant for the activity of this compound, particularly upon its conversion.
Diagram 1: 15(S)-HETE Signaling Pathways
Caption: Key signaling pathways modulated by 15(S)-HETE.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to validate the role of this compound in specific disease models.
In Vitro Cell Proliferation Assay (Adaptable for Cancer Studies)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in ethanol)
-
Vehicle control (ethanol)
-
96-well microplates
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Ensure the final ethanol (B145695) concentration is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability compared to the vehicle control.
Diagram 2: Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for assessing cell proliferation in vitro.
In Vivo Anti-Inflammatory Activity Assessment (Adaptable for Arthritis Model)
Objective: To evaluate the anti-inflammatory effects of this compound in an animal model of arthritis.
Materials:
-
Rodent model of arthritis (e.g., collagen-induced arthritis in mice)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a solubilizing agent)
-
Calipers for measuring joint swelling
-
Histology equipment
-
ELISA kits for inflammatory cytokine measurement
Procedure:
-
Induction of Arthritis: Induce arthritis in the animals according to the established protocol.
-
Treatment Administration: Once symptoms appear, administer this compound or vehicle to the animals daily via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Regularly monitor the animals for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.
-
Sample Collection: At the end of the study, collect blood and joint tissues.
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Perform histological analysis of the joint tissues to assess inflammation, cartilage destruction, and bone erosion.
-
Diagram 3: Logical Relationship of In Vivo Anti-Inflammatory Study
Caption: Logical flow for validating in vivo anti-inflammatory effects.
Conclusion
While direct experimental evidence for the role of this compound in disease models is currently limited, its established relationship with 15(S)-HETE provides a strong foundation for future research. The data on 15(S)-HETE suggest that its ethanolamide derivative could possess significant anti-inflammatory and anti-proliferative or pro-angiogenic activities, depending on the cellular context. The provided experimental protocols offer a framework for researchers to systematically validate these potential therapeutic roles. Further investigation into the direct effects of this compound, independent of its conversion to 15(S)-HETE, is warranted to fully elucidate its pharmacological profile.
References
Comparative Lipidomics of N-acylethanolamines: A Focus on 15(S)-HETE Ethanolamide
In the landscape of lipid signaling, N-acylethanolamines (NAEs) represent a crucial class of endogenous mediators involved in a multitude of physiological processes, including inflammation, pain perception, and neuroprotection.[1] This guide provides a comparative overview of key NAEs, with a special emphasis on the emerging molecule, 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA). We will delve into their quantitative analysis, experimental protocols for their measurement, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and compare the roles and analytical considerations of these bioactive lipids.
Quantitative Comparison of N-acylethanolamines
The accurate quantification of NAEs in biological matrices is challenging due to their low endogenous concentrations.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification.[3] Below is a summary of reported concentration ranges for prominent NAEs in human plasma. It is important to note that these values can vary considerably depending on the analytical methodology, and the physiological or pathological state of the subject.[2]
| N-acylethanolamine (NAE) | Abbreviation | Typical Concentration Range in Human Plasma (pmol/mL) | Key Functions | Receptor Targets |
| Anandamide (B1667382) (Arachidonoyl ethanolamide) | AEA | 0.5 - 2.5 | Neuromodulation, pain perception, appetite regulation | CB1, CB2, TRPV1 |
| Palmitoylethanolamide | PEA | 1.0 - 10.0 | Anti-inflammatory, analgesic | PPAR-α, GPR55 |
| Oleoylethanolamide | OEA | 2.0 - 20.0 | Satiety regulation, anti-inflammatory | PPAR-α, GPR119 |
| Stearoylethanolamide | SEA | 0.5 - 5.0 | Regulation of metabolism | GPR119 |
| 15(S)-HETE Ethanolamide | 15(S)-HETE-EA | Not well established; expected to be very low | Potential role in inflammation and cannabinoid signaling | CB1 (weak agonist), FAAH (inhibitor)[4] |
Data compiled from multiple sources. Actual concentrations can vary significantly.
Experimental Protocols
The reliable analysis of NAEs hinges on robust and validated experimental protocols. Below are detailed methodologies for the extraction and quantification of NAEs from biological samples, applicable to comparative lipidomic studies.
Protocol 1: Solid-Phase Extraction (SPE) of N-acylethanolamines from Plasma
This protocol outlines a general procedure for the enrichment of NAEs from plasma samples prior to LC-MS/MS analysis.[5]
Materials:
-
Plasma sample (100 µL)
-
Internal standard mixture (containing deuterated analogs of the NAEs of interest)
-
Cold acetonitrile
-
Water
-
Elution solvent (e.g., methanol or acetonitrile)[5]
-
Mixed-mode SPE column
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of the internal standard mixture. Precipitate proteins by adding 300 µL of cold acetonitrile.[5]
-
Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a mixed-mode SPE column by sequentially passing 1 mL of methanol and 1 mL of water.[5]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[5]
-
Washing:
-
Elution: Elute the NAEs with 1 mL of an appropriate solvent, such as methanol or acetonitrile.[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: LC-MS/MS Analysis of N-acylethanolamines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of NAEs.[3][6]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[3][6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Injection Volume: 5-50 µL.[5]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the NAEs, followed by a wash and re-equilibration step.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Key Parameters: The nitrogen drying gas flow rate, temperature, capillary voltage, and nebulizer pressure should be optimized for the specific instrument and analytes.[6] For example, a drying gas flow of 12 L/min at 325°C, a capillary voltage of 3500 V, and a nebulizer pressure of 45 psi have been reported.[6]
Signaling Pathways and Molecular Interactions
The biological effects of NAEs are mediated through complex signaling pathways. Below are diagrams illustrating the biosynthesis of NAEs and the specific pathway related to 15(S)-HETE and its ethanolamide conjugate.
N-acylethanolamine Biosynthesis and Degradation
The primary pathway for NAE synthesis involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to the corresponding NAE.[1] The main catabolic enzyme for most NAEs is Fatty Acid Amide Hydrolase (FAAH).[1]
15(S)-HETE and this compound Pathway
15(S)-HETE is an oxygenated metabolite of arachidonic acid, formed by the action of 15-lipoxygenase (15-LO).[7] 15(S)-HETE can then be conjugated to ethanolamine to form 15(S)-HETE-EA, a process that can occur from the oxygenation of anandamide by lipoxygenases.[4] 15(S)-HETE-EA is a weaker agonist at the CB1 receptor compared to anandamide and also acts as an inhibitor of FAAH.[4] Furthermore, 15(S)-HETE itself can be further metabolized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8]
Experimental Workflow for Comparative Lipidomics
A typical workflow for the comparative lipidomics of NAEs involves several key stages, from sample collection to data analysis.
Conclusion
The field of N-acylethanolamine lipidomics is rapidly evolving, with ongoing efforts to elucidate the roles of both well-established and newly identified members of this lipid family. The comparative analysis of NAEs, including this compound, requires highly sensitive and specific analytical techniques, such as LC-MS/MS, coupled with robust sample preparation methods. As our understanding of the intricate signaling pathways of these molecules grows, so too will their potential as therapeutic targets for a range of diseases. This guide provides a foundational overview to aid researchers in navigating this complex and exciting area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 15(S)-HETE Ethanolamide in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15(S)-Hydroxyeicosatetraenoic Acid (HETE) Ethanolamide, a bioactive lipid mediator, against other relevant signaling lipids. The focus is on assessing its off-target effects in cellular models to provide a comprehensive understanding of its pharmacological profile. This document summarizes its known interactions, potential off-target pathways, and provides detailed experimental protocols for its evaluation.
Introduction to 15(S)-HETE Ethanolamide
This compound is the amide of the arachidonic acid metabolite 15(S)-HETE. It belongs to the family of N-acylethanolamines (NAEs), which includes the well-characterized endocannabinoid, anandamide (B1667382) (AEA). While its on-target effects are of significant interest, a thorough assessment of its off-target interactions is crucial for its development as a potential therapeutic agent. This guide outlines the necessary experimental framework to characterize the specificity of this compound.
Comparative Analysis of Bioactive Lipids
To effectively assess the off-target profile of this compound, a comparative approach with other key lipid mediators is essential. The following table summarizes the known receptor interactions and primary metabolic pathways for this compound and its comparators.
| Lipid Mediator | Primary Target(s) | Known Off-Target(s)/Alternative Receptors | Primary Metabolic Pathway(s) |
| This compound | Cannabinoid Receptor 1 (CB1) (low potency)[1], Fatty Acid Amide Hydrolase (FAAH) (inhibition)[1] | Peroxisome Proliferator-Activated Receptors (PPARs) (potential, based on 15(S)-HETE activity)[2][3] | Hydrolysis by FAAH to 15(S)-HETE and ethanolamine.[4][5] |
| Anandamide (AEA) | Cannabinoid Receptors (CB1 and CB2) | TRPV1, GPR55, PPARs | Hydrolysis by FAAH; Oxidation by COX-2, LOX, and CYP450 enzymes.[4][6] |
| 2-Arachidonoylglycerol (2-AG) | Cannabinoid Receptors (CB1 and CB2) | - | Hydrolysis by monoacylglycerol lipase (B570770) (MAGL); Oxidation by COX-2 and LOX. |
| Palmitoylethanolamide (PEA) | PPARα, GPR55, GPR119 | - | Hydrolysis by N-acylethanolamine-hydrolyzing acid amidase (NAAA) and FAAH. |
| Oleoylethanolamide (OEA) | PPARα, GPR119 | - | Hydrolysis by FAAH and NAAA. |
Experimental Protocols for Off-Target Assessment
A comprehensive evaluation of off-target effects requires a multi-faceted approach. Below are detailed protocols for key experiments.
Receptor Screening Panel
Objective: To identify potential off-target interactions with a broad range of G-protein coupled receptors (GPCRs).
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound, Anandamide (as a comparator), and a vehicle control in a suitable solvent (e.g., DMSO).
-
Assay Platform: Utilize a commercially available GPCR screening service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter). These platforms typically employ cell-based assays that measure second messenger mobilization (e.g., Ca2+ flux, cAMP accumulation) upon receptor activation.[7][8]
-
Screening: Submit the compounds for screening against a panel of at least 100 different GPCRs at a primary concentration of 10 µM.
-
Data Analysis: Identify any "hits" where this compound induces a significant response (typically >50% activation or inhibition).
-
Follow-up: For any confirmed hits, perform dose-response studies to determine the potency (EC50 or IC50) of this compound at the identified off-target receptor.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
Objective: To assess the potential for this compound to activate PPARs, a known target of its precursor, 15(S)-HETE.[2][9]
Methodology:
-
Cell Culture: Use a cell line that expresses a PPAR-responsive reporter gene, such as a luciferase reporter under the control of a PPAR response element (PPRE). HEK293T or HepG2 cells are commonly used for this purpose.
-
Transfection (if necessary): If the cell line does not endogenously express the desired PPAR isoform (PPARα, PPARγ, or PPARβ/δ), co-transfect the cells with a plasmid encoding the specific PPAR isoform and the PPRE-luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with varying concentrations of this compound, a known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ), and a vehicle control for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 for PPAR activation.
Cytotoxicity Assay
Objective: To determine the potential for this compound to induce cell death at various concentrations in different cell lines.
Methodology:
-
Cell Lines: Select a panel of cell lines representing different tissue types (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neuronal).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control for 24 and 48 hours.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells. Measure the absorbance or fluorescence according to the assay protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (concentration that causes 50% cytotoxicity).
Global Gene Expression Analysis (RNA-Sequencing)
Objective: To obtain an unbiased view of the cellular pathways affected by this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary human macrophages or a macrophage-like cell line like THP-1) and treat with this compound (at a concentration below its CC50), a comparator lipid (e.g., Anandamide), and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Perform quality control and read alignment to a reference genome.
-
Identify differentially expressed genes (DEGs) between the treatment and control groups.
-
Conduct pathway analysis (e.g., using Gene Ontology or KEGG pathway analysis) to identify the biological processes and signaling pathways that are significantly altered by this compound.[10]
-
Visualizing Signaling Pathways and Workflows
To better understand the potential interactions and the experimental approach, the following diagrams have been generated using Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 15(S)-HETE Ethanolamide: A Procedural Guide
Researchers and drug development professionals handling 15(S)-HETE Ethanolamide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, its solutions, and contaminated materials. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of local and institutional regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H37NO3[1][] |
| Molecular Weight | 363.5 g/mol [1][] |
| Appearance | Typically supplied as a solution in ethanol (B145695).[1] |
| Storage | Store at -20°C.[] |
| Purity | >98%[] |
Standard Disposal Procedures
The proper disposal of this compound requires a systematic approach to mitigate risks and ensure regulatory compliance. The following steps outline the recommended disposal protocol.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., butyl-rubber)
-
Safety glasses or goggles
-
A laboratory coat or work uniform
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent hazardous reactions and to facilitate correct disposal.
-
Unused or Expired this compound: Do not dispose of the chemical down the drain. It should be collected in a designated, properly labeled, and sealed waste container. Given that it is often supplied in an ethanol solution, it should be treated as a flammable solvent waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty vials that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous glass or plastic waste.
Step 3: Waste Collection and Storage
All waste containing this compound must be collected and stored in accordance with safety regulations.
-
Use only compatible and properly sealed containers for waste collection.
-
Clearly label all waste containers with the full chemical name ("this compound"), the solvent (e.g., "in Ethanol"), and the appropriate hazard warnings (e.g., "Flammable," "Chemical Waste").
-
Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.
Step 4: Final Disposal
The final disposal of the collected chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
Disposal Decision Workflow
The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general chemical safety principles. It is not a substitute for a thorough review of and compliance with all applicable local, state, and federal regulations, as well as your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical waste.
References
Personal protective equipment for handling 15(S)-HETE Ethanolamide
Researchers, scientists, and drug development professionals handling 15(S)-HETE Ethanolamide require immediate and precise safety protocols to ensure a secure laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for this compound, which is supplied as a solution in ethanol (B145695).
Hazard Identification and Personal Protective Equipment
The primary immediate hazard associated with this compound is the ethanol solvent, which is a highly flammable liquid and can cause serious eye irritation. While the toxicological properties of this compound itself are not fully characterized, it should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and worn at all times to protect against accidental splashes. |
| Face Shield | Recommended when handling larger volumes or when there is a significant risk of splashing, to be worn in addition to safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential to protect against splashes and spills of the flammable ethanol solution. |
| Respiratory Protection | Chemical Fume Hood | All handling of the ethanol solution must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Work Area: Ensure the chemical fume hood is operational and the work area is clean, free of clutter, and devoid of any ignition sources.
-
Gather Materials: Assemble all necessary equipment, such as appropriate glassware, pipettes, and designated waste containers, before handling the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
2. Handling:
-
Inert Atmosphere: For sensitive applications, the solvent can be evaporated under a gentle stream of nitrogen to yield the neat oil.
-
Solvent Change: If a different solvent is required, the ethanol can be evaporated, and the compound can be redissolved in an alternative solvent like DMSO or dimethylformamide. Ensure the new solvent is compatible with subsequent experimental steps.
-
Aqueous Solutions: For biological experiments, prepare fresh aqueous solutions daily. Due to limited aqueous solubility, dissolving the neat oil in a small amount of ethanol or DMSO before dilution in a buffer may be necessary.
3. Storage:
-
Store the this compound solution at -20°C in a tightly sealed container.
-
The product is light and oxygen-sensitive.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste materials, including unused solutions, contaminated gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Diagram: Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
